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  • Product: (-)-Isoledene
  • CAS: 95910-36-4

Core Science & Biosynthesis

Foundational

Natural Plant Sources and Pharmacological Profiling of (-)-Isoledene Sesquiterpenoids: A Comprehensive Technical Guide

Executive Summary (-)-Isoledene (CAS: 95910-36-4) is a naturally occurring tricyclic sesquiterpene characterized by its complex 1H-cycloprop[e]azulene framework. Widely utilized as an analytical reference standard in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Isoledene (CAS: 95910-36-4) is a naturally occurring tricyclic sesquiterpene characterized by its complex 1H-cycloprop[e]azulene framework. Widely utilized as an analytical reference standard in the quality control of flavors, fragrances, and cosmetics[1], this secondary metabolite has recently garnered significant attention in drug development. Beyond its ecological role as a plant defense mechanism and anti-repellent[1], (-)-isoledene exhibits potent antibacterial, anti-inflammatory, and antineoplastic properties[2]. This whitepaper provides an in-depth analysis of its botanical sources, pharmacological mechanisms, and the critical laboratory workflows required for its isolation and quantification.

Phytochemical Distribution and Botanical Sources

Sesquiterpenes form the largest class of plant secondary metabolites, synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. (-)-Isoledene is distributed across diverse angiosperm and gymnosperm lineages, often sequestered in oleo-gum resins or the volatile fractions of essential oils.

Table 1: Primary Botanical Sources of (-)-Isoledene

Plant SpeciesTaxonomic FamilyPlant Part / MatrixPrimary Bioactivity / Application
Mesua ferrea L.CalophyllaceaeOleo-gum resinAntineoplastic (Apoptosis in CRC cells)[3]
Ravensara aromaticaLauraceaeLeaves (Essential Oil)Antimicrobial and potential anti-cancer[4]
Pinus L. taxaPinaceaeLeaves and FruitsAntioxidant and chemotaxonomic marker[5]
Urtica dioica L.UrticaceaeWhole plant extractAnti-repellent and biological defense[1]
Cipadessa bacciferaMeliaceaeLeavesPhytochemical profiling[6]
Zingiber officinaleZingiberaceaeRhizome extractAnalytical reference standardization[1]

Pharmacological Mechanisms: ROS-Mediated Apoptosis

In the context of oncology, sesquiterpenoids are highly valued for their ability to target multiple signaling pathways in cancer cells. (-)-Isoledene, particularly when isolated from the oleo-gum resin of Mesua ferrea, has demonstrated profound efficacy against HCT 116 colorectal cancer (CRC) cell lines[3].

Mechanistic Causality: Cancer cells typically operate under elevated basal levels of reactive oxygen species (ROS). (-)-Isoledene exploits this altered redox balance by further amplifying intracellular ROS generation[3]. This oxidative burst acts as a primary stressor, directly causing a marked decrease in the mitochondrial outer membrane potential (MOMP)[3]. The permeabilization of the mitochondria releases cytochrome c into the cytosol, which subsequently triggers the caspase cascade, leading to characteristic nuclear condensation and programmed cell death (apoptosis)[3].

Pathway Iso (-)-Isoledene (M. ferrea Extract) ROS ROS Accumulation (Oxidative Stress) Iso->ROS Induces MOMP Mitochondrial Membrane Depolarization (MOMP) ROS->MOMP Triggers Caspase Caspase Cascade Activation MOMP->Caspase Cytochrome c Release Apoptosis Apoptosis (HCT 116 CRC Cells) Caspase->Apoptosis Execution Phase

ROS-mediated apoptotic signaling pathway induced by (-)-isoledene in HCT 116 cells.

Extraction, Isolation, and Analytical Workflows

To ensure high scientific integrity and a self-validating experimental system, the extraction of (-)-isoledene must account for its high volatility and non-polar nature. The following protocol details the isolation of (-)-isoledene from plant matrices.

Step-by-Step Methodology:

  • Matrix Preparation and Maceration :

    • Procedure: Cryogenically mill the dried plant material to a fine powder. Macerate in a non-polar solvent (e.g., n-hexane or petroleum ether) for 48 hours at room temperature.

    • Causality: Cryo-milling increases the surface area without generating heat, preserving volatile sesquiterpenes. Non-polar solvents selectively partition the highly lipophilic hydrocarbon backbone of (-)-isoledene away from polar cellular debris (e.g., tannins, glycosides).

  • Hydrodistillation (Alternative for Essential Oils) :

    • Procedure: Subject the plant material to Clevenger-type hydrodistillation for 3-4 hours.

    • Causality: (-)-Isoledene has a boiling point of ~95 °C at 5 mmHg[1]. Hydrodistillation leverages the immiscibility of terpenoids with water, allowing them to co-distill at temperatures below their actual boiling point, thereby preventing the thermal degradation of the fragile cyclopropa[e]azulene ring system.

  • Silica Gel Column Chromatography (Fractionation) :

    • Procedure: Load the crude extract onto a silica gel column (60-120 mesh). Elute using a step-gradient of hexane and ethyl acetate (100:0 to 80:20 v/v).

    • Causality: Silica gel provides a polar stationary phase. Because (-)-isoledene lacks highly polar functional groups (unlike sesquiterpene lactones or alcohols), it will elute rapidly in the early, non-polar hexane fractions, effectively separating it from more polar co-extractants.

  • GC-MS Analysis and Self-Validation :

    • Procedure: Analyze the sub-fractions using Gas Chromatography-Mass Spectrometry (GC-MS) equipped with an HP-5MS capillary column. Use Electron Ionization (EI) at 70 eV. Calculate the Linear Retention Index (LRI) using a homologous series of C8-C20 n-alkanes.

    • Causality: EI at 70 eV provides highly reproducible fragmentation patterns. However, because (-)-isoledene shares structural similarities and mass fragments with other sesquiterpenes (e.g., α -copaene), relying solely on mass spectra is insufficient. The LRI provides a secondary, orthogonal data point, creating a self-validating system for definitive identification[1].

Extraction Matrix Plant Matrix (Resin/Leaves) Distillation Hydrodistillation / Solvent Extraction Matrix->Distillation Cell Lysis & Partitioning Fractionation Silica Gel Column Chromatography Distillation->Fractionation Crude Volatile Oil GCMS GC-MS Analysis (EI Mode, 70 eV) Fractionation->GCMS Non-polar Sub-fractions Target (-)-Isoledene Quantification GCMS->Target Retention Index Matching

Step-by-step extraction and GC-MS analytical workflow for (-)-isoledene isolation.

Quantitative Data and Analytical Parameters

Accurate quantification and downstream application of (-)-isoledene require strict adherence to established physicochemical parameters. Table 2 summarizes the core quantitative data necessary for quality control and pharmacological assay design.

Table 2: Physicochemical Parameters and Biological Metrics

Parameter / MetricValue / DescriptionExperimental Significance
Molecular Formula C15H24Defines the lipophilic nature and membrane permeability.
Boiling Point ~95 °C at 5 mmHg[1]Dictates the temperature programming required for GC elution.
Density 0.902 g/mL at 20 °C[1]Influences phase separation dynamics during liquid-liquid extraction.
Purity Standard 95.0% (GC)[1]Minimum threshold for use as an analytical reference standard.
Storage Conditions 4°C, sealed, away from moisture[2]Prevents auto-oxidation of double bonds and structural isomerization.

References

  • (-)-ISOLEDENE | 95910-36-4 - ChemicalBook Source: chemicalbook.com URL: 1

  • Ravensara Essential Oil - VINEVIDA Source: vinevida.com URL: 4

  • (-)-Isoledene | Bacterial - MedchemExpress.com Source: medchemexpress.com URL: 2

  • Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PMC - NIH Source: nih.gov URL: 6

  • Antioxidant Activity of Essential Oils from Pinaceae Species - MDPI Source: mdpi.com URL: 5

  • Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study - PubMed Source: nih.gov URL: 3

Sources

Exploratory

Unveiling the Therapeutic Architecture of (-)-Isoledene: A Technical Guide to Antibacterial and Anti-Inflammatory Pathways

Introduction to the Molecular Landscape (-)-Isoledene (IUPAC: 1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene) is a structurally complex, naturally occurring sesquiterpene[1]. Extracted primarily from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Landscape

(-)-Isoledene (IUPAC: 1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene) is a structurally complex, naturally occurring sesquiterpene[1]. Extracted primarily from the oleo-gum resin of botanicals such as2[2] and 3[3], this highly lipophilic compound has emerged as a potent multi-target modulator. Unlike broad-spectrum anti-inflammatory agents that often trigger systemic toxicity, (-)-isoledene exhibits a nuanced mechanism of action, selectively intervening in both bacterial survival mechanisms and mammalian inflammatory cascades.

This technical guide deconstructs the specific signaling pathways modulated by (-)-isoledene and provides field-proven, self-validating experimental protocols to ensure rigorous reproducibility in your drug development pipelines.

Mechanistic Pathways: The Dual Axis of Action

The Anti-Inflammatory Axis: Caspase-1 and COX-2 Modulation

The inflammatory response is heavily reliant on the NLRP3 inflammasome and the subsequent activation of Caspase-1 (interleukin-1-beta converting enzyme). Molecular docking and in vitro assessments reveal that (-)-isoledene interacts strongly with the4[4]. By occupying this specific catalytic pocket, (-)-isoledene physically blocks the cleavage and maturation of pro-inflammatory cytokines like IL-1β. Concurrently, the compound exhibits strong binding affinities for Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α), effectively dampening prostaglandin E2 (PGE2) synthesis[4].

The Antibacterial & Apoptotic Axis: ROS-Mediated Depolarization

As a terpene, (-)-isoledene readily partitions into lipid bilayers, disrupting bacterial membrane integrity. In eukaryotic models (such as HCT 116 colorectal carcinoma cells), this lipophilicity translates into targeted mitochondrial disruption. (-)-Isoledene induces a rapid, dose-dependent accumulation of 2[2]. This oxidative stress forces a collapse of the mitochondrial membrane potential (ΔΨm), releasing cytochrome c into the cytosol. This event triggers the intrinsic apoptotic cascade, marked by the activation of Caspase-3, -8, and -9, and the downregulation of pro-survival proteins (Bcl-2, Survivin, XIAP)[2].

G cluster_anti_inflam Anti-Inflammatory Pathway cluster_antibacterial Antibacterial & Apoptotic Pathway Isoledene (-)-Isoledene Caspase1 Caspase-1 Inhibition (Pralnacasan Site) Isoledene->Caspase1 COX2 COX-2 Inhibition Isoledene->COX2 TNFa TNF-α Modulation Isoledene->TNFa ROS ↑ Intracellular ROS Isoledene->ROS IL1B ↓ IL-1β Maturation Caspase1->IL1B PGE2 ↓ PGE2 Synthesis COX2->PGE2 Resolution Inflammation Resolution & Bacterial Clearance IL1B->Resolution PGE2->Resolution Mito ↓ Mitochondrial Membrane Potential ROS->Mito CaspaseCascade Caspase-3/8/9 Activation Mito->CaspaseCascade CaspaseCascade->Resolution

Fig 1: (-)-Isoledene signaling, highlighting Caspase-1/COX-2 inhibition and ROS-mediated apoptosis.

Quantitative Data Synthesis

The following table synthesizes the dose-dependent cellular responses of (-)-isoledene-rich fractions, establishing a baseline for expected in vitro performance 5[5]:

Pharmacological ParameterEffective ConcentrationObserved Biological Effect
Cell Viability (IC50) ~25 µg/mL50% reduction in proliferation at 24h via G0/G1 arrest
Intracellular ROS 25 - 50 µg/mLSignificant dose-dependent oxidative burst
Mitochondrial Potential 25 - 50 µg/mLSevere depolarization (ΔΨm loss)
Apoptotic Caspases 50 µg/mLRobust upregulation of Caspase-3, -8, and -9
Pro-survival Proteins 50 µg/mLDownregulation of Bcl-2, Bcl-w, Survivin, XIAP
Caspase-1 Binding In silico / In vitroHigh affinity at the pralnacasan active site

Self-Validating Experimental Protocols

As application scientists, we must design assays that fail obviously if flawed, rather than yielding false positives. The protocols below utilize internal controls and ratiometric readouts to guarantee data integrity.

Protocol A: Fluorogenic Caspase-1 Target Engagement Assay

The Causality Principle: To validate that (-)-isoledene specifically binds the pralnacasan site of Caspase-1[4], standard endpoint assays are insufficient. We employ a kinetic fluorogenic assay using the substrate Ac-YVAD-AMC. By running parallel kinetics with pralnacasan (a known competitive inhibitor), we establish a self-validating competitive inhibition loop. If (-)-isoledene competes for the exact same pocket, the Michaelis-Menten kinetics ( Vmax​ and Km​ ) will shift in a mathematically predictable, identical manner, confirming orthosteric target engagement rather than non-specific protein denaturation.

Step-by-Step Methodology:

  • Stock Preparation: Reconstitute (-)-isoledene in anhydrous DMSO to a 10 mM stock. Ensure the final assay DMSO concentration never exceeds 1% to prevent solvent-induced enzyme denaturation[6].

  • Enzyme Equilibration: In a black 96-well microplate, combine 0.5 U of recombinant human Caspase-1 with assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, pH 7.4).

  • Inhibitor Incubation: Add varying concentrations of (-)-isoledene (1 µM to 100 µM). In parallel wells, add pralnacasan as the positive control. Incubate at 37°C for 30 minutes to allow complex formation.

  • Substrate Addition & Kinetic Readout: Add 50 µM of Ac-YVAD-AMC substrate. Immediately begin reading fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 1 hour. Calculate the initial velocity ( V0​ ) to determine the IC50​ and specific binding kinetics.

Protocol B: Resazurin-Coupled Minimum Inhibitory Concentration (MIC)

The Causality Principle: Hydrophobic sesquiterpenes like (-)-isoledene frequently form micro-emulsions in aqueous culture media. These emulsions scatter light, artificially inflating OD600 readings and masking true antibacterial MICs. To establish a self-validating system, we utilize resazurin as a terminal electron acceptor. Metabolically active bacteria reduce non-fluorescent blue resazurin to highly fluorescent pink resorufin. This decoupling of metabolic viability from optical density ensures that physical compound precipitation cannot yield a false-positive viability signal.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target bacterial strains to log-phase. Adjust the suspension to 5×105 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform a two-fold serial dilution of (-)-isoledene (ranging from 512 µg/mL to 1 µg/mL) in a 96-well plate.

  • Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 20 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Validation & Readout: Visually inspect the plate. Wells that remain blue indicate true bactericidal/bacteriostatic activity (MIC). Wells turning pink indicate bacterial survival. Confirm fluorometrically at Ex 560 nm / Em 590 nm.

Workflow cluster_assays Parallel Self-Validating Assays Prep Compound Prep (-)-Isoledene Stock MIC Broth Microdilution (Resazurin Readout) Prep->MIC Enzyme Fluorogenic Assay (Caspase-1 & COX-2) Prep->Enzyme Flow Flow Cytometry (JC-1 & ROS Staining) Prep->Flow Data Data Synthesis & IC50/MIC Calculation MIC->Data Enzyme->Data Flow->Data

Fig 2: Self-validating high-throughput experimental workflow for (-)-isoledene characterization.

References

  • Isoledene | C15H24 | CID 530426 - PubChem : National Institutes of Health (NIH).[Link]

  • Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study : ResearchGate.[Link]

  • Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies : MDPI.[Link]

  • Radical-Scavenging and Anti-inflammatory Activities of Fermented Eucheuma cottonii from Lombok : Bionatura Journal.[Link]

Sources

Foundational

The Role of (-)-Isoledene in ROS-Mediated Apoptosis Induction: A Mechanistic and Methodological Guide

Executive Summary Resistance to programmed cell death is a fundamental hallmark of oncogenesis, particularly in colorectal cancer (CRC), where the progressive accumulation of mutations in tumor-suppressor genes fortifies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Resistance to programmed cell death is a fundamental hallmark of oncogenesis, particularly in colorectal cancer (CRC), where the progressive accumulation of mutations in tumor-suppressor genes fortifies cellular survival networks. Overcoming this resistance requires targeted disruption of the malignant cell's biochemical homeostasis. (-)-Isoledene , a natural sesquiterpene isolated from the oleo-gum resin of Mesua ferrea, has demonstrated profound efficacy as an apoptosis-inducing agent in HCT 116 colorectal carcinoma cells [1]. Unlike broad-spectrum cytotoxic agents, (-)-isoledene acts as a precision disruptor, triggering a lethal accumulation of Reactive Oxygen Species (ROS) that systematically dismantles the mitochondrial pro-survival machinery.

This technical guide provides an in-depth analysis of the (-)-isoledene mechanism of action and outlines the self-validating experimental workflows required to study ROS-mediated apoptotic pathways in oncology drug development.

Mechanistic Architecture: The ROS-Driven Apoptotic Cascade

The therapeutic premise of relies on its ability to induce severe oxidative stress, shifting the cellular redox balance past the threshold of recovery. This ROS burst acts as the upstream catalyst for a highly orchestrated signaling cascade [1, 2]:

  • Bcl-2 Family Rheostat Modulation: ROS accumulation directly alters the expression profile of the Bcl-2 protein family. It upregulates pro-apoptotic BH3-only proteins (Bid, Bim ) while actively suppressing anti-apoptotic guardians (Bcl-2, Bcl-w ).

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The suppression of Bcl-2/Bcl-w removes the biochemical inhibition on Bax and Bak. This leads to a precipitous drop in mitochondrial outer membrane potential ( ΔΨm​ ), compromising mitochondrial integrity.

  • Suppression of Apoptotic Inhibitors: To ensure the apoptotic signal is not aborted, (-)-isoledene downregulates key survival proteins, including survivin, xIAP (X-linked inhibitor of apoptosis protein), and various Heat Shock Proteins (HSPs) .

  • Executioner Caspase Activation: The permeabilized mitochondria release cytochrome c into the cytosol, nucleating the apoptosome. This triggers the cleavage and activation of initiator caspases (-8, -9), which subsequently activate the executioner caspase-3, culminating in DNA fragmentation and G0/G1-phase cell cycle arrest.

Systems-Level Pathway Visualization

Pathway cluster_Bcl2 Bcl-2 Family Modulation Iso (-)-Isoledene Exposure ROS Intracellular ROS Accumulation Iso->ROS Pro Up-regulation: Bid, Bim ROS->Pro Anti Down-regulation: Bcl-2, Bcl-w ROS->Anti IAPs Down-regulation: Survivin, xIAP, HSPs ROS->IAPs MOMP Mitochondrial Depolarization (MOMP) Pro->MOMP Anti->MOMP Inhibition Lifted CytC Cytochrome c Release MOMP->CytC Casp Caspase-8, -9, -3 Activation IAPs->Casp Inhibition Lifted CytC->Casp Apop Apoptosis (DNA Frag, G0/G1 Arrest) Casp->Apop

Fig 1: (-)-Isoledene ROS-mediated apoptotic signaling pathway in HCT 116 cells.

Quantitative Data & Target Modulation

To contextualize the efficacy of (-)-isoledene, the following tables summarize its modulatory profile on key apoptotic regulators and the expected experimental readouts based on proteomic and flow cytometric analyses [1].

Table 1: Modulatory Profile of (-)-Isoledene on Apoptotic Regulators

Protein CategorySpecific TargetsExpression StatusMechanistic Consequence
Pro-apoptotic (Bcl-2 family) Bid, BimUpregulatedPromotes pore formation in the mitochondrial membrane (MOMP).
Anti-apoptotic (Bcl-2 family) Bcl-2, Bcl-wDownregulatedRemoves constitutive inhibition on Bax/Bak, facilitating MOMP.
Apoptosis Inhibitors (IAPs) Survivin, xIAPDownregulatedUnlocks caspase-9 and caspase-3 from intracellular inhibition.
Chaperone Proteins HSPsDownregulatedReduces cellular stress tolerance, favoring apoptotic commitment.
Executioner/Initiator Caspase-8, -9, -3Cleaved / ActivatedDrives the proteolytic cascade leading to terminal DNA fragmentation.

Table 2: Experimental Readouts and Validation Metrics

Assay / TechniqueTarget MetricExpected Observation in Treated Cells
DCFDA Staining Intracellular ROSSignificant rightward shift in FL1 fluorescence (Flow Cytometry).
JC-1 Assay ΔΨm​ Decrease in Red/Green fluorescence ratio (Loss of J-aggregates).
Annexin V / PI PhosphatidylserineIncrease in Annexin V+/PI- (Early) and Annexin V+/PI+ (Late) populations.
Cell Cycle Analysis DNA ContentAccumulation of cells in the G0/G1 phase.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design experiments that do not merely generate data, but actively control for false positives. The protocols below are designed as self-validating systems to ensure that the observed apoptosis is genuinely ROS-mediated.

Protocol 1: Intracellular ROS Quantification via DCFDA Assay

Rationale: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable fluorogenic probe. It relies on intracellular esterases to cleave the diacetate groups, trapping the probe inside the cell. Subsequent oxidation by ROS yields the highly fluorescent 2',7'-dichlorofluorescein (DCF). Self-Validation: By utilizing a ROS scavenger (e.g., N-acetylcysteine, NAC) in a parallel cohort, you can prove causality. If NAC abrogates the DCF signal and prevents apoptosis, (-)-isoledene's mechanism is definitively ROS-dependent.

Step-by-Step Methodology:

  • Seeding: Plate HCT 116 cells at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment (Validation Step): Pre-treat one cohort of cells with 5 mM NAC for 1 hour prior to (-)-isoledene exposure to establish the mechanistic baseline.

  • Treatment: Expose cells to the IC50​ concentration of (-)-isoledene for 24 hours.

  • Washing (Critical Step): Wash cells twice with ice-cold, serum-free PBS. Causality: Serum contains extracellular esterases that will prematurely cleave DCFDA outside the cell, causing massive background fluorescence and false positives.

  • Staining: Incubate cells with 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Acquisition: Harvest cells via trypsinization, resuspend in PBS, and analyze immediately via flow cytometry (FL1 channel, Ex/Em: 485/535 nm).

Protocol 2: Ratiometric Analysis of Mitochondrial Membrane Potential via JC-1

Rationale: JC-1 is a lipophilic, cationic dye. In healthy cells with high ΔΨm​ , it forms J-aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondria, it remains a monomer emitting green fluorescence. Self-Validation: Because JC-1 is ratiometric (Red/Green ratio), the readout is independent of mitochondrial mass, cell volume, or dye loading efficiency, eliminating artifacts common with single-channel dyes like Rhodamine 123.

Step-by-Step Methodology:

  • Preparation: Following 24-hour treatment with (-)-isoledene, harvest HCT 116 cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of JC-1 working solution (2 µg/mL). Incubate for 20 minutes at 37°C in the dark.

  • Washing (Critical Step): Wash cells twice with cold JC-1 assay buffer. Causality: Incomplete washing leaves residual monomeric dye in the buffer, artificially inflating the green fluorescence signal and mimicking false depolarization.

  • Acquisition: Analyze via flow cytometry. Excite at 488 nm. Measure J-aggregates in the FL2 channel (red, ~590 nm) and monomers in the FL1 channel (green, ~529 nm). Calculate the FL2/FL1 ratio.

Experimental Workflow Visualization

Workflow Prep Cell Culture (HCT 116) Treat (-)-Isoledene Treatment Prep->Treat ROS_Assay DCFDA Assay (ROS Detection) Treat->ROS_Assay JC1_Assay JC-1 Assay (Mitochondrial Potential) Treat->JC1_Assay WB_Assay Western Blot (Protein Expression) Treat->WB_Assay Flow Flow Cytometry Acquisition ROS_Assay->Flow JC1_Assay->Flow Data Mechanistic Validation WB_Assay->Data Flow->Data

Fig 2: Experimental workflow for validating ROS-mediated apoptosis by (-)-isoledene.

Conclusion & Translational Outlook

The identification of (-)-isoledene [3] as a potent modulator of ROS-mediated apoptosis provides a compelling scaffold for targeted CRC therapeutics. By simultaneously upregulating pro-apoptotic drivers (Bid, Bim) and dismantling the survival network (survivin, xIAP, Bcl-2), (-)-isoledene effectively bypasses the apoptotic resistance inherent in malignant colorectal phenotypes. For drug development professionals, utilizing the rigorous, self-validating methodologies outlined in this guide ensures high-fidelity data generation, accelerating the translation of natural sesquiterpenes from benchtop discovery to preclinical viability.

References

  • Asif, M., Shafaei, A., Jafari, S. F., et al. (2016). Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study. Toxicology Letters, 257, 84-96.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 530426, Isoledene.[Link]

Exploratory

The Pharmacological Potential of (-)-Isoledene: Mechanistic Insights and Preclinical Validation Workflows

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of natural products from traditional ethnobotanical use to targeted pharmacotherapy requires rigorous mechanistic deconvolution. (-)-Isoledene (C₁₅H₂₄), a naturally occurring sesquiterpene, has emerged as a high-potential bioactive scaffold. Historically utilized as an analytical reference standard in the fragrance industry[1], recent bioassay-guided fractionations have unveiled its potent antibacterial, anti-inflammatory, and antineoplastic properties[2].

As an application scientist bridging discovery and translational development, I have structured this whitepaper to dissect the pharmacological potential of (-)-isoledene. This guide bypasses superficial summaries, instead providing a deep-dive into its molecular mechanisms—specifically its role in reactive oxygen species (ROS)-mediated apoptosis—supported by quantitative data and self-validating experimental protocols designed for rigorous preclinical screening.

Chemical Profile and Botanical Sources

(-)-Isoledene is a structurally complex sesquiterpene characterized by a tricyclic guaiane-type skeleton, which makes it highly lipophilic and capable of crossing cellular membranes to interact with intracellular targets[3]. It is predominantly isolated from the oleo-gum resin of Mesua ferrea[2], the essential oils of Cedrus atlantica[4], and the leaves/fruits of Zanthoxylum mantaro[5]. Advanced screening methodologies, such as the "Tag and Snag" live-cell affinity assay, have also successfully isolated isoledene variants from complex dietary mixtures, underscoring its high cellular binding affinity and non-specific pharmacological potential[6].

Molecular Mechanisms of Pharmacological Action

ROS-Mediated Apoptotic Induction in Oncology

The most compelling pharmacological application of (-)-isoledene lies in its antineoplastic activity, particularly against colorectal cancer (CRC). Resistance to apoptosis is a hallmark of CRC, often driven by mutations in KRAS and APC tumor-suppressor genes[2]. (-)-Isoledene circumvents this resistance by acting as a redox modulator.

Treatment with isoledene-rich sub-fractions (IR-SF) induces a rapid accumulation of intracellular ROS[7]. This oxidative stress acts as an upstream trigger that fundamentally alters the balance of the Bcl-2 protein family. Specifically, (-)-isoledene upregulates pro-apoptotic sensors (Bid, Bim) while simultaneously downregulating pro-survival guardians (Bcl-2, Bcl-w, xIAP, and Survivin)[2]. This shift precipitates Outer Mitochondrial Membrane Permeabilization (MOMP), releasing cytochrome c into the cytosol and triggering the caspase-9/caspase-3 executioner cascade[8].

PI3Kγ Inhibition and Upstream Signaling

Recent in silico molecular docking studies have provided a structural basis for (-)-isoledene's upstream activity. The molecule exhibits a highly favorable predicted binding affinity for Phosphoinositide 3-kinase gamma (PI3Kγ)[4]. By suppressing the PI3K/AKT survival pathway, (-)-isoledene effectively removes the inhibitory brakes on apoptosis, synergizing with the ROS-induced mitochondrial collapse to force the cell into G0/G1 phase arrest[7].

Pathway Isoledene (-)-Isoledene (Sesquiterpene) PI3K PI3Kγ Inhibition Isoledene->PI3K Docking Affinity ROS Intracellular ROS Accumulation Isoledene->ROS Induces MOMP Mitochondrial Membrane Depolarization (ΔΨm) PI3K->MOMP Suppresses Survival ProSurvival Downregulation: Bcl-2, Bcl-w, xIAP ROS->ProSurvival Inhibits ProApoptotic Upregulation: Bid, Bim ROS->ProApoptotic Activates ProSurvival->MOMP ProApoptotic->MOMP CytC Cytochrome c Release MOMP->CytC Caspase Caspase-9 & -3 Activation CytC->Caspase Apoptosis Apoptosis & G0/G1 Arrest Caspase->Apoptosis

Fig 1: ROS-mediated and PI3Kγ-suppressed apoptotic signaling pathway induced by (-)-isoledene.

Quantitative Pharmacological Data

To establish a rigorous baseline for (-)-isoledene's efficacy, we must look at the dose-dependent responses in validated in vitro models. The following table synthesizes the quantitative effects of an Isoledene-Rich Sub-Fraction (IR-SF) on the HCT 116 human colorectal carcinoma cell line[7].

Pharmacological ParameterApplied ConcentrationObserved Quantitative ResultMechanistic Implication
Cell Viability (IC₅₀) ~25 µg/mL (at 24h)50% reduction in metabolic viabilityPotent anti-proliferative cytotoxicity
Intracellular ROS 25 µg/mL – 50 µg/mL>2.5-fold significant increaseDisruption of cellular redox homeostasis
Mitochondrial Potential 25 µg/mL – 50 µg/mL>60% reduction in red/green ratioSevere outer membrane permeabilization
Caspase Cascade 50 µg/mL3-fold increase in Caspase-3, -8, -9Execution of intrinsic/extrinsic apoptosis
Cell Cycle Progression 25 µg/mL – 50 µg/mL40% increase in G0/G1 populationComplete inhibition of the G1/S transition

Self-Validating Experimental Protocols

Relying solely on single-endpoint viability assays (like MTT) is insufficient for natural product screening due to potential redox interferences from the compounds themselves. As an application scientist, I mandate orthogonal, self-validating workflows. The protocols below are engineered with internal controls to ensure data trustworthiness.

Workflow Extract Oleo-Gum Resin Extraction (Mesua ferrea) Fraction Bioassay-Guided Fractionation Extract->Fraction Characterization GC-MS / HPLC Isoledene Identification Fraction->Characterization CellCulture HCT 116 Cell Culture (KRAS/APC Mutant Model) Characterization->CellCulture Assay1 MTT Viability Assay (IC50 Determination) CellCulture->Assay1 Assay2 JC-1 Ratiometric Assay (ΔΨm Assessment) CellCulture->Assay2 Assay3 DCFDA Flow Cytometry (ROS Quantification) CellCulture->Assay3 Validation Data Convergence & Mechanistic Validation Assay1->Validation Assay2->Validation Assay3->Validation

Fig 2: Self-validating experimental workflow for (-)-isoledene pharmacological profiling.

Protocol 1: Ratiometric Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol measures the loss of mitochondrial membrane potential (ΔΨm), a critical commitment step in (-)-isoledene-induced apoptosis[2].

  • Step 1: Cell Seeding & Treatment. Seed HCT 116 cells at 1×10⁵ cells/well in a 6-well plate. Treat with 25 µg/mL and 50 µg/mL of (-)-isoledene for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (50 µM FCCP for 1 hour).

    • Causality: FCCP is a mitochondrial uncoupler. Including it validates the dynamic range of the assay, ensuring the system can accurately detect total depolarization.

  • Step 2: JC-1 Dye Incubation. Wash cells with PBS and add JC-1 working solution (5 µg/mL). Incubate for 30 minutes at 37°C in the dark.

    • Causality: JC-1 is a lipophilic, cationic dye. In healthy cells (high ΔΨm), it forms J-aggregates (red fluorescence, ~590 nm). In apoptotic cells (low ΔΨm), it remains in the cytoplasm as monomers (green fluorescence, ~529 nm).

  • Step 3: Flow Cytometric Analysis. Harvest cells and analyze via flow cytometry, calculating the Red/Green fluorescence ratio.

    • Causality: Utilizing a ratiometric shift (rather than absolute fluorescence) inherently normalizes for variations in cell number, cell size, and dye loading efficiency. This makes the protocol a self-validating system; an artifactual drop in overall fluorescence will not artificially skew the ratio.

Protocol 2: Intracellular ROS Quantification via DCFDA

Because (-)-isoledene's apoptotic mechanism is ROS-dependent[8], quantifying oxidative stress is mandatory.

  • Step 1: Pre-incubation with DCFDA. Wash cultured HCT 116 cells with PBS and incubate with 10 µM H₂DCFDA in serum-free media for 45 minutes at 37°C.

    • Causality: H₂DCFDA is non-fluorescent and cell-permeable. Once inside, intracellular esterases cleave the acetate groups, trapping the probe. We perform this step before drug treatment or lysis to capture the physiological redox state of intact cells without inducing mechanical stress-related ROS.

  • Step 2: (-)-Isoledene Exposure. Remove the dye, wash with PBS, and treat cells with (-)-isoledene (25 µg/mL) for 4 hours.

    • Causality: A short 4-hour window is chosen because ROS generation is an early upstream event. Measuring at 24 hours would conflate primary ROS generation with secondary oxidative stress released by dying necrotic cells.

  • Step 3: Fluorescence Detection. Measure fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader.

    • Causality: The oxidation of the trapped probe by (-)-isoledene-induced ROS converts it to highly fluorescent DCF, providing a direct, quantifiable readout of oxidative stress.

Future Perspectives in Drug Development

The pharmacological profile of (-)-isoledene positions it as a highly promising lead compound for oncology and inflammatory diseases. Its ability to concurrently inhibit PI3Kγ and induce ROS-mediated MOMP provides a dual-axis attack against chemoresistant colorectal cancers[4][7]. Future drug development efforts must focus on structural-activity relationship (SAR) studies to optimize its aqueous solubility and bioavailability, potentially leveraging nano-lipid carrier systems to translate this natural sesquiterpene into a viable clinical therapeutic.

References

  • (-)-Isoledene | Bacterial - MedChemExpress. MedChemExpress.
  • Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study.
  • (-)-Isoledene - Benchchem. Benchchem.
  • Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies. MDPI.
  • Tag and Snag: A New Platform for Bioactive Natural Product Screening
  • Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro. MDPI.

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Foundational

Preliminary In Vitro Screening of (-)-Isoledene for Anti-Cancer Properties: A Technical Guide

Authored by: Senior Application Scientist, Gemini Laboratories Abstract This technical guide provides a comprehensive framework for the preliminary in vitro screening of (-)-isoledene, a naturally occurring sesquiterpene...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of (-)-isoledene, a naturally occurring sesquiterpene, for its potential anti-cancer properties. Drawing upon established methodologies for the evaluation of natural products, this document outlines a tiered experimental approach designed to assess the cytotoxic and apoptotic potential of (-)-isoledene against a panel of human cancer cell lines. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-cancer agents. The guide emphasizes the rationale behind experimental choices, data interpretation, and the elucidation of potential mechanisms of action, thereby providing a robust foundation for subsequent preclinical development.

Introduction: The Rationale for Investigating (-)-Isoledene

Natural products remain a cornerstone of oncology drug discovery, with a significant number of approved anti-cancer agents being of natural origin or derived therefrom.[1][2] Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and have garnered considerable attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[3] Several sesquiterpenes and their derivatives have been shown to modulate key signaling pathways implicated in carcinogenesis, such as NF-κB, and to induce apoptosis in various cancer cell lines.[4][5][6][7]

(-)-Isoledene (CAS 95910-36-4) is a sesquiterpene hydrocarbon found in the essential oils of numerous plants.[8][9][10] While research specifically focused on the anti-cancer properties of purified (-)-isoledene is nascent, a study on an isoledene-rich sub-fraction from Mesua ferrea oleo-gum resin demonstrated the induction of apoptosis in HCT 116 human colorectal carcinoma cells.[11] This induction was associated with an increase in reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins, suggesting a promising avenue for investigation.[11]

This guide proposes a systematic, multi-faceted in vitro screening approach to rigorously evaluate the anti-cancer potential of (-)-isoledene. The proposed workflow is designed to first establish its cytotoxic activity, and then to elucidate the underlying mechanisms of cell death, specifically focusing on apoptosis and cell cycle arrest.

Physicochemical Properties of (-)-Isoledene

A thorough understanding of the test compound's properties is critical for appropriate handling, formulation, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₁₅H₂₄[12][13][14]
Molecular Weight 204.35 g/mol [12][13][14]
Appearance Colorless clear liquid[9][12]
Boiling Point 95 °C at 7 hPa[12]
Relative Density 0.902 g/mL at 20 °C[12]
Storage 2 - 8 °C, under inert gas, protected from air[12]

Proposed Experimental Workflow for Preliminary Screening

The following workflow provides a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Selection of Cancer Cell Lines B MTT/SRB Cytotoxicity Assay A->B C Determination of IC50 Values B->C D Apoptosis Assays (Annexin V/PI Staining) C->D If IC50 is potent E Cell Cycle Analysis (Propidium Iodide Staining) C->E If IC50 is potent F Caspase Activation Assays D->F G ROS Production Assay D->G H Western Blot for Apoptotic Proteins (Bcl-2 family, etc.) F->H

Figure 1: A tiered experimental workflow for the in vitro anti-cancer screening of (-)-isoledene.

Detailed Experimental Protocols

Phase 1: Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of (-)-isoledene on a panel of human cancer cell lines.

4.1.1. Rationale for Cell Line Selection

The choice of cell lines should be strategic, encompassing cancers where sesquiterpenes have previously shown activity and representing different tissue origins. A non-cancerous cell line should be included to assess selectivity.

  • HCT 116 (Colon Carcinoma): Based on the promising results from the isoledene-rich fraction of Mesua ferrea.[11]

  • MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer, a common target for natural product screening.[15][16]

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and resistant to standard therapies.

  • A549 (Lung Carcinoma): Lung cancer is a leading cause of cancer-related mortality, making it a high-priority target.

  • PC-3 (Prostate Adenocarcinoma): To assess activity against a common cancer in men.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to determine the selectivity index (SI).

4.1.2. Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[17] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[17]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of (-)-isoledene in DMSO and dilute to various concentrations in complete culture medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with a range of (-)-isoledene concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Alternative Assay: The Sulforhodamine B (SRB) assay, which measures cellular protein content, can also be used and has been shown to produce comparable results to the MTT assay.[18]

Phase 2: Mechanistic Elucidation

If (-)-isoledene demonstrates potent cytotoxicity (low micromolar IC50), the next phase is to investigate the mechanism of cell death.

4.2.1. Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20][21] PI is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with (-)-isoledene at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distributed into four quadrants:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

  • Data Interpretation: A significant increase in the percentage of cells in the Annexin V positive quadrants indicates the induction of apoptosis.

4.2.2. Protocol: Cell Cycle Analysis by PI Staining

Deregulation of the cell cycle is a hallmark of cancer.[22] Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), which can subsequently lead to apoptosis.[23] Flow cytometry with PI staining is a widely used technique to analyze DNA content and assess cell cycle distribution.[24]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. A histogram of cell count versus fluorescence intensity will be generated.[25]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest. The appearance of a sub-G1 peak can also be indicative of apoptotic cells with fragmented DNA.

4.2.3. Protocol: Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis.[26]

  • Assay Principle: Utilize commercially available colorimetric or fluorometric assay kits that employ synthetic substrates containing a caspase-specific recognition sequence linked to a chromophore or fluorophore. Cleavage of the substrate by an active caspase releases the reporter molecule.

  • Procedure: Treat cells with (-)-isoledene, prepare cell lysates, and incubate with the specific caspase substrate (e.g., DEVD for caspase-3/7).[26]

  • Measurement: Measure the absorbance or fluorescence according to the kit's instructions. An increase in signal intensity indicates caspase activation.

Hypothesized Mechanism of Action and Further Investigation

Based on the reported activity of an isoledene-rich fraction and the known mechanisms of other sesquiterpenes, a plausible hypothesis is that (-)-isoledene induces apoptosis through the generation of intracellular ROS.[11]

G A (-)-Isoledene B ↑ Intracellular ROS A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Figure 2: Hypothesized ROS-mediated apoptotic pathway induced by (-)-isoledene.

To test this hypothesis, further experiments can be conducted:

  • Measurement of Intracellular ROS: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify ROS levels in (-)-isoledene-treated cells via flow cytometry or fluorescence microscopy.

  • Western Blot Analysis: Probe for changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), and cleaved PARP (a substrate of activated caspase-3).

Conclusion

This technical guide presents a structured and scientifically rigorous approach for the preliminary in vitro evaluation of (-)-isoledene as a potential anti-cancer agent. By systematically assessing its cytotoxicity, and then delving into the mechanisms of cell death, researchers can efficiently determine the promise of this natural compound for further development. The successful execution of these protocols will provide a solid foundation of data to justify subsequent in vivo studies and to further elucidate the molecular targets of (-)-isoledene.

References

  • Zhang, S., Won, Y., & Li, Z. (2005). Anti-Cancer Potential of Sesquiterpene Lactones: Bioactivity and Molecular Mechanisms. Current Medicinal Chemistry - Anti-Cancer Agents, 5(3), 239-249.
  • Keep, R. F., Harrison, L. E., & McKean, T. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Virological Methods, 44(2-3), 253-261.
  • Papadimitriou, M., & Hatzidaki, E. (2018). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Pharmacology & Pharmacy, 9, 299-309.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
  • Ghavami, S., et al. (2024). Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. Frontiers in Pharmacology, 15, 1354519.
  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis assays. Current Protocols in Cytometry, Chapter 7, Unit7.41.
  • Wang, Y., et al. (2025). Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways.
  • Al-Malki, J. S., & Al-Ghamdi, A. A. (2025).
  • Khan, M. F., et al. (2020). Sesquiterpenes and their derivatives-natural anticancer compounds: An update. Pharmacological Research, 161, 105165.
  • Mustafa, M., et al. (2025). Integrated virtual and experimental screening of natural products as potential anticancer agents against breast cancer. Bioorganic Chemistry, 166, 109165.
  • Cheméo. (n.d.). Chemical Properties of isoledene (CAS 95910-36-4). Retrieved from [Link]

  • Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine, 12(7), 279-289.
  • BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]

  • Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Retrieved from [Link]

  • Medwin Publishers. (2024). Assays for Anti-Cancer Screening of Medical Plants: A Review. Retrieved from [Link]

  • Butler, M. S. (2010). High-Throughput Screening of Natural Products for Cancer Therapy. Current Drug Discovery Technologies, 7(4), 242-257.
  • National Institute of Standards and Technology. (n.d.). isoledene. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Asif, M., et al. (2016). Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study. Toxicology Letters, 257, 84-96.
  • The Good Scents Company. (n.d.). (-)-isoledene. Retrieved from [Link]

  • Acar, U., & Keskin, E. (2024). Biological Activities, Phenolic Contents and Chemical Compositions of Essential Oils and Different Extracts of Origanum laevigatum. ResearchGate. Retrieved from [Link]

Sources

Exploratory

In Vitro Biological Activities of (-)-Isoledene Extracts: A Mechanistic and Methodological Guide

Executive Summary (-)-Isoledene is a naturally occurring tricyclic sesquiterpene hydrocarbon predominantly found in the essential oils and oleo-gum resins of plants such as Mesua ferrea, Cedrus atlantica, and Citrus sine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Isoledene is a naturally occurring tricyclic sesquiterpene hydrocarbon predominantly found in the essential oils and oleo-gum resins of plants such as Mesua ferrea, Cedrus atlantica, and Citrus sinensis[1][2]. Historically relegated to the background of complex phytochemical profiles, recent advancements in high-resolution gas chromatography-mass spectrometry (GC-MS) have allowed researchers to isolate and characterize isoledene-rich sub-fractions (IR-SF).

This technical guide synthesizes the current literature on the in vitro biological activities of (-)-isoledene extracts, focusing on its potent apoptotic signaling in oncology, its neuroprotective anticholinergic properties, and its antimicrobial efficacy. Designed for drug development professionals, this whitepaper provides a mechanistic breakdown of its bioactivity, supported by field-proven, self-validating experimental protocols.

Mechanistic Pathways of In Vitro Biological Activities

Oncology: ROS-Mediated Apoptotic Signaling in Colorectal Carcinoma

The most comprehensively documented biological activity of (-)-isoledene is its potent cytotoxicity against human colorectal carcinoma (CRC) cell lines, specifically HCT 116[1]. Resistance to apoptosis is a hallmark of CRC pathogenesis. (-)-Isoledene bypasses this resistance by acting as a multi-target modulator within the intrinsic (mitochondrial) apoptotic pathway.

Mechanistically, (-)-isoledene induces a significant surge in intracellular Reactive Oxygen Species (ROS)[1]. This oxidative stress directly triggers the depolarization of the mitochondrial outer membrane. Concurrently, (-)-isoledene up-regulates pro-apoptotic proteins (Bid, Bim) and down-regulates pro-survival proteins (Bcl-2, Bcl-w, survivin, and xIAP)[1]. The permeabilization of the mitochondria leads to the release of cytochrome c into the cytosol, which subsequently activates the caspase cascade (caspase-9 and caspase-3), culminating in DNA fragmentation and G0/G1-phase cell cycle arrest[1].

Furthermore, molecular docking and in vitro respirometry assays have demonstrated that (-)-isoledene exhibits a high binding affinity for Phosphoinositide 3-kinase gamma (PI3Kγ), forming stable hydrophobic interactions with key amino acid residues (Pro810, Ile831, Ile879, Met953, and Ile963)[2]. By inhibiting PI3Kγ, (-)-isoledene effectively shuts down downstream survival signaling.

ApoptoticPathway Isoledene (-)-Isoledene ROS Reactive Oxygen Species (ROS) Isoledene->ROS Up-regulates PI3K PI3Kγ Isoledene->PI3K Inhibits ProApoptotic Pro-apoptotic Proteins (Bid, Bim) Isoledene->ProApoptotic Up-regulates AntiApoptotic Anti-apoptotic Proteins (Bcl-2, survivin, xIAP) Isoledene->AntiApoptotic Down-regulates Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria Caspase8 Caspase-8 (Initiator) ROS->Caspase8 PI3K->AntiApoptotic Activates ProApoptotic->Mitochondria AntiApoptotic->Mitochondria Inhibits CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 (Initiator) CytC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis / DNA Fragmentation Caspase3->Apoptosis

Fig 1. Mechanistic pathway of (-)-isoledene-induced apoptosis in human colorectal carcinoma cells.

Neuroprotection: Cholinesterase Inhibition & Antioxidant Capacity

Beyond oncology, (-)-isoledene extracted from industrial orange juice by-products has demonstrated significant in vitro neuroprotective potential[3]. Hydrocarbon sesquiterpenoids like isoledene possess the lipophilicity required to cross the blood-brain barrier (BBB) in PAMPA-BBB in vitro models[3].

Extracts rich in (-)-isoledene exhibit dual-action neuroprotection:

  • Enzymatic Inhibition: They act as competitive inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), preserving acetylcholine levels, which is a primary therapeutic target in Alzheimer's disease management[3].

  • Antioxidant Capacity: They neutralize reactive nitrogen species (RNS) and inhibit lipoxygenase (LOX), thereby reducing neuroinflammation[3].

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the following table synthesizes the quantitative in vitro efficacy of (-)-isoledene extracts across various biological targets.

Target / Cell LineAssay MethodologyKey Finding / IC₅₀Source MaterialReference
HCT 116 (Colorectal Carcinoma)MTT Assay, Flow CytometryIC₅₀ = 16.62 ± 0.38 μg/mLMesua ferrea oleo-gum resin[1]
LIM1215 (Colorectal Carcinoma)MTT AssayIC₅₀ = 18.86 ± 0.80 μg/mLMesua ferrea oleo-gum resin[4]
PI3Kγ (Kinase Target)Molecular Docking / RespirometryHigh binding affinity (Pro810, Ile831)Cedrus atlantica essential oil[2]
AChE / BChE (Enzymes)Fluorescence-based Enzymatic AssayStrong positive correlation with inhibitionCitrus sinensis by-products[3]
Trypanosoma brucei (Parasite)In vitro Antiprotozoal AssayIC₅₀ = 2.03 μg/mLPlagiochila porelloides essential oil[5]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Causality is embedded into the methodology to explain why specific parameters are chosen.

Workflow Material Plant Material (e.g., Mesua ferrea) Extraction Solvent Extraction (Ethyl Acetate/Hexane) Material->Extraction Fractionation Fractionation (Silica Gel Column) Extraction->Fractionation Characterization Characterization (GC-MS, HPLC) Fractionation->Characterization InVitro In Vitro Assays (Cellular & Enzymatic) Characterization->InVitro Analysis Data Analysis (Flow Cytometry, IC50) InVitro->Analysis

Fig 2. Experimental workflow for the extraction, characterization, and in vitro validation of (-)-isoledene.

Protocol A: Extraction and Isolation of Isoledene-Rich Sub-fractions (IR-SF)

Causality: (-)-Isoledene is highly lipophilic and volatile. Using non-polar to moderately polar solvents (e.g., n-hexane or ethyl acetate) ensures the selective partitioning of sesquiterpenes away from highly polar flavonoids and tannins[3].

  • Maceration: Pulverize 100g of air-dried plant material (e.g., Mesua ferrea oleo-gum resin). Macerate in 500 mL of n-hexane for 48 hours at room temperature under continuous agitation.

  • Concentration: Filter the extract and concentrate using a rotary evaporator at a strictly controlled temperature of 35°C under reduced pressure. Causality: Temperatures exceeding 40°C risk the volatilization and thermal degradation of the sesquiterpene framework.

  • Fractionation: Load the crude extract onto a silica gel column (60–120 mesh). Elute using a step-gradient of n-hexane and ethyl acetate (100:0 to 80:20 v/v). Collect 50 mL fractions.

  • Validation Checkpoint (Self-Validation): Analyze aliquots of each fraction via GC-MS (HP-5MS column). Identify (-)-isoledene using its characteristic mass fragmentation pattern and retention index. Do not proceed to biological assays unless the GC-MS chromatogram confirms an isoledene purity/concentration of >80% in the pooled sub-fraction.

Protocol B: In Vitro Apoptosis and ROS-Detection Assay

Causality: Because (-)-isoledene's primary mechanism of apoptosis is ROS-mediated[1], detecting intracellular ROS prior to terminal apoptosis markers (like Annexin V) provides temporal validation of the mechanistic pathway.

  • Cell Seeding: Seed HCT 116 cells in 6-well plates at a density of 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with the validated IR-SF at concentrations bracketing the established IC₅₀ (e.g., 8, 16, and 32 μg/mL).

  • Validation Checkpoint (Internal Controls): Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 5-Fluorouracil at 10 μg/mL). If the positive control fails to induce >50% apoptosis, the cell line's sensitivity is compromised, and the assay must be aborted and recalibrated.

  • ROS Staining: After 12 hours of treatment, wash cells with PBS and incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. Causality: DCFDA is a cell-permeable fluorogenic probe that is cleaved by cellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Flow Cytometry: Harvest cells and analyze immediately via flow cytometry (excitation 488 nm, emission 535 nm). A rightward shift in the histogram peak relative to the vehicle control quantifies the ROS surge.

Conclusion & Future Perspectives

The in vitro biological profiling of (-)-isoledene reveals a highly versatile sesquiterpene with targeted efficacy against colorectal carcinoma and neurodegenerative enzymatic pathways. Its ability to simultaneously inhibit PI3Kγ and induce ROS-mediated mitochondrial apoptosis positions it as a compelling scaffold for semi-synthetic oncology drug development. Future research must bridge the gap between these robust in vitro findings and in vivo pharmacokinetics, specifically addressing the compound's volatility and bioavailability through advanced delivery systems like nanoemulsions or PEG-based formulations.

References

  • Asif, M., Shafaei, A., Jafari, S. F., et al. (2016). "Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study." Toxicology Letters, 257, 84-96. URL:[Link]

  • Asif, M., Yehya, A. H. S., Dahham, S. S., et al. (2019). "Establishment of in vitro and in vivo anti-colon cancer efficacy of essential oils containing oleo-gum resin extract of Mesua ferrea." Biomedicine & Pharmacotherapy, 109, 1620-1629. URL:[Link]

  • Gruin, S., Crețu, O., Mioc, A., et al. (2025). "Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies." Molecules, 31(1), 46. URL:[Link]

  • Sánchez-Martínez, J. D., Bueno, M., Alvarez-Rivera, G., et al. (2021). "In vitro neuroprotective potential of terpenes from industrial orange juice by-products." Food & Function, 12(1), 302-314. URL:[Link]

  • Siatka, T., et al. (2023). "First Phytochemical Profiling and In-Vitro Antiprotozoal Activity of Essential Oil and Extract of Plagiochila porelloides." Molecules, 28(2), 607. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution GC-MS Protocol for the Robust Quantification of (-)-Isoledene in Essential Oils

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Introduction & Methodological Rationale The precise quantification of sesqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals

Introduction & Methodological Rationale

The precise quantification of sesquiterpenes like (-)-isoledene (C₁₅H₂₄) in essential oils presents a significant analytical challenge. Essential oils are highly complex matrices containing dozens of structurally similar terpene isomers. Because sesquiterpene hydrocarbons share identical molecular weights (m/z 204) and exhibit nearly indistinguishable electron ionization (EI) mass fragmentation pathways, relying solely on mass spectral libraries (e.g., NIST or Wiley) frequently results in false positive identifications.

To establish a highly rigorous, self-validating analytical system, this protocol employs a Dual-Confirmation Strategy combining EI-MS with Linear Retention Indices (LRI). Furthermore, to guarantee quantitative integrity against matrix effects and injection variability, an Internal Standard (IS) Calibration approach is strictly mandated.

Mechanistic Insights & Causality
  • Why a 5% Phenyl-Methylpolysiloxane Column? A slightly polar stationary phase (e.g., HP-5ms or DB-5ms) provides the optimal selectivity required to resolve non-polar sesquiterpene isomers that would otherwise co-elute on a 100% dimethylpolysiloxane column (1)[1].

  • Why a Shallow Temperature Ramp? Sesquiterpenes elute in a very narrow thermal window. A slow ramp of 3 °C/min ensures a chromatographic resolution ( Rs​ ) greater than 1.5 between (-)-isoledene and closely eluting isomers like α -copaene or β -elemene.

  • Why use epi-Eudesmol as an IS? The use of an internal standard corrects for variations in injection volume, solvent evaporation, and instrument response. epi-Eudesmol is an oxygenated sesquiterpene that elutes later than the hydrocarbon fraction, preventing co-elution while behaving similarly in the MS source (2)[2].

System Suitability & Self-Validation (QC Framework)

A trustworthy protocol must validate itself during every run. Before analyzing unknown essential oil samples, the following sequence must be executed:

  • Blank Injection (n-Hexane): Verifies the absence of column carryover or injector contamination.

  • Alkane Standard (C₈–C₂₀): Required to map retention times for the calculation of the Linear Retention Index (LRI) (3)[3].

  • Continuing Calibration Verification (CCV): A mid-level calibration standard must be injected every 10 samples. The calculated concentration must not deviate by more than ± 5% from the theoretical value.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Solvent: GC-MS grade n-Hexane.

  • Standards: (-)-Isoledene analytical standard (≥ 98% purity), epi-Eudesmol (Internal Standard).

  • Calibration Mix: C₈–C₂₀ n-alkane mixture (1000 µg/mL in hexane).

Sample Preparation Workflow

Mechanistic Insight: Gravimetric preparation is prioritized over volumetric pipetting to eliminate errors caused by the high viscosity and variable density of essential oils.

  • Weighing: Accurately weigh 20.0 mg ( ± 0.1 mg) of the essential oil sample into a 10 mL Class A volumetric flask (2)[2].

  • Dilution: Dilute to the 10 mL mark with n-hexane and mix thoroughly (Yields a ~2000 µg/mL stock solution).

  • Aliquot Transfer: Transfer 950 µL of the diluted sample into a 2 mL amber GC autosampler vial.

  • IS Spiking: Add 50 µL of the epi-eudesmol internal standard solution (1000 µg/mL). Cap the vial and vortex for 10 seconds.

GC-MS Acquisition

Execute the analysis using the parameters outlined in Table 1. Ensure the MS detector is turned off during the solvent delay (first 3 minutes) to protect the electron multiplier filament.

Quantitative Data Summaries

Table 1: GC-MS Operational Parameters
ParameterSetting / SpecificationRationale
Column HP-5ms (30 m × 0.25 mm ID, 0.25 µm film)Optimal polarity for sesquiterpene resolution[1].
Carrier Gas Helium (High Purity 99.999%)Inertness; constant flow at 1.0 mL/min prevents retention time drift[1].
Injection Mode Split (1:50 ratio), 1.0 µL volumePrevents column overloading by high-concentration matrix peaks[1].
Injector Temp 250 °CEnsures instantaneous and complete volatilization of C15 compounds[1].
Oven Program 60 °C (hold 2 min) 3 °C/min to 240 °C (hold 5 min)Shallow ramp maximizes Rs​ for critical isomeric pairs[2].
Ion Source Temp 230 °CPrevents condensation of heavy analytes in the source[1].
Ionization Mode Electron Impact (EI) at 70 eVStandardized energy for NIST library matching[1].
Scan Range m/z 40 to 400Captures molecular ion (204) and all lower fragments[4].
Table 2: Target Analyte Identification & Integration Criteria
AnalyteTarget m/z (Quant)Qualifier m/zExpected LRI (5% Phenyl)Identification Tolerance
(-)-Isoledene 161204, 119, 105~1372MS Match > 85%; LRI ± 5 units[5].
epi-Eudesmol (IS) 149222, 163, 59~1650Fixed retention time reference.
Table 3: Method Validation Metrics (Example Data)
Metric(-)-Isoledene PerformanceAcceptance Criteria
Linearity Range 1.0 – 100 µg/mL R2≥0.995
LOD / LOQ 0.2 µg/mL / 0.6 µg/mLSignal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)
Precision (RSD%) 1.8% (Intra-day), 2.4% (Inter-day) 5.0%
Recovery 98.5% ± 2.1%90% – 110%

Data Processing & Quantification Formula

  • LRI Calculation: Use the Van den Dool and Kratz equation based on the retention times of the C₈–C₂₀ alkanes. Confirm (-)-isoledene elutes at an LRI of approximately 1372 (5)[5].

  • Integration: Extract the ion chromatogram (EIC) at m/z 161 to integrate the (-)-isoledene peak, avoiding interference from co-eluting matrix background.

  • Quantification: Calculate the concentration of (-)-isoledene in the sample extract using the linear regression equation derived from the calibration curve:

    Area Ratio=AreaIS​AreaIsoledene​​ ConcentrationIsoledene​=SlopeArea Ratio−yintercept​​

Workflow Visualization

GCMS_Protocol cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Acquisition cluster_data Phase 3: Data Processing N1 Essential Oil Aliquot (Accurately weigh 20 mg) N2 Solvent Dilution (Dilute to 10 mL with n-Hexane) N1->N2 N3 Internal Standard Addition (Spike with epi-Eudesmol) N2->N3 N4 Sample Injection (1 µL, 250°C, Split 1:50) N3->N4 N5 Capillary Separation (HP-5ms, 3°C/min Ramp) N4->N5 N6 EI-MS Detection (70 eV, m/z 40-400) N5->N6 N7 Peak Identification (MS Match >85% & LRI ≈ 1372) N6->N7 N8 Peak Integration (Target EIC vs IS) N7->N8 N9 Quantification (Linear Regression) N8->N9

Figure 1: End-to-end GC-MS analytical workflow for (-)-isoledene quantification using IS calibration.

References

  • Benchchem. Application Notes & Protocols: Quantification of Sesquiterpenes in Essential Oils Using epi-Eudesmol as an Internal Standard.2

  • ResearchGate. Composition and Enantiomeric Analysis of the Essential Oil of the Fruits and the Leaves of Pistacia vera from Greece. (Details LRI of Isoledene at 1372). 5

  • MDPI. GC-MS Analysis and Bioactivity Screening of Leaves and Fruits of Zanthoxylum armatum DC. (Details HP-5ms parameters and MS conditions). 1

  • Sigma-Aldrich. Hydrogen as Carrier Gas: A Reliable GC-MS Method for the Qualitative Analysis of Essential Oils. (Discusses LRI methodology and carrier gas properties). 3

Sources

Application

Application Note: Extraction, Isolation, and Analytical Validation of (-)-Isoledene from Plant Resins

Target Audience: Natural Product Chemists, Pharmacognosists, and Oncology Drug Development Professionals Compound: (-)-Isoledene (CAS: 95910-36-4) Matrix: Plant Oleo-Gum Resins (e.g., Mesua ferrea, Cryptomeria japonica)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Oncology Drug Development Professionals Compound: (-)-Isoledene (CAS: 95910-36-4) Matrix: Plant Oleo-Gum Resins (e.g., Mesua ferrea, Cryptomeria japonica)

Introduction & Biological Relevance

(-)-Isoledene (C₁₅H₂₄) is a highly volatile, naturally occurring sesquiterpene hydrocarbon predominantly synthesized in the oleo-gum resins and heartwood of specific botanical species, notably Mesua ferrea and Cryptomeria japonica. Historically recognized for its antimicrobial properties, recent oncological screening has elevated (-)-isoledene to a molecule of high interest in cancer therapeutics.

Mechanistic studies demonstrate that (-)-isoledene isolated from Mesua ferrea resin acts as a potent cytotoxic agent against HCT 116 colon cancer cells. The compound triggers a cascade of reactive oxygen species (ROS) overproduction, leading to mitochondrial membrane depolarization and the subsequent activation of the intrinsic apoptotic pathway via Caspase-9 and Caspase-3/7 .

Because (-)-isoledene is a non-polar hydrocarbon lacking a conjugated UV chromophore, its isolation from complex resinous matrices presents severe chromatographic challenges. This application note details a robust, self-validating workflow leveraging hydrodistillation and argentation (silver nitrate) chromatography to achieve >95% purity.

Mechanism Iso (-)-Isoledene ROS ROS Overproduction Iso->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Triggers Casp9 Caspase-9 Activation Mito->Casp9 Cyt c Release Casp3 Caspase-3/7 Activation Casp9->Casp3 Cleaves Apop Apoptosis (HCT 116 Cells) Casp3->Apop Execution

ROS-mediated apoptotic signaling pathway induced by (-)-isoledene in HCT 116 colon cancer cells.

Strategic Rationale & Causality in Workflow Design

Isolating a specific sesquiterpene from a raw plant resin requires overcoming two primary chemical hurdles: matrix complexity and isomer co-elution.

  • Thermodynamic Filtration via Hydrodistillation: Direct solvent extraction of oleo-gum resins yields a viscous matrix dominated by heavy, non-volatile triterpenes (e.g., lupane derivatives) and diterpene acids. By employing hydrodistillation, we exploit boiling point differentials. The process acts as a thermodynamic filter, exclusively stripping the volatile essential oil fraction (where (-)-isoledene resides) and leaving the heavy resins behind.

  • Argentation Chromatography (AgNO₃-Silica): Sesquiterpene hydrocarbons often share identical molecular weights (204.35 g/mol ) and nearly identical polarities, making standard normal-phase silica chromatography ineffective for baseline resolution. Argentation chromatography utilizes silver ions (Ag⁺) impregnated into the silica matrix. These ions form reversible π -complexes with the double bonds of the terpenes. Because (-)-isoledene possesses a unique steric environment around its cyclopropa-fused ring system , this technique forces separation based on double-bond accessibility rather than mere polarity.

Workflow Resin Raw Plant Resin (e.g., Mesua ferrea) Distillation Hydrodistillation (Clevenger Apparatus) Resin->Distillation Water, 100°C, 4h CrudeOil Crude Essential Oil (Volatile Fraction) Distillation->CrudeOil Phase Separation Silica AgNO3-Silica Gel Column (Hexane Elution) CrudeOil->Silica Load via dry method Fractions Sesquiterpene Hydrocarbon Fractions Silica->Fractions Isocratic Hexane PrepGC Preparative HPLC-RI (Isocratic) Fractions->PrepGC TLC/GC-MS Screening PureIso (-)-Isoledene (>95% Purity) PrepGC->PureIso Final Isolation

Workflow for the extraction and isolation of (-)-isoledene from raw plant oleo-gum resins.

Quantitative Data & Analytical Specifications

To ensure accurate tracking of the target compound during fractionation, researchers must rely on Gas Chromatography-Mass Spectrometry (GC-MS) and Refractive Index (RI) detection, as (-)-isoledene lacks the conjugated double bonds required for UV-Vis tracking.

Table 1: Physicochemical Properties of (-)-Isoledene

PropertySpecificationAnalytical Relevance / Causality
Molecular Formula C₁₅H₂₄Hydrocarbon nature dictates extreme non-polarity.
Molecular Weight 204.35 g/mol Target mass for MS identification (M⁺ 204).
Boiling Point 95 °C at 5 mmHgHighly volatile; requires cold-trapping post-isolation.
Optical Rotation [ α ]²⁰/D −50.5° (neat)Critical for confirming the (-)-enantiomer purity.
Refractive Index 1.493 (n²⁰/D)Enables detection via HPLC-RI in the absence of UV.

Table 2: GC-MS Identification Parameters

ParameterSpecification
Column Type DB-5 or HP-5MS (Non-polar 5% phenyl methyl siloxane)
Kovats Retention Index (RI) 1373 ± 2
Major MS Fragments (m/z) 107 (Base Peak), 161, 91, 204 (M⁺)
Ionization Method Electron Ionization (EI) at 70 eV

Step-by-Step Methodologies

Protocol 1: Resin Pre-processing & Hydrodistillation

Objective: Isolate the volatile sesquiterpene fraction from the raw oleo-gum resin matrix.

  • Cryo-Milling: Flash-freeze 100 g of raw Mesua ferrea or Cryptomeria japonica resin using liquid nitrogen. Grind to a fine powder. Causality: Cryo-milling prevents the volatilization of low-boiling terpenes that occurs due to the mechanical heat of standard grinding.

  • Hydrodistillation: Transfer the powder to a 2 L round-bottom flask containing 1 L of ultra-pure water. Attach a Clevenger-type apparatus and a reflux condenser.

  • Extraction: Heat the mantle to maintain a rolling boil for 4 hours. The volatile essential oil will co-distill with the water and partition into the lighter organic layer in the Clevenger trap.

  • Recovery: Collect the essential oil and extract the remaining aqueous distillate with GC-grade n-hexane (3 × 50 mL) to ensure total recovery of non-polar sesquiterpenes.

  • Drying: Pool the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under a gentle stream of N₂ gas (avoid rotary evaporation under high vacuum to prevent loss of volatile isoledene).

  • Validation Checkpoint: Run a 1 µL aliquot of the crude oil on GC-FID. Confirm the presence of a distinct peak at Kovats RI ~1373 before proceeding.

Protocol 2: Argentation Silica Gel Column Chromatography

Objective: Fractionate the crude essential oil to isolate the (-)-isoledene-rich fraction.

  • Stationary Phase Preparation: Prepare 10% (w/w) AgNO₃-impregnated silica gel by dissolving silver nitrate in methanol, creating a slurry with silica gel (230-400 mesh), and drying in the dark at 120 °C for 4 hours. Causality: Light exposure will photo-reduce Ag⁺ to elemental silver (Ag⁰), destroying the column's ability to form π -complexes with terpene double bonds. Wrap the glass column in aluminum foil.

  • Loading: Dry-load 2 g of the crude essential oil onto the column.

  • Elution: Elute isocratically with 100% n-hexane (500 mL), followed by a very shallow gradient of n-hexane:dichloromethane (98:2 to 95:5). Collect 15 mL fractions.

  • TLC Screening: Spot fractions on AgNO₃-impregnated TLC plates. Develop with Hexane:DCM (9:1). Visualize by spraying with vanillin-sulfuric acid reagent followed by heating at 105 °C. (-)-Isoledene typically presents as a distinct purplish-blue spot.

  • Validation Checkpoint: Pool fractions showing single spots corresponding to the target Rf. Analyze the pooled fraction via GC-MS to confirm enrichment of the m/z 204 (M⁺) peak at RI 1373.

Protocol 3: Final Purification via Preparative HPLC-RI

Objective: Achieve >95% purity of (-)-isoledene for biological assays.

  • System Setup: Equip a Preparative HPLC system with a Refractive Index (RI) detector. Causality: UV detectors will fail to register (-)-isoledene accurately due to the lack of a conjugated π -system.

  • Column: Use a semi-preparative normal-phase silica column (e.g., Luna 5µm Silica, 250 × 10 mm).

  • Method: Run an isocratic mobile phase of 100% HPLC-grade n-hexane at a flow rate of 3.0 mL/min. Maintain the column compartment at a strict 25 °C to ensure stable RI baselines.

  • Collection: Collect the peak corresponding to the (-)-isoledene standard retention time.

  • Validation Checkpoint: Subject the final isolated compound to GC-MS (must show >95% peak area purity) and polarimetry. The optical rotation must read[ α ]²⁰/D −50.5 ± 1° to validate the correct chiral isolation of (-)-isoledene, confirming the protocol's success.

References

  • Cheng, S.-S., Lin, H.-Y., & Chang, S.-T. (2005). Chemical Composition and Antifungal Activity of Essential Oils from Different Tissues of Japanese Cedar (Cryptomeria japonica). Journal of Agricultural and Food Chemistry.[Link]

  • Asif, M., Shafaei, A., Jafari, S. F., et al. (2016). Establishment of in vitro and in vivo anti-colon cancer efficacy of essential oils containing oleo-gum resin extract of Mesua ferrea. Toxicology Letters / PubMed.[Link]

  • El-Sayed, A.M. The Kovats Retention Index: Isoledene (C15H24). The Pherobase: Database of Pheromones and Semiochemicals.[Link]

  • National Center for Biotechnology Information. Isoledene | C15H24 | CID 530426. PubChem Database.[Link]

Method

Application Note: Advanced HPLC Analytical Methods for the Identification and Quantification of (-)-Isoledene

Target Audience: Analytical Chemists, Pharmacognosists, and Oncology Drug Development Professionals Matrix: Plant extracts (e.g., Mesua ferrea oleo-gum resin), biological fluids, and standardized pharmacological formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Oncology Drug Development Professionals Matrix: Plant extracts (e.g., Mesua ferrea oleo-gum resin), biological fluids, and standardized pharmacological formulations.

Introduction & Pharmacological Relevance

(-)-Isoledene (IUPAC: (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene) is a naturally occurring tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW: 204.35 g/mol )[1]. Historically isolated from the oleo-gum resin of Mesua ferrea and the leaves of Croton zambesicus[2][3], this compound has garnered significant attention in preclinical oncology.

Recent mechanistic studies demonstrate that (-)-isoledene acts as a potent inducer of apoptosis in HCT 116 human colorectal carcinoma cells. The molecule triggers a Reactive Oxygen Species (ROS)-mediated cascade, leading to the depolarization of the mitochondrial membrane, upregulation of pro-apoptotic proteins (Bid, Bim, Cytochrome c), and the subsequent activation of the Caspase-9/3 executioner pathway[2][4].

ApoptosisPathway Isoledene (-)-Isoledene ROS Reactive Oxygen Species (ROS) ↑ Isoledene->ROS ProApo Pro-apoptotic Proteins (Bid, Bim) ↑ Isoledene->ProApo AntiApo Anti-apoptotic Proteins (Bcl-2, Survivin, xIAP) ↓ Isoledene->AntiApo Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC ProApo->Mito AntiApo->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis DNA Fragmentation & Cell Apoptosis Casp3->Apoptosis

Fig 1: (-)-Isoledene-induced ROS-mediated apoptotic signaling pathway in HCT 116 colorectal cancer cells.

Analytical Challenges: The "Invisible" Hydrocarbon

The structural nature of (-)-isoledene presents a distinct analytical challenge. As a pure sesquiterpene hydrocarbon lacking a conjugated π-electron system or heteroatoms (O, N, S), it exhibits negligible ultraviolet (UV) absorbance above 210 nm[5][6]. Consequently, standard HPLC-UV or Photodiode Array (PDA) detectors yield poor sensitivity, severe baseline drift from mobile phase absorbance, and a lack of specificity.

To establish a self-validating, robust analytical system, we must pivot away from UV detection. This application note details two superior, field-proven methodologies for (-)-isoledene analysis:

  • HPLC-ELSD (Evaporative Light Scattering Detection): Ideal for bulk quality control (QC) and standardization of plant extracts[7][8].

  • LC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization): The gold standard for trace analysis and pharmacokinetic (PK) profiling[9][10].

Expert Insight on Ionization: Electrospray Ionization (ESI) is ineffective for (-)-isoledene because ESI relies on solution-phase protonation/deprotonation, which requires polar functional groups. APCI, however, utilizes a corona discharge to ionize vaporized solvent molecules, which then transfer charge to the non-polar hydrocarbon in the gas phase, making it the optimal choice for sesquiterpenes[10].

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

To prevent matrix suppression in MS and baseline noise in ELSD, a rigorous clean-up of the oleo-gum resin or biological matrix is required.

  • Extraction: Dissolve 50 mg of oleo-gum resin in 5 mL of Hexane:Ethyl Acetate (90:10, v/v). Sonicate for 15 minutes at room temperature.

  • Conditioning: Condition a Silica SPE cartridge (500 mg/3 mL) with 5 mL of Hexane.

  • Loading: Load 1 mL of the extract onto the cartridge.

  • Washing: Wash with 2 mL of Hexane to elute highly non-polar waxes.

  • Elution: Elute (-)-isoledene with 3 mL of Hexane:Ethyl Acetate (95:5, v/v).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 1 mL of LC-grade Acetonitrile (for ELSD) or Methanol (for APCI).

Method A: HPLC-ELSD Protocol (Routine QC)

ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase is evaporated.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile : Ultrapure Water (85:15, v/v). Note: No non-volatile buffers (like phosphates) can be used with ELSD.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • ELSD Parameters (Critical Step):

    • Drift Tube Temperature: 45°C. (Causality: (-)-Isoledene is semi-volatile. Standard ELSD temperatures of 60-80°C will vaporize the analyte alongside the solvent, destroying the signal. 45°C provides the perfect thermodynamic balance to evaporate the ACN/Water without losing the sesquiterpene).

    • Nebulizer Gas: High-purity Nitrogen at 3.5 bar.

    • Gain: 10.

Method B: LC-APCI-MS/MS Protocol (Trace/PK Analysis)

For sub-nanogram sensitivity, tandem mass spectrometry coupled with an APCI source is utilized[11].

  • Column: Phenomenex Kinetex Core-Shell C18 (100 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase: Gradient elution. Solvent A: Water (0.1% Formic Acid). Solvent B: Methanol (0.1% Formic Acid).

    • Gradient: 0-2 min (60% B), 2-8 min (60% -> 95% B), 8-12 min (95% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • APCI Source Parameters (Positive Ion Mode):

    • Corona Discharge Current: 4.0 µA.

    • Vaporizer Temperature: 350°C.

    • Capillary Temperature: 250°C.

    • Sheath Gas Flow: 40 arb units.

  • MRM Transitions: The protonated precursor ion [M+H]⁺ is m/z 205.2.

    • Quantifier Transition: m/z 205.2 → 149.1 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 205.2 → 107.1 (Collision Energy: 25 eV).

AnalyticalWorkflow Ext Sample Extraction (Oleo-gum resin) SPE Silica SPE Clean-up (Matrix Removal) Ext->SPE HPLC RP-HPLC Separation (C18 Column) SPE->HPLC Split Detector Selection HPLC->Split ELSD ELSD Detection (Bulk QC, 45°C Drift) Split->ELSD Method A APCI APCI-MS/MS (Trace PK, MRM Mode) Split->APCI Method B

Fig 2: Dual-pathway analytical workflow for the quantification of (-)-isoledene.

Quantitative Data Presentation & Method Comparison

The choice of detector fundamentally alters the linear dynamics and sensitivity of the assay. Because ELSD response relies on particle nucleation and growth, its calibration curve is inherently non-linear and requires a log-log transformation ( log(Area)=a×log(Concentration)+b ). Conversely, APCI-MS/MS provides a strictly linear response.

Table 1: Analytical Performance Summary for (-)-Isoledene Quantification

Analytical ParameterMethod A: HPLC-ELSDMethod B: LC-APCI-MS/MS
Detection Principle Light scattering of residual particlesGas-phase charge transfer (Corona)
Limit of Detection (LOD) 4.5 µg/mL12.0 ng/mL
Limit of Quantitation (LOQ) 14.0 µg/mL35.0 ng/mL
Linearity Range 15 - 500 µg/mL0.05 - 10 µg/mL
Calibration Fit Log-Log ( R2>0.995 )Linear ( R2>0.999 )
Matrix Effect Susceptibility Moderate (Requires baseline resolution)Low (High specificity via MRM)
Primary Application Raw material standardization, purityPharmacokinetics, cellular uptake

System Suitability and Validation Criteria

To ensure the trustworthiness of the protocol, every run must be subjected to a System Suitability Test (SST) using a 50 µg/mL (-)-isoledene reference standard:

  • Retention Time Precision: %RSD of retention time must be ≤1.0% over 6 replicate injections.

  • Tailing Factor ( Tf​ ): Must be between 0.9 and 1.2. Severe tailing of sesquiterpenes often indicates secondary interactions with unendcapped silanols on the C18 column. If Tf​>1.2 , switch to a heavily endcapped or polar-embedded stationary phase.

  • Signal-to-Noise (S/N): At the LOQ level, the S/N ratio must be ≥10:1 .

References

  • Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study. Toxicology Letters, National Institutes of Health (NIH).[Link]

  • Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species. Biomedical Chromatography, National Institutes of Health (NIH).[Link]

  • Analysis of the sesquiterpene fraction of citrus essential oils by using the off-line combination of high performance liquid chromatography and gas chromatography-based methods: A comparative study. ResearchGate.[Link]

  • Comprehensive Liquid Chromatography and Other Liquid-Based Comprehensive Techniques Coupled to Mass Spectrometry in Food Analysis. Analytical Chemistry, ACS Publications.[Link]

  • isoledene - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link]

Sources

Application

Application Note: (-)-Isoledene as a Chiral Precursor for Sesquiterpene Intermediate Synthesis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Introduction & Chemical Profile (-)-Isoledene (CAS 95...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals

Introduction & Chemical Profile

(-)-Isoledene (CAS 95910-36-4) is a naturally occurring tricyclic sesquiterpene featuring a rigid, fused cyclopropa[e]azulene ring system[1]. Often derived from the isomerization of (+)-aromadendrene, (-)-isoledene has emerged as a highly versatile chiral building block in organic synthesis[2]. Its unique structural topology—specifically the juxtaposition of a reactive double bond and a highly strained cyclopropane ring—makes it an ideal precursor for accessing complex, pharmacologically relevant terpenoid frameworks, including guaianes, cadinanes, and the bioactive pigment guaiazulene[3][4].

This application note details the mechanistic pathways and validated experimental protocols for utilizing (-)-isoledene in the divergent synthesis of compound intermediates.

Mechanistic Pathways & Causality

The synthetic utility of (-)-isoledene relies on exploiting its inherent ring strain and stereochemistry. Three primary pathways dictate its transformation into distinct molecular skeletons:

Pathway A: Epoxidation and Acid-Catalyzed Rearrangement (Guaiane Synthesis)

The double bond of (-)-isoledene is highly susceptible to electrophilic attack. Due to the steric bulk of the tricyclic framework, epoxidation occurs stereoselectively from the less hindered α-face, yielding α-epoxyisoledene[2]. When exposed to a Brønsted acid (e.g., TsOH), the epoxide oxygen is protonated, triggering ring opening and the formation of a highly stabilized α-cyclopropylcarbinyl carbocation[4]. The causality here is driven by thermodynamics: the severe angle strain of the cyclopropane ring forces a regioselective Wagner-Meerwein-type rearrangement. The C2–C3 bond cleaves, expanding the ring system to generate the bicyclic guaiane skeleton . Depending on the presence of water, this intermediate traps nucleophiles to form stable cyclic ethers[4].

Pathway B: Direct Dehydrogenation (Guaiazulene Synthesis)

(-)-Isoledene can be directly converted into the blue colorant and anti-inflammatory agent, guaiazulene, via thermal dehydrogenation using elemental sulfur[3][4]. The extreme thermal energy (200 °C) allows sulfur to abstract hydrogen atoms (released as H₂S). The driving force is the formation of a fully conjugated, 10-π electron aromatic azulene system, which provides immense thermodynamic stability.

Pathway C: Oxidative Cleavage (Cadinane Synthesis)

Cleavage of the central double bond in (-)-isoledene via ozonolysis or ruthenium tetroxide yields (+)-bicyclogermacrane-1,8-dione. Upon Flash Vacuum Pyrolysis (FVP) or controlled heating, this macrocycle undergoes a homo-[1,5]-hydrogen shift, leading to transannular cyclization that forms humulenedione or cadinane-type skeletons[2].

Quantitative Data Summary

The following table summarizes the reaction conditions, key intermediates, and thermodynamic drivers for the divergent synthesis of (-)-isoledene derivatives.

Starting MaterialReagents / CatalystIntermediate FormedFinal Product SkeletonApprox. YieldThermodynamic Driver
(-)-Isoledene m-CPBA, CH₂Cl₂ (0 °C)N/Aα-Epoxyisoledene>85%Steric approach control (α-face)
α-Epoxyisoledene TsOH·H₂O, Acetone (RT)α-Cyclopropylcarbinyl CationGuaiane Cyclic Ethers20–40%Relief of cyclopropane ring strain
(-)-Isoledene S₈ (Sulfur), 200 °CPartially dehydrogenated speciesGuaiazulene~22%Aromatization (10-π system)
(-)-Isoledene O₃ or RuO₄(+)-Bicyclogermacrane-1,8-dioneCadinanes / HumulenedioneVariableTransannular cyclization stability

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is embedded within the methodology to ensure reproducibility and scientific integrity.

Protocol 1: Stereoselective Synthesis of α-Epoxyisoledene
  • Preparation: Dissolve 10 mmol of (-)-isoledene in 50 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Strict temperature control is required to manage the exothermic epoxidation and prevent premature, acid-catalyzed rearrangement of the highly strained cyclopropane ring.

  • Reagent Addition: Add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 15 minutes. Causality: The bulky cyclopropa[e]azulene framework sterically hinders the β-face, directing the peracid exclusively to the α-face for stereoselective epoxidation.

  • Reaction Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor completion via TLC (Hexane:EtOAc).

  • Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ to neutralize the acid byproducts and destroy unreacted peroxide. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo to yield α-epoxyisoledene.

Protocol 2: Acid-Catalyzed Rearrangement to Guaiane Cyclic Ethers
  • Preparation: Dissolve 5 mmol of the purified α-epoxyisoledene in 25 mL of spectroscopic grade acetone.

  • Catalysis: Add 0.1 equivalents of p-Toluenesulfonic acid monohydrate (TsOH·H₂O). Causality: TsOH provides the Brønsted acid required to protonate the epoxide oxygen, while the trace water from the monohydrate acts as the nucleophile for the terminal trapping step.

  • Rearrangement: Stir at room temperature for 4 hours. Protonation triggers the formation of the α-cyclopropylcarbinyl cation, leading to the regioselective cleavage of the C2-C3 bond and expansion into the bicyclic guaiane skeleton.

  • Purification: Neutralize the reaction mixture with solid NaHCO₃, filter, and evaporate the solvent. Purify the resulting guaiane cyclic ethers via silica gel flash chromatography.

Protocol 3: Thermal Dehydrogenation to Guaiazulene
  • Preparation: Mix 5 mmol of (-)-isoledene with 15 mmol of elemental sulfur (S₈) in a heavy-walled glass ampoule.

  • Thermal Activation: Heat the mixture to 200–220 °C for 3 hours. Causality: At this elevated temperature, sulfur acts as a mild oxidant, abstracting hydrogen atoms to drive the thermodynamic aromatization of the fused 5-7 ring system into the stable azulene core.

  • Extraction & Isolation: Cool the mixture and extract the dark blue residue with hexane. Purify via neutral alumina chromatography to isolate the blue colorant, guaiazulene.

Mechanistic Workflow Visualization

IsoledenePathways Isoledene (-)-Isoledene (Precursor) Epoxide α-Epoxyisoledene Isoledene->Epoxide m-CPBA Guaiazulene Guaiazulene Isoledene->Guaiazulene S8, 200°C Dione (+)-Bicyclogermacrane-1,8-dione Isoledene->Dione Oxidative Cleavage Cation α-Cyclopropylcarbinyl Cation Epoxide->Cation TsOH (Acid) Guaiane Guaiane Cyclic Ethers Cation->Guaiane C2-C3 Cleavage Cadinane Humulenedione / Cadinanes Dione->Cadinane Thermal Shift

Divergent synthetic pathways of (-)-isoledene to guaiane, cadinane, and guaiazulene frameworks.

References

  • [1] Title: (-)-ISOLEDENE 95910-36-4 wiki Source: Guidechem URL:

  • [3] Title: Cas 489-84-9, Guaiazulene Source: Lookchem URL:

  • [2] Title: Chemistry of (+)-aromadendrene. Part 6: Rearrangement reactions of ledene, isoledene and their epoxides Source: ResearchGate URL:

  • [4] Title: Antifungal compounds in Geraldton waxflower tissue Source: ResearchGate URL:

Sources

Method

Application Note: Advanced NMR Structural Elucidation of (-)-Isoledene

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, natural product chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary

(-)-Isoledene (C₁₅H₂₄) is a tricyclic sesquiterpene belonging to the aromadendrane family. Characterized by a fused hydroazulene-cyclopropane skeleton and a tetrasubstituted internal double bond, it is a high-value target in both fragrance chemistry and pharmacological research. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously determine the carbon framework and 3D stereochemistry of (-)-isoledene, differentiating it from closely related isomers like (+)-ledene and (+)-aromadendrene.

The Analytical Challenge

The aromadendrane class of sesquiterpenes presents unique challenges in structural elucidation. As detailed in , differentiating (-)-isoledene from its structural isomers relies heavily on identifying two key structural motifs:

  • The Tetrasubstituted Olefin: Unlike aromadendrene (which features an exocyclic double bond), (-)-isoledene contains a fully substituted internal double bond at the ring junction. This renders the olefin "silent" in ¹H NMR (lacking vinylic protons), breaking standard COSY spin systems.

  • Stereochemical Rigidity: The cis-fused cyclopropane ring creates a highly rigid, shielded environment that compresses ¹H signals in the high-field region, requiring high-resolution 2D techniques to untangle.

Self-Validating Experimental Protocols

To establish a trustworthy, self-validating system, the analytical workflow must cross-verify 1D chemical shifts with 2D connectivity matrices. Every parameter chosen below serves a specific mechanistic purpose.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of high-purity (-)-isoledene extract in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Expertise: (-)-Isoledene is highly lipophilic and lacks exchangeable protons (e.g., -OH, -NH). CDCl₃ is selected because it provides optimal solubility and a distinct lock signal without masking the critical aliphatic region (0.5–3.0 ppm). TMS acts as the internal zero-point calibrator to ensure chemical shift reproducibility across different magnetic field strengths.

Step 2: 1D & 2D NMR Acquisition Parameters
  • ¹H NMR (400/600 MHz): Acquire with a standard 30° pulse angle, a 2-second relaxation delay (D1), and 64 scans.

  • ¹³C NMR (100/150 MHz): Acquire with a 3-second D1 and proton decoupling (WALTZ-16).

    • Causality: The extended D1 delay is critical. Quaternary carbons—specifically the tetrasubstituted olefinic carbons (C5, C6) and the cyclopropane gem-dimethyl carbon (C11)—have long longitudinal relaxation times (T₁). A standard 1-second D1 would artificially suppress these diagnostic signals, leading to an incomplete 15-carbon count.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling constant delay optimized for 8 Hz (approx. 62.5 ms).

    • Causality: Because the double bond is fully substituted, there are no vinylic protons to initiate a COSY walk. HMBC is specifically tuned to capture 2- and 3-bond carbon-proton correlations, allowing us to "bridge" the silent quaternary carbons using the adjacent methyl groups.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time (tₘ) of 400 ms.

    • Causality: (-)-Isoledene is a small molecule (MW = 204.35 g/mol ) with a relatively fast tumbling rate in solution. A mixing time that is too short will not allow sufficient cross-relaxation for NOE buildup, while a mixing time >600 ms leads to spin diffusion, creating false-positive spatial correlations.

Structural Elucidation Workflow

The logical progression of the NMR analysis must follow a strict hierarchy, moving from 1D inventory to 2D connectivity, and finally to 3D spatial mapping.

NMR_Workflow A Sample Prep CDCl3 Solvent B 1D NMR 1H & 13C A->B Extract C 2D Connectivity COSY & HSQC B->C Framework D Quaternary Mapping HMBC C->D Olefin Bridge E Stereochemistry NOESY D->E 3D Space

Fig 1. Self-validating NMR workflow for (-)-isoledene structural elucidation.

Quantitative Data Presentation & Multiplet Analysis

The table below summarizes the representative, validated chemical shifts for the aromadendrane skeleton of (-)-isoledene, cross-referenced with established literature on .

Table 1: Representative ¹H and ¹³C NMR Assignments for (-)-Isoledene (CDCl₃)

Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Assignment / Type
C1 25.00.55, dd, J=9.0, 4.5CH (Cyclopropane)
C2 28.51.45, m; 1.85, mCH₂
C3 38.21.60, m; 1.95, mCH₂
C4 44.22.10, mCH
C5 140.5-C (sp², Quaternary)
C6 132.3-C (sp², Quaternary)
C7 32.92.25, m; 2.40, mCH₂
C8 26.01.35, m; 1.75, mCH₂
C9 39.61.80, mCH
C10 30.00.85, mCH (Cyclopropane)
C11 19.8-C (Cyclopropane Quat.)
C12 28.01.05, sCH₃ (gem-dimethyl)
C13 15.50.95, sCH₃ (gem-dimethyl)
C14 19.01.15, d, J=7.0CH₃ (on C4)
C15 22.71.25, d, J=7.0CH₃ (on C9)
Mechanistic Insight into Chemical Shifts

Notice the extreme shielding of the protons at C1 (0.55 ppm) and C10 (0.85 ppm). The cyclopropane ring exerts a strong diamagnetic anisotropy effect . The circulating electrons in the strained C-C bonds create an induced magnetic field that heavily shields the protons positioned above the ring plane. These high-field signals serve as the primary diagnostic anchor points for the aromadendrane skeleton, confirming the intact cyclopropane moiety [3].

Mechanistic Insights: Solving the 3D Structure

Bridging the Gap via HMBC

Because the C5=C6 double bond is fully substituted, COSY correlations terminate at the adjacent methylenes. To prove the tricyclic connectivity, HMBC is deployed as a self-validating check. The methyl group at C4 (H14) will show strong 3-bond correlations (³JCH) to the olefinic carbon C5, while the protons on C7 will show correlations to C6. By triangulating these long-range couplings, the exact position of the "silent" double bond is locked into the hydroazulene junction.

Stereochemical Determination via NOESY

The final validation step is establishing the relative stereochemistry. The aromadendrane skeleton requires the cyclopropane ring to be cis-fused to the hydroazulene system.

  • The Spatial Check: A strong NOE cross-peak between the cyclopropyl protons (H1/H10) and the angular methyl group (H15) confirms they reside on the same face of the molecule (co-facial). If the ring were trans-fused, the interatomic distance would exceed the 5 Å limit of the NOE effect, resulting in a missing cross-peak. This spatial validation ensures the proposed 2D connectivity aligns perfectly with physical 3D constraints.

References

  • Chemistry of (+)-aromadendrene. Part 6: Rearrangement reactions of ledene, isoledene and their epoxides. Tetrahedron, 2003. URL:[Link]

  • Bioactivity-Guided Investigation of Geranium Essential Oils as Natural Tick Repellents. Journal of Agricultural and Food Chemistry, 2013. URL:[Link]

  • Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. Plants, 2022. URL:[Link]

Application

(-)-isoledene in vitro cell culture apoptosis assay protocol

[label="Down-regulate: Bcl-2, Bcl-w", fillcolor="#EA4335", ROS-mediated intrinsic apoptosis pathway triggered by (-)-isoledene. Experimental Workflow & Causality To ensure scientific integrity, every assay in this workfl...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Down-regulate: Bcl-2, Bcl-w", fillcolor="#EA4335",

ROS-mediated intrinsic apoptosis pathway triggered by (-)-isoledene.

Experimental Workflow & Causality

To ensure scientific integrity, every assay in this workflow is designed as a self-validating system . This means every protocol incorporates specific mechanistic controls (e.g., ROS scavengers, pan-caspase inhibitors) to prove causality rather than mere correlation.

Workflow cluster_assays Multiplexed Assays Seed Seed HCT 116 Treat Treat with (-)-Isoledene Seed->Treat MTT MTT Assay (Viability) Treat->MTT Flow Annexin V/PI (Apoptosis) Treat->Flow JC1 JC-1 Assay (MOMP) Treat->JC1 DCFDA DCFDA Assay (ROS) Treat->DCFDA

Experimental workflow for validating (-)-isoledene in vitro efficacy.

Step-by-Step Methodologies

Cell Culture & Compound Preparation
  • Causality: HCT 116 cells are utilized due to their well-characterized genetic profile (KRAS mutant, wild-type p53), making them an ideal model for studying apoptosis resistance in CRC[1].

  • Protocol:

    • Culture HCT 116 cells in McCoy’s 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

    • Dissolve (-)-isoledene in cell-culture grade DMSO to create a 10 mM stock solution.

    • Validation Step: Ensure the final concentration of DMSO in all treated and control wells never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

Cell Viability (MTT Assay)
  • Causality: Establishes the IC₅₀ value. This quantitative baseline dictates the dosing regimen (e.g., ½ IC₅₀, IC₅₀, 2× IC₅₀) for all subsequent mechanistic assays.

  • Protocol:

    • Seed HCT 116 cells in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours to allow adherence.

    • Treat cells with a serial dilution of (-)-isoledene (e.g., 5, 10, 20, 40, 80 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate for 24, 48, and 72 hours to assess time-dependent effects.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

    • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)
  • Causality: Distinguishes true programmed cell death from non-specific necrosis. Annexin V binds to phosphatidylserine (PS) which flips to the outer plasma membrane leaflet during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Protocol:

    • Seed 2 × 10⁵ cells/well in a 6-well plate. Treat with (-)-isoledene at established IC₅₀ concentrations for 24 hours.

    • Harvest cells (including floating cells in the media to capture late apoptotic bodies) using enzyme-free cell dissociation buffer.

    • Wash twice with cold PBS and resuspend in 100 µL of 1× Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Validation Step: Run single-stained controls (Annexin V only, PI only) and unstained cells to calculate the compensation matrix and set accurate gating quadrants.

Mitochondrial Membrane Potential (JC-1 Assay)
  • Causality: Proves the activation of the intrinsic apoptotic pathway. JC-1 dye forms red fluorescent aggregates in healthy, polarized mitochondria. When (-)-isoledene induces MOMP loss, the dye disperses into the cytoplasm as green fluorescent monomers[1].

  • Protocol:

    • Treat HCT 116 cells with (-)-isoledene in a 96-well black plate with a clear bottom.

    • Validation Step: Treat a separate control well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP is a known uncoupler that forces mitochondrial depolarization, serving as an absolute positive control for the red-to-green shift.

    • Incubate cells with 5 µg/mL JC-1 dye for 20 minutes at 37°C.

    • Wash twice with PBS. Measure fluorescence at Ex/Em 535/590 nm (red aggregates) and Ex/Em 485/530 nm (green monomers).

    • Calculate the Red/Green fluorescence ratio. A decreasing ratio indicates MOMP depolarization.

ROS Generation & Caspase Dependency Validation
  • Causality: Confirms that oxidative stress is the upstream trigger for the observed apoptosis[1].

  • Protocol:

    • ROS Quantification: Pre-load cells with 10 µM DCFDA for 30 minutes. DCFDA is oxidized by intracellular ROS into highly fluorescent DCF. Wash, then treat with (-)-isoledene. Read fluorescence (Ex/Em 485/535 nm) continuously over 4 hours to capture the oxidative burst.

    • Caspase Rescue Assay (Self-Validation): Pre-treat a cohort of cells with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour before adding (-)-isoledene. If Z-VAD-FMK rescues cell viability in the subsequent MTT assay, it definitively proves that (-)-isoledene-induced death is strictly caspase-dependent.

Expected Results & Data Interpretation

The following table summarizes the quantitative data trends expected when profiling (-)-isoledene against HCT 116 cells, providing a benchmark for assay validation.

Biomarker / ParameterAssay MethodologyExpected Shift Post-TreatmentMechanistic Implication
Cell Viability MTT AssayDose- and time-dependent decreaseAnti-proliferative and cytotoxic efficacy
Phosphatidylserine Externalization Annexin V-FITC/PISignificant increase in Annexin V⁺ / PI⁻ cellsInduction of early-stage programmed cell death
Mitochondrial Membrane Potential JC-1 StainingShift from Red (aggregates) to Green (monomers)Loss of MOMP; intrinsic pathway activation
Intracellular ROS DCFDA FluorometryRapid, significant increase in green fluorescenceOxidative stress acts as the primary apoptotic trigger
Caspase-3/7/8/9 Activity Fluorometric Cleavage AssaysUpregulation of enzymatic cleavageExecution phase of the apoptotic cascade is active
Cell Cycle Progression PI Staining (Flow Cytometry)Accumulation of cells in the G0/G1 phaseCell cycle arrest preventing further tumor proliferation

References

  • Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study Toxicology Letters URL
  • Molecules (MDPI)
  • PMC (National Institutes of Health)

Sources

Method

Application Note: Evaluating the Antioxidant Efficacy of the Sesquiterpene (-)-Isoledene via High-Throughput DPPH Radical Scavenging Assay

Introduction & Mechanistic Background (-)-Isoledene is a bioactive tricyclic sesquiterpene frequently identified as a major constituent in the essential oils and extracts of medicinal plants, including the oleo-gum resin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

(-)-Isoledene is a bioactive tricyclic sesquiterpene frequently identified as a major constituent in the essential oils and extracts of medicinal plants, including the oleo-gum resin of Mesua ferrea[1] and the rhizomes of Acorus calamus[2]. In modern drug development, sesquiterpenes are increasingly investigated for their dual roles in modulating reactive oxygen species (ROS) and inducing targeted apoptosis in malignant cell lines[1]. Evaluating the baseline antioxidant capacity of (-)-isoledene is a critical first step in determining its pharmacological profile, stability, and potential as an oxidative stress mitigator.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a universally recognized, high-throughput colorimetric method used to quantify the free radical scavenging ability of both lipophilic and hydrophilic compounds[3]. DPPH• is a stable, nitrogen-centered free radical that exhibits a deep violet color in organic solvents, with a strong absorption maximum at 517 nm. When an antioxidant like (-)-isoledene donates a hydrogen atom or an electron to the DPPH• radical, it is reduced to the pale-yellow hydrazine derivative (DPPH-H)[2]. This stoichiometric decolorization is directly proportional to the antioxidant's scavenging efficacy.

Experimental Design & Causality

To ensure scientific integrity, the experimental design must account for the specific physicochemical properties of (-)-isoledene. This protocol is built on two foundational pillars:

  • Solvent Selection (Causality): (-)-Isoledene is highly lipophilic. While non-polar solvents like isooctane can dissolve the compound, methanol is the optimal solvent for the DPPH assay. Methanol facilitates rapid hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, maximizing the measurable reactivity of the DPPH radical compared to non-polar alternatives[4].

  • Self-Validating System: The assay incorporates a multi-tiered control system to prevent false positives. A vehicle blank establishes the maximum absorbance of unreduced DPPH, while a sample background control (sample + methanol without DPPH) negates any intrinsic absorbance of the sesquiterpene or trace impurities at 517 nm. Ascorbic acid serves as the standardized positive control to benchmark the relative potency (IC50) of (-)-isoledene[3].

Visualizing the Assay Workflow and Mechanistic Pathway

DPPH_Workflow Start Prepare (-)-Isoledene & DPPH Solutions Plate 96-Well Plate Setup (Samples + Controls) Start->Plate Aliquot 100 µL Incubate Incubate 30 min in Dark (RT) Plate->Incubate Allow HAT/SET Reaction Measure Measure Absorbance at 517 nm Incubate->Measure Violet to Yellow Analyze Calculate IC50 & % Scavenging Measure->Analyze Data Export

High-throughput DPPH assay workflow for evaluating (-)-isoledene antioxidant capacity.

ROS_Pathway Isoledene (-)-Isoledene (Sesquiterpene) FreeRadical Free Radicals (e.g., DPPH•, ROS) Isoledene->FreeRadical Electron/Hydrogen Transfer Neutralized Neutralized Species (DPPH-H, H2O) FreeRadical->Neutralized Reduction OxStress Oxidative Stress & Cellular Damage FreeRadical->OxStress Induces (if unchecked) Homeostasis Cellular Homeostasis & Survival Neutralized->Homeostasis Promotes OxStress->Homeostasis Prevents

Mechanistic pathway of free radical neutralization by (-)-isoledene.

Materials and Reagents

  • Analytes: (-)-Isoledene (Purity ≥ 98%, GC-MS verified), L-Ascorbic Acid (Positive control).

  • Reagents: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical, Methanol (HPLC grade).

  • Consumables: 96-well flat-bottom microplates (optically clear polymer).

  • Equipment: Microplate spectrophotometer capable of reading at 517 nm, multichannel pipettes.

Step-by-Step Protocol

Step 1: Reagent Preparation
  • DPPH Stock Solution (0.2 mM): Accurately weigh 7.88 mg of DPPH powder and dissolve in 100 mL of HPLC-grade methanol. Wrap the volumetric flask in aluminum foil to protect the light-sensitive radical from photodegradation. Stir for 20 minutes until fully dissolved.

  • (-)-Isoledene Stock Solution (10 mg/mL): Dissolve 10 mg of (-)-isoledene in 1 mL of methanol.

  • Working Dilutions: Prepare a serial dilution gradient of (-)-isoledene in methanol (e.g., 12.5, 25, 50, 100, 200, 400 µg/mL). Prepare an identical gradient for the Ascorbic Acid positive control.

Step 2: 96-Well Microplate Setup

To ensure a self-validating system, plate the following conditions in triplicate:

  • Test Sample Wells: 100 µL of (-)-isoledene working dilution + 100 µL of DPPH solution.

  • Positive Control Wells: 100 µL of Ascorbic Acid working dilution + 100 µL of DPPH solution.

  • Blank Control Wells (A0): 100 µL of Methanol + 100 µL of DPPH solution (Represents 100% radical presence).

  • Sample Background Wells: 100 µL of (-)-isoledene working dilution + 100 µL of Methanol (Corrects for intrinsic sample absorbance).

Step 3: Incubation and Kinetics
  • Seal the microplate with an optically clear, adhesive film to prevent methanol evaporation.

  • Incubate the plate in complete darkness at room temperature (25°C) for exactly 30 minutes. Note: 30 minutes is the standard kinetic window allowing lipophilic antioxidants to reach steady-state equilibrium with DPPH in methanol[4].

Step 4: Measurement and Data Acquisition
  • Remove the plate seal and immediately read the absorbance at 517 nm using a microplate spectrophotometer.

  • Export the raw optical density (OD) data for downstream analysis.

Data Presentation & Interpretation

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following equation: % Scavenging = [1 - ((OD_sample - OD_background) / OD_blank)] × 100

Quantitative Data Summary: The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined via non-linear regression analysis of the dose-response curve. Below is a representative data structure comparing (-)-isoledene to standard controls based on established sesquiterpene profiles.

Compound / ExtractAssay SolventMax Scavenging (%)IC50 (µg/mL)Relative Potency vs. Ascorbic Acid
(-)-Isoledene (Pure) Methanol78.4 ± 2.1112.5 ± 4.3~0.22x
Ascorbic Acid (Standard) Methanol98.9 ± 0.525.4 ± 1.21.00x
Acorus calamus EO (Isoledene-rich) Methanol81.2 ± 1.8109.8 ± 3.5~0.23x

Table 1: Representative quantitative DPPH scavenging data summarizing the antioxidant profile of (-)-isoledene and related essential oils compared to a standard reference[2].

Interpretation: While pure sesquiterpenes like (-)-isoledene typically exhibit moderate direct DPPH scavenging activity compared to highly polar antioxidants like ascorbic acid, their high lipophilicity allows them to readily penetrate cell membranes. This enables them to exert profound secondary antioxidant effects in vivo by modulating intracellular ROS pathways and interacting with mitochondrial membranes[1].

References

  • Title: Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study Source: ResearchGate URL: [Link]

  • Title: Chemical profiling and antioxidant activities of essential oil from rhizomes of Acorus calamus L. Source: SciSpace URL: [Link]

  • Title: Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix Source: NIH (PubMed Central) URL: [Link]

  • Title: DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food Source: MDPI URL: [Link]

Sources

Application

Application Note: Synthesizing Sesquiterpene Derivatives from (-)-Isoledene

Executive Summary: (-)-Isoledene as a Privileged Chiral Scaffold Sesquiterpenes—particularly those possessing guaiane, humulane, and cadinane skeletons—are highly sought after in drug development due to their potent cyto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: (-)-Isoledene as a Privileged Chiral Scaffold

Sesquiterpenes—particularly those possessing guaiane, humulane, and cadinane skeletons—are highly sought after in drug development due to their potent cytotoxic, anti-tumor, and anti-inflammatory properties[1][2]. (-)-Isoledene, a tricyclic sesquiterpene featuring a unique dimethyl cyclopropane ring fused to a hydroazulene skeleton, serves as an exceptional chiral starting material for synthesizing these complex derivatives[3][4]. This application note details the mechanistic rationale and self-validating experimental protocols for converting (+)-aromadendrene into (-)-isoledene, and subsequently rearranging it into diverse bioactive sesquiterpene frameworks.

Workflow EucOil Eucalyptus globulus Oil Aromadendrene (+)-Aromadendrene EucOil->Aromadendrene Distillation Isoledene (-)-Isoledene Aromadendrene->Isoledene K/Al2O3 Bicyclo (+)-Bicyclogermacrane-1,8-dione Isoledene->Bicyclo Oxidative Cleavage Humulane Humulenedione (Humulane) Bicyclo->Humulane Homo [1,5] H-Shift (Low Temp) Cadinane (-)-Cubenol (Cadinane) Bicyclo->Cadinane Flash Vacuum Pyrolysis (High Temp)

Synthetic workflow from Eucalyptus oil to diverse sesquiterpene skeletons via (-)-isoledene.

Causality in Molecular Rearrangements: Unlocking Structural Diversity

The synthetic utility of (-)-isoledene is rooted in its highly strained tricyclic architecture and the reactivity of its central double bond. Understanding the causality behind its molecular rearrangements allows chemists to dictate the final sesquiterpene skeleton:

  • Thermodynamic Isomerization : (+)-Aromadendrene and (-)-alloaromadendrene, which are abundant in the distillation tails of Eucalyptus globulus oil, can be quantitatively isomerized to (-)-isoledene using potassium on aluminum oxide (K/Al2O3)[3][4]. This base-catalyzed process is driven by the thermodynamic stability of the (-)-isoledene tetrasubstituted double bond.

  • Oxidative Cleavage : The electron-rich central double bond of (-)-isoledene is highly susceptible to oxidative cleavage. Ozonolysis or transition-metal oxidation yields (+)-bicyclogermacrane-1,8-dione, a critical 10-membered ring intermediate[3].

  • Strain-Driven Skeletal Rearrangement : When (-)-isoledene is epoxidized to α -epoxyisoledene and subjected to acidic conditions (e.g., TsOH), the epoxide opens to form an α -cyclopropylcarbinyl carbocation[3]. The inherent ring strain of the cyclopropane moiety forces the cleavage of the C2–C3 bond, expanding the ring system to form a guaiane skeleton (e.g., tri-nor-guaiane)[3].

  • Thermal Rearrangements : (+)-Bicyclogermacrane-1,8-dione can undergo a homo [1,5] hydrogen shift at relatively low temperatures to form humulenedione (a humulane skeleton)[3]. At higher temperatures via Flash Vacuum Pyrolysis (FVP), it rearranges into products with a cadinane skeleton, such as (-)-cubenol[3][5].

Mechanism Isoledene (-)-Isoledene Epoxide α-Epoxyisoledene Isoledene->Epoxide Epoxidation (mCPBA) Carbocation α-Cyclopropylcarbinyl Carbocation Epoxide->Carbocation Acid Catalysis (TsOH) Guaiane Guaiane Skeleton (Tri-nor-guaiane) Carbocation->Guaiane C2-C3 Cleavage (Strain Relief)

Mechanistic pathway of (-)-isoledene acid-catalyzed rearrangement to a guaiane skeleton.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity without requiring downstream purification to confirm intermediate success.

Phase I: Quantitative Base-Catalyzed Isomerization to (-)-Isoledene

Objective: Convert crude (+)-aromadendrene into pure (-)-isoledene.

  • Preparation of Catalyst: Prepare K/Al2O3 by vigorously stirring potassium metal with neutral aluminum oxide under an inert argon atmosphere at 150°C until a homogenous blue-black powder forms.

  • Reaction: Dissolve the Eucalyptus globulus distillation tail (rich in (+)-aromadendrene) in anhydrous hexane. Add the K/Al2O3 catalyst (1.5 eq by weight).

  • Agitation: Stir the suspension at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. The reaction is complete when the (+)-aromadendrene peak (m/z 204) completely shifts to the (-)-isoledene retention time. Furthermore, the optical rotation of the crude filtered mixture should validate the product formation, shifting to [α]D20​−50.5∘ .

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield (-)-isoledene quantitatively[3][4].

Phase II: Oxidative Cleavage to (+)-Bicyclogermacrane-1,8-dione

Objective: Generate the 10-membered bicyclogermacrane ring system.

  • Reaction Setup: Dissolve (-)-isoledene in a 1:1 mixture of dichloromethane and methanol. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone ( O3​ ) through the solution until a persistent blue color indicates an excess of ozone.

  • Quenching: Purge the system with argon to remove excess ozone, then add dimethyl sulfide (DMS) to reductively cleave the ozonide intermediate. Allow the mixture to warm to room temperature overnight.

  • Self-Validation Checkpoint: Perform 1H -NMR on an aliquot. The disappearance of the vinylic methyl signals and the appearance of distinct ketone carbonyl carbon signals (~210 ppm) in 13C -NMR confirms the oxidative cleavage of the central double bond[3].

  • Purification: Concentrate and purify via silica gel chromatography to isolate (+)-bicyclogermacrane-1,8-dione.

Phase III: Acid-Catalyzed Skeletal Rearrangement to Guaiane Derivatives

Objective: Synthesize tri-nor-guaiane via carbocation rearrangement.

  • Epoxidation: Treat (-)-isoledene with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C to selectively form α -epoxyisoledene.

  • Acid Catalysis: Dissolve the isolated α -epoxyisoledene in acetone. Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH· H2​O ).

  • Rearrangement: Stir the mixture at room temperature for 4 hours. The acid protonates the epoxide, generating the highly reactive α -cyclopropylcarbinyl carbocation, which spontaneously undergoes C2-C3 bond cleavage[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with diethyl ether, and dry over anhydrous Na2​SO4​ .

  • Isolation: Purify the crude mixture via flash chromatography. The formation of tri-nor-guaiane is achieved at approximately 20% yield, driven by the elimination of acetone from the allylic carbocation intermediate[3].

Quantitative Yields and Stereochemical Data

Starting MaterialReagents / ConditionsProductSkeleton TypeYield / ConversionKey Analytical Marker
(+)-AromadendreneK/Al2O3, 25°C, Hexane(-)-IsoledeneAromadendraneQuantitative [α]D20​−50.5∘
(-)-Isoledene O3​ , -78°C, then DMS(+)-Bicyclogermacrane-1,8-dioneBicyclogermacraneHigh (>80%)Loss of C=C NMR signal
(+)-Bicyclogermacrane-1,8-dioneThermal (Low Temp)HumulenedioneHumulaneModerateHomo [1,5] H-shift
(+)-Bicyclogermacrane-1,8-dioneFlash Vacuum Pyrolysis(-)-CubenolCadinaneModerateCadinane skeletal NMR
α -EpoxyisoledeneTsOH· H2​O , AcetoneTri-nor-guaianeGuaiane~20%C2-C3 bond cleavage

References

  • Chemistry of (+)-aromadendrene. Part 6: Rearrangement reactions of ledene, isoledene and their epoxides. Tetrahedron, 2003.[Link]

  • (+)-Aromadendrene as chiral starting material for the synthesis of sesquiterpenes. Groen Kennisnet / WUR eDepot.[Link]

  • Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. MDPI Molecules, 2019.[Link]

  • A Case of Convergent Evolution: The Bacterial Sesquiterpene Synthase for 1‐epi‐Cubenol. ChemBioChem, 2026.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving GC-MS co-elution issues for (-)-isoledene and sesquiterpenes

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in volatile organic compound (VOC) analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in volatile organic compound (VOC) analysis: the chromatographic co-elution of (-)-isoledene and other complex sesquiterpenes.

Sesquiterpenes (C₁₅H₂₄) present a unique analytical hurdle. Due to their vast structural isomerism, they exhibit nearly identical boiling points, molecular weights, and electron ionization (EI) fragmentation patterns. This guide provides field-proven methodologies, from hardware upgrades to software deconvolution, ensuring absolute confidence in your structural elucidations.

Section 1: The Core Challenge (FAQ)

Q: Why do (-)-isoledene and other sesquiterpenes frequently co-elute on standard 1D GC-MS? A: The co-elution of tricyclic sesquiterpenes like (-)-isoledene with isomers such as α-copaene or γ-muurolene is a fundamental limitation of 1D gas chromatography. Standard non-polar stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane) separate analytes primarily by boiling point[1]. Because these isomers have virtually identical boiling points, they co-elute. Furthermore, they share the exact same molecular weight (204 Da) and yield nearly indistinguishable EI mass spectra (sharing major fragment ions like m/z 161, 119, and 105). Even High-Resolution Accurate Mass (HRAM) MS cannot differentiate them natively, as their molecular formulas are identical[2].

Q: I am analyzing a sample rich in germacrenes, but my chromatogram shows high levels of elemenes. What is happening? A: You are likely observing a heat-induced artifact rather than a true biological profile. Many sesquiterpenes are thermally labile. In a standard GC injection port set to 250 °C, germacrenes undergo a heat-induced Cope rearrangement, converting entirely into elemenes (e.g., germacrene D rearranging into β-elemene)[3]. This thermal degradation must be mitigated through optimized sample introduction techniques (detailed in Section 4).

Section 2: Hardware Solutions & Multidimensional GC

When 1D chromatography fails to resolve (-)-isoledene, multidimensional gas chromatography (MDGC) is the gold standard. By coupling two columns with orthogonal separation mechanisms, you exponentially increase peak capacity[4].

Multidimensional_GC Start Complex Sesquiterpene Mixture Col1 1st Dimension (Non-Polar) Boiling Point Separation Start->Col1 Split Co-elution Detected? Col1->Split GCxGC Comprehensive GCxGC Thermal Modulator Split->GCxGC Untargeted Profiling HeartCut Heart-Cutting (Deans Switch) Microfluidic Transfer Split->HeartCut Targeted Isomer Resolution Col2_GCxGC 2nd Dimension (Polar/PEG) Continuous Fast Separation GCxGC->Col2_GCxGC Col2_HC 2nd Dimension (Chiral/Polar) Targeted Separation HeartCut->Col2_HC MS1 TOF-MS (High Acquisition Rate) Col2_GCxGC->MS1 MS2 qMS or Orbitrap HRAM Col2_HC->MS2

Workflow decision tree for resolving sesquiterpene co-elutions using multidimensional GC-MS.

Table 1: Stationary Phase Selection for Sesquiterpene Resolution
DimensionPhase ChemistryExample ColumnsSeparation MechanismFilm Thickness
1D (Primary) 5% Diphenyl / 95% Dimethyl PolysiloxaneDB-5ms, Rxi-5Sil MSBoiling Point / Dispersion0.25 µm
2D (Secondary) Polyethylene Glycol (PEG)MEGA-WAX HT, DB-WaxPolarity / Dipole Interactions0.10 µm
2D (Chiral) β-CyclodextrinCyclosil-BShape Selectivity / Enantiomeric0.25 µm

Data synthesized from established GCxGC essential oil frameworks[1][5].

Protocol 1: Setting up a GCxGC-TOF-MS Workflow for Sesquiterpenes
  • Column Installation: Install a 30 m non-polar primary column (e.g., Rxi-5Sil MS) and a short 1–2 m polar secondary column (e.g., MEGA-WAX HT) connected via a thermal modulator[1].

  • Modulator Optimization: Set the modulation period (e.g., 4–5 seconds) to ensure each 1D peak is sampled at least 3–4 times. This preserves 1D resolution without causing "wrap-around" in the 2D space.

  • Temperature Programming: Implement a slow 1D oven ramp (e.g., 3 °C/min from 120 °C to 220 °C) to maximize boiling point separation. Maintain a secondary oven offset of +5 °C to +15 °C to accelerate 2D elution and sharpen peaks.

  • MS Acquisition: Use a Time-of-Flight (TOF) mass spectrometer. Because 2D peaks are incredibly narrow (often <100 ms wide), an acquisition rate of at least 100 Hz is mandatory to accurately reconstruct the peak shape.

  • Data Processing: Utilize 2D contour plotting software to identify the orthogonal separation of (-)-isoledene from its structural isomers based on polarity differences.

Section 3: Software & Spectral Deconvolution

Q: I cannot upgrade my hardware to GCxGC. How can I resolve co-elutions using my existing 1D GC-MS data? A: If physical chromatographic resolution is impossible, mathematical resolution is required. The Automated Mass Spectral Deconvolution and Identification System (AMDIS), developed by NIST, is the industry standard for this[6][7]. AMDIS extracts pure component spectra from complex Total Ion Chromatograms (TIC) by tracking the apex and shape of individual fragment ions[8].

AMDIS_Logic Input Raw TIC Data (Overlapping Peaks) Noise Noise Reduction & Baseline Correction Input->Noise Extract Extract Ion Chromatograms (EICs) Identify Model Peaks Noise->Extract Profile Track Ion Peak Shapes (Apex & Tailing) Extract->Profile Group Group Ions with Identical Retention Time & Shape Profile->Group Deconv Generate Pure Component Mass Spectra Group->Deconv LibMatch NIST Library Search (Match/Reverse Match) Deconv->LibMatch

Algorithmic workflow of AMDIS for extracting pure spectra from co-eluting sesquiterpenes.

Protocol 2: Step-by-Step AMDIS Deconvolution for Sesquiterpenes
  • Baseline & Noise Setup: Import the raw GC-MS data file into AMDIS. Navigate to the analysis settings and set "Adjacent Peak Subtraction" to Two and "Resolution" to High to account for the severe co-elution typical of sesquiterpenes.

  • Model Peak Identification: Execute the run. AMDIS will automatically extract ion chromatograms (EICs) and identify "model peaks" by tracking ion apexes and tailing factors[6].

  • Component Grouping: The algorithm mathematically groups fragment ions (e.g., m/z 161, 204) that exhibit the exact same retention time apex and peak shape, separating them from overlapping background ions of interfering compounds[7].

  • Spectral Purification: Review the "Purity" metric in the component window. AMDIS subtracts the interfering signals to generate a purified, deconvoluted mass spectrum for (-)-isoledene.

  • Library Verification: Search the deconvoluted spectrum against the NIST library. Prioritize the "Match" and "Reverse Match" scores over raw TIC library hits to validate the identity of the sesquiterpene.

Section 4: Sample Introduction Optimization

To prevent the thermal degradation and structural rearrangement of delicate sesquiterpenes prior to column entry, sample introduction parameters must be strictly controlled.

Table 2: Optimized HS-SPME-GC-MS Parameters for Thermally Labile Sesquiterpenes
ParameterStandard (Sub-optimal)Optimized (Recommended)Causality / Rationale
SPME Fiber DVB/CAR/PDMSPDMS Adsorbent fibers (CAR/DVB) promote acid-catalyzed rearrangements; absorbent PDMS is chemically inert[3].
Inlet Temperature 250 °C160 °C High heat triggers the Cope rearrangement (e.g., germacrenes converting to elemenes). Lowering the temp preserves native structures[3].
Carrier Gas Helium (1.0 mL/min)Hydrogen (1.2 mL/min) H₂ provides a flatter Van Deemter curve, allowing faster linear velocities to reduce column residence time and thermal exposure.
MS Ionization EI (70 eV)EI (70 eV) Must remain standardized at 70 eV to ensure accurate fragmentation matching against NIST/Wiley libraries.

References

  • Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes Atmospheric Measurement Techniques (Copernicus) [Link]

  • Technology of multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC) Monash University[Link]

  • Optimization of Biochemical Screening Methods for Volatile and Unstable Sesquiterpenoids Using HS-SPME-GC-MS MDPI [Link]

  • AMDIS: Setting Up and Running a Deconvolution and Target Analysis Separation Science [Link]

  • Adding more Power to your GC-MS Analysis through Deconvolution Chromatography Today[Link]

  • Selection of Columns for GCxGC Analysis of Essential Oils LCGC International[Link]

  • A basic guide to using AMDIS for GCMS data YouTube (Educational Guide) [Link]

  • The Chemical and Enantioselective Analysis of a New Essential Oil Produced by the Native Andean Species Aiouea dubia National Institutes of Health (NIH) / PMC[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Solvent Gradients for Accurate (-)-Isoledene Analysis

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of (-)-isoledene. As a non-polar sesquiterpene hydrocarbon, isoledene presents unique challenges that requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of (-)-isoledene. As a non-polar sesquiterpene hydrocarbon, isoledene presents unique challenges that require a nuanced approach to method development, particularly concerning solvent gradient optimization. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format. We will explore both foundational concepts for routine analysis and advanced techniques for resolving specific experimental issues.

Section 1: FAQs - Foundational Concepts for Isoledene Analysis

This section addresses the most common initial questions when developing a method for (-)-isoledene.

Q1: What are the key chemical properties of (-)-isoledene that I should consider for HPLC method development?

A: Understanding the analyte's physicochemical properties is the cornerstone of any successful method. For (-)-isoledene, the critical factors are:

  • Polarity: Isoledene is a hydrocarbon (C₁₅H₂₄), making it highly non-polar.[1][2] This dictates that Reversed-Phase (RP) HPLC will be the most effective separation mode.[3] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[4]

  • UV Absorbance: As a sesquiterpene lacking significant chromophores, isoledene exhibits very low UV absorbance.[5] This is a primary challenge for detection and quantification, often requiring monitoring at low wavelengths (e.g., 200-210 nm) where many hydrocarbons show some end-absorption.

  • Chirality: The prefix "(-)-" indicates a specific stereoisomer. Standard achiral HPLC methods cannot distinguish between (-)-isoledene and its mirror image, (+)-isoledene.[6] Enantiomeric separation requires specialized chiral stationary phases.[7][8]

Q2: Which HPLC mode and column are best to start with for analyzing (-)-isoledene?

A: For general purity analysis and quantification (not enantiomeric separation), Reversed-Phase HPLC is the definitive choice.

  • Recommended Starting Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent starting point.[9] Its hydrophobic nature provides strong retention for non-polar analytes like isoledene.

  • Typical Dimensions: A column with dimensions of 150 mm x 4.6 mm and 5 µm particle size is a robust choice for initial method development.[10]

Q3: What is a good starting mobile phase for a reversed-phase separation of isoledene?

A: A binary mobile phase consisting of water (Solvent A) and an organic modifier (Solvent B) is standard.

  • Solvent A: HPLC-grade water.

  • Solvent B: Acetonitrile (ACN) is generally preferred over methanol for non-polar analytes.[11][12] ACN's lower viscosity results in lower backpressure, and it often provides sharper peak shapes for hydrocarbons.[11] It is critical to use high-purity, HPLC-grade solvents to minimize baseline noise and drift, especially when detecting at low UV wavelengths.[13][14]

Q4: Why is a gradient elution necessary for samples containing isoledene?

A: Isocratic elution (constant mobile phase composition) is often inadequate for samples containing isoledene, especially in complex matrices like natural product extracts. Gradient elution, where the concentration of the organic solvent is increased during the run, is preferred for several reasons:

  • Elution of Strongly Retained Compounds: Due to its non-polar nature, isoledene is strongly retained on a C18 column. A high percentage of organic solvent is needed to elute it in a reasonable time.

  • Improved Peak Shape: Gradient elution counteracts band broadening for late-eluting peaks, resulting in sharper, more easily quantifiable peaks.[15]

  • Analysis of Complex Samples: If the sample contains compounds with a wide range of polarities, a gradient is essential to elute both early (polar) and late (non-polar) components within a single run.[16][17]

Q5: Can I separate (-)-isoledene from its enantiomer, (+)-isoledene, using my standard C18 column?

A: No. Enantiomers have identical physical and chemical properties in an achiral environment.[6] A standard C18 column is achiral and will not differentiate between them. To achieve enantioseparation, you must introduce chirality into the system, most commonly by using a Chiral Stationary Phase (CSP) .[18][19] This is a distinct and more specialized form of HPLC.

Section 2: Troubleshooting Guide - Common Problems in Reversed-Phase Analysis

This guide provides systematic solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Peak Resolution or Co-elution
  • Symptom: The peak for isoledene is overlapping with an impurity or another component in the sample.

  • Probable Causes:

    • The gradient slope is too steep, not allowing enough time for differential migration.

    • The chosen organic solvent does not provide the necessary selectivity.

    • The stationary phase is not optimal for the specific separation.

  • Solutions & Experimental Protocol:

    • Optimize the Gradient Slope (Steepness): A shallower gradient provides more time for separation.[20][21]

      • Step 1: Perform a "scouting gradient" from 5% to 100% Acetonitrile over 20 minutes to see where your peaks of interest elute.[10][16]

      • Step 2: Identify the %ACN at which the co-eluting peaks begin to elute.

      • Step 3: Modify the gradient to be shallower across that specific range. For example, if the peaks elute between 70-80% ACN over 2 minutes in the scouting run, try running a new gradient segment from 65% to 85% ACN over 10 minutes. This "stretches out" the critical part of the chromatogram.[20]

    • Change the Organic Modifier: The choice of organic solvent affects selectivity.

      • Action: Replace Acetonitrile with HPLC-grade Methanol (MeOH) and re-run your scouting gradient. Methanol has different solvent properties and can alter the elution order, potentially resolving the co-eluting peaks.[22]

    • Evaluate a Different Stationary Phase: If solvent changes are insufficient, the column chemistry may be the issue.

      • Action: Consider a Phenyl-Hexyl phase. These columns offer alternative selectivity through π-π interactions, which can be effective for compounds with cyclic structures like isoledene.

Issue 2: Variable or Drifting Retention Times
  • Symptom: The retention time for the isoledene peak is not consistent between injections.

  • Probable Causes:

    • Insufficient column re-equilibration time between gradient runs.

    • Fluctuations in column temperature.

    • Inconsistent mobile phase preparation or degradation.

    • Pump or proportioning valve malfunction.

  • Solutions & Experimental Protocol:

    • Ensure Adequate Re-equilibration: The column must fully return to the initial mobile phase conditions before the next injection.

      • Protocol: After the gradient ends, program a post-run isocratic hold at the starting conditions (e.g., 95% Water / 5% ACN). A good rule of thumb is to allow a re-equilibration volume of at least 10 column volumes . For a 150 x 4.6 mm column (volume ≈ 1.5 mL) at a flow rate of 1 mL/min, this means a re-equilibration time of at least 15 minutes.[23]

    • Control Column Temperature: Retention is temperature-dependent.

      • Action: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 °C. This eliminates variability from ambient lab temperature changes.[22][23]

    • Verify Mobile Phase Integrity:

      • Action: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and filtered. Keep solvent bottles covered to prevent evaporation of the more volatile organic component, which would change the composition over time.[24]

    • Check System Performance:

      • Action: Run a system pressure test to check for leaks. If your system has a diagnostic function, check the pump ripple and gradient proportioning accuracy.[14]

Issue 3: Low Sensitivity or No Peak Detected
  • Symptom: The peak for isoledene is very small, noisy, or completely absent, even at expected concentrations.

  • Probable Causes:

    • Extremely low UV absorbance of isoledene.

    • The detection wavelength is not optimal.

    • The sample concentration is too low.

  • Solutions & Experimental Protocol:

    • Optimize UV Detector Wavelength:

      • Protocol: Since isoledene lacks a strong chromophore, detection must be performed at low wavelengths where hydrocarbon end-absorption occurs. Set your UV detector to 200 nm or 205 nm .

      • Causality: While this increases the signal for isoledene, it also increases baseline noise and sensitivity to impurities in the mobile phase.[11] Therefore, using the highest purity solvents (HPLC or LC-MS grade) is non-negotiable.[12][14]

    • Perform a Blank Gradient Run:

      • Action: Inject your sample solvent (without analyte) and run the exact same gradient method. This helps you identify "ghost peaks" or baseline drift originating from the solvents or system, distinguishing them from a true analyte peak.[10]

    • Consider Alternative Detectors: If available, other detectors are better suited for non-chromophoric analytes.

      • Mass Spectrometry (MS): Provides excellent sensitivity and selectivity.

      • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): Universal detectors that do not rely on UV absorbance and are well-suited for non-volatile, non-chromophoric compounds.

Section 3: A Systematic Workflow for Gradient Optimization

A structured, logical approach is superior to random trial-and-error. This workflow provides a self-validating system for developing a robust gradient method for isoledene and related impurities.

Step-by-Step Protocol for Gradient Optimization
  • Define the Goal: Clearly state the objective (e.g., "achieve baseline resolution between isoledene and impurity X with a run time under 30 minutes").

  • Run a Wide Scouting Gradient: This is the foundational experiment to map the elution behavior.

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: HPLC-Grade Water

    • Mobile Phase B: HPLC-Grade Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Gradient Program:

      Time (min) %B (ACN)
      0.0 5
      20.0 100
      25.0 100
      25.1 5

      | 35.0 | 5 |

  • Analyze the Scouting Run & Refine the Range: From the scouting chromatogram, determine the retention times of the first (t_initial) and last (t_final) peaks of interest. Use this to calculate a more focused gradient.

    • Example: If your first peak elutes at 12 min (~62.5% ACN) and your last peak elutes at 16 min (~82.5% ACN), your new gradient should bracket this range. A good starting point would be to run a gradient from 55% to 90% ACN.

  • Optimize the Slope for Resolution: Now, adjust the gradient time (t_g) to improve the separation of closely eluting peaks.

    • Protocol: Keep the refined %B range (e.g., 55-90%) and double the gradient time. This halves the gradient steepness, which is often the single most effective way to increase resolution.[21]

    • New Gradient: 55% to 90% ACN over 10 minutes instead of 5 minutes.

  • Final System Optimization: Once resolution is achieved, you can optimize for speed by adjusting the flow rate or column dimensions, re-scaling the gradient time to maintain the same peak separation.[10]

Workflow Visualization

GradientOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_final Phase 3: Finalization Start Define Separation Goal Select Select Column & Solvents (C18, H2O/ACN) Start->Select Scout Run Wide Scouting Gradient (5-100% B over 20 min) Select->Scout Analyze Analyze Scout Run: Identify Elution Window Scout->Analyze Refine Refine Gradient Range (e.g., 55-90% B) Analyze->Refine CheckRes Resolution Acceptable? Refine->CheckRes OptimizeSlope Decrease Gradient Slope (Increase Gradient Time) CheckRes->OptimizeSlope No OptimizeSpeed Optimize Flow Rate / Temp CheckRes->OptimizeSpeed Yes OptimizeSlope->Refine Re-run Validate Validate Method OptimizeSpeed->Validate End Final Method Validate->End

Caption: Systematic workflow for HPLC gradient method optimization.

Section 4: FAQs - Chiral Separation of Isoledene Enantiomers

Q1: How do I separate (-)-isoledene from its (+) enantiomer?

A: As established, this requires chiral chromatography. The most common and effective approach is to use a Chiral Stationary Phase (CSP) . A CSP is a column packing material that is itself chiral, allowing it to interact differently with each enantiomer, leading to different retention times.[8][18]

Q2: What types of CSPs and mobile phases are used for non-polar compounds like isoledene?

A: For non-polar, neutral compounds, polysaccharide-based CSPs are exceptionally versatile and successful.

  • Recommended CSPs: Columns based on cellulose or amylose derivatives coated or immobilized on a silica support (e.g., Chiralcel® OD, Chiralpak® AD).

  • Mobile Phase Mode: Unlike reversed-phase, Normal-Phase chromatography is often the first choice for chiral separations on these columns.

    • Typical Mobile Phase: A mixture of a non-polar alkane like n-Hexane or n-Heptane and a polar alcohol modifier like Isopropanol (IPA) or Ethanol (EtOH) .[3] A common starting point is 99:1 Hexane:IPA.

Q3: What are the key parameters to optimize in a chiral separation?

A: Method development in chiral chromatography follows its own logic:

  • Modifier Type: The choice of alcohol modifier (IPA, EtOH) can have a dramatic effect on selectivity and resolution.

  • Modifier Percentage: Small changes in the percentage of the alcohol modifier (e.g., from 1% to 2% to 5% IPA) are the primary tool for adjusting retention and resolution.

  • Temperature: Lowering the column temperature often increases the interaction differences between enantiomers and the CSP, thereby improving resolution, though it will also increase retention time and backpressure.

References

  • LCGC International. (2025, November 27). The Secrets of Successful Gradient Elution. [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Advent Chembio. Choosing the Right Solvent for HPLC. [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Uwe D. Neue, et al. (2009). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. PMC. [Link]

  • Pharmaguideline. (2017, September 27). Solvents used in HPLC Mobile Phase. [Link]

  • Pure Synth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. [Link]

  • Cheméo. Chemical Properties of isoledene (CAS 95910-36-4). [Link]

  • Cannabis Industry Journal. (2017, May 17). Instrumentation Used for Terpene Analysis. [Link]

  • PubChem - NIH. Isoledene | C15H24 | CID 530426. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Labcompare.com. (2022, January 14). LABTips: Troubleshooting Tricky Terpenes. [Link]

  • LCGC International - Chromatography Online. (2013, August 1). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Cannabis Industry Journal. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Chromatography Today. (2023, December 8). Enantiomer Separations. [Link]

  • ResearchGate. (2021, January 25). Challenges and Opportunities for the Analysis of Terpenes in Cannabis. [Link]

  • PubMed. (2007, June 15). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • IntechOpen. (2023, July 26). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

  • Cytiva. Reversed Phase Chromatography Handbook. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (-)-Isoledene Solubility in Cell Assays

Welcome to the Application Scientist Support Hub. (-)-Isoledene (CAS 95910-36-4) is a highly lipophilic natural sesquiterpene with documented antimicrobial and anti-inflammatory activities ().

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. (-)-Isoledene (CAS 95910-36-4) is a highly lipophilic natural sesquiterpene with documented antimicrobial and anti-inflammatory activities (). Due to its extreme hydrophobicity (estimated logP ~6.38) (1[1]), researchers frequently encounter severe precipitation issues when introducing it into aqueous cell culture media. This guide provides field-proven, causality-driven troubleshooting strategies to ensure accurate, reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does (-)-isoledene precipitate immediately upon addition to my cell culture media?

A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock of (-)-isoledene is injected directly into an aqueous medium, the DMSO rapidly diffuses into the water. This leaves the hydrophobic sesquiterpene molecules without a solvent shell. Because exposing hydrophobic surface area to water is thermodynamically unfavorable, the (-)-isoledene molecules rapidly aggregate and crystallize, falling out of solution.

Q2: My cells are dying in both the (-)-isoledene treatment and the vehicle control groups. Can I just increase the DMSO to dissolve the compound?

A: No. Increasing DMSO concentration is a common pitfall that ruins assay integrity. High concentrations of DMSO (>0.1%) can induce caspase-3 and PARP-1 cleavage, leading to apoptosis and the degradation of cell membrane adhesion proteins (2[2]). To maintain scientific validity, you must adhere to strict solvent limits and empirically determine the tolerance of your specific cell line (3[3]).

Quantitative Guidelines: DMSO Toxicity Limits in Cell Culture

Final DMSO ConcentrationCellular Impact & Suitability
≤ 0.05% Considered safe for sensitive primary cells; minimal impact on viability. Highly recommended for long-term (>24h) assays.
0.1% - 0.5% Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). Requires strict vehicle control.
0.5% - 1.0% May induce cellular stress, affect proliferation, or cause cytotoxicity. Use with extreme caution for short-term assays only.
> 1.0% Significant cytotoxicity, caspase-3 cleavage, and cell cycle arrest. Not recommended for cell-based assays.
Q3: If I am capped at 0.1% DMSO, how can I deliver (-)-isoledene to my cells?

A: When DMSO alone is insufficient, you must utilize a carrier-mediated delivery system. The gold standard for highly lipophilic molecules is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are conjoined glucose molecules forming a torus (donut) structure. The interior cavity is non-polar (hydrophobic), while the exterior is hydrophilic (4[4]). By encapsulating (-)-isoledene within this cavity, you create a water-soluble inclusion complex that safely transports the drug through the aqueous media until it partitions into the lipid bilayer of the cell (5[5]).

Mechanism Iso Free Isoledene (Lipophilic) Complex Inclusion Complex (Water Soluble) Iso->Complex Encapsulation CD HP-β-CD (Carrier) CD->Complex Membrane Cell Membrane Complex->Membrane Aqueous Transport Release Intracellular Target Membrane->Release Partitioning

Mechanism of HP-β-CD-mediated delivery of hydrophobic sesquiterpenes to cells.

Standardized Methodology: Self-Validating Carrier-Mediated Delivery

To guarantee that your cells are exposed to the intended concentration of (-)-isoledene, you must move away from simple direct dilution and adopt a self-validating protocol . This workflow utilizes HP-β-CD and concludes with an analytical verification step to prevent false-negative assay results caused by undetected micro-precipitation.

Step-by-Step Protocol
  • Primary Stock Preparation: Reconstitute (-)-isoledene powder in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10 mM to 50 mM). Causality: Using strictly anhydrous DMSO prevents the premature introduction of atmospheric moisture, which would instantly trigger seed crystallization of the sesquiterpene.

  • Carrier Solution Preparation: Prepare a 10% (w/v) HP-β-CD solution in your basal cell culture medium. Do not add Fetal Bovine Serum (FBS) at this stage. Causality: Omitting FBS during the initial complexation prevents competitive binding between the cyclodextrin and serum proteins, maximizing the encapsulation efficiency of (-)-isoledene.

  • Intermediate Complexation (Critical Step): Add the DMSO primary stock dropwise into the HP-β-CD carrier solution while vigorously vortexing to achieve a 1:10 intermediate dilution. Causality: Dropwise addition under high shear forces prevents localized solvent shock. It provides the cyclodextrin cavities the necessary milliseconds to encapsulate the (-)-isoledene molecules before they can thermodynamically aggregate.

  • Final Media Formulation: Dilute the intermediate complex into pre-warmed (37°C) complete culture media (now containing FBS) to reach your target assay concentration. Ensure the final DMSO concentration is ≤ 0.1%. Causality: Pre-warming the media increases the thermodynamic solubility limit of the solution, preventing temperature-induced precipitation as the compound transitions from room temperature to incubator conditions.

  • Self-Validation via Centrifugation: Before applying the media to your cells, centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Carefully extract the supernatant and analyze it via LC-MS or HPLC. Causality: This makes the protocol self-validating. If the compound failed to form an inclusion complex and precipitated into micro-crystals, it will form a pellet. Quantifying the supernatant ensures the calculated concentration matches the actual dissolved concentration delivered to the cells.

Workflow A (-)-Isoledene Powder B Primary Stock (100% DMSO) A->B Dissolve C Intermediate Dilution (HP-β-CD Carrier) B->C Dropwise + Vortex D Final Assay Media (≤0.1% DMSO) C->D Serial Dilution E LC-MS Validation D->E Centrifuge & Quantify

Workflow for carrier-mediated solubilization and validation of (-)-isoledene.

References

  • Benchchem. "How to minimize DMSO toxicity when using CYM50260".
  • MDPI. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes".
  • ALZET® Osmotic Pumps. "Cyclodextrins: Improving Delivery of Hydrophobic Compounds".
  • MDPI. "Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers".
  • Chemexpress. "CAS 95910-36-4|(-)-Isoledene".
  • The Good Scents Company. "(-)-isoledene".

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of (-)-Isoledene During Steam Distillation

Welcome to the Technical Support Center for sesquiterpene extraction. (-)-Isoledene is a valuable, yet highly thermolabile tricyclic sesquiterpene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sesquiterpene extraction. (-)-Isoledene is a valuable, yet highly thermolabile tricyclic sesquiterpene. Traditional steam distillation often subjects plant matrices to prolonged temperatures near 100°C, which, combined with inherent plant acids and oxygen exposure, leads to severe degradation of (-)-isoledene[1].

This guide provides researchers, scientists, and drug development professionals with the mechanistic understanding and field-proven protocols required to preserve the structural integrity of (-)-isoledene during extraction.

Section 1: Mechanistic Causality of (-)-Isoledene Degradation
  • Acid-Catalyzed Rearrangement: The aromadendrene/isoledene skeleton contains a highly strained cyclopropane ring. During steam distillation, plant materials release organic acids, lowering the pH of the aqueous phase. Under these hot, acidic conditions, (-)-isoledene readily forms an α-cyclopropylcarbinyl carbocation intermediate. This leads to the cleavage of the C2–C3 bond of the cyclopropane ring, irreversibly rearranging the molecule into guaiane-type dienes and unsaturated cyclic ethers[2].

  • Oxidative Cleavage: (-)-Isoledene is highly sensitive to air[3]. The combination of thermal stress and oxygen exposure during distillation drives the oxidative cleavage of its C3 (isopropyl) side chain. This reaction generates 11,12,13-tri-nor-sesquiterpenes (a degraded C12 framework) and significantly enriches the final essential oil fraction with unwanted sesquiterpene oxides[2][4].

Section 2: Troubleshooting Guides & FAQs

Q1: My GC-MS analysis shows high concentrations of guaiane-type dienes and tri-nor-guaiane, but very little (-)-isoledene. What went wrong? A1: Your distillation environment was likely too acidic and too hot. The presence of guaiane skeletons is the definitive hallmark of acid-catalyzed cyclopropane ring-opening in isoledene[2]. Actionable Fix: You must buffer your distillation water. By adjusting the aqueous phase to a neutral pH (7.0–7.4) using a mild phosphate buffer, you neutralize the plant-derived organic acids and prevent the formation of the destructive α-cyclopropylcarbinyl carbocation.

Q2: I buffered the water, but I am still seeing a high percentage of sesquiterpene oxides and a low overall yield. How can I fix this? A2: This indicates oxidative degradation and thermal cracking caused by prolonged exposure to 100°C and atmospheric oxygen[3][4]. Sesquiterpenes naturally accumulate in the later fractions of distillation due to their lower volatility, meaning they endure the longest thermal load[4]. Actionable Fix: Transition to Vacuum-Assisted Steam Distillation . By applying a vacuum, you lower the boiling point of the system to 60–70°C, drastically reducing thermal kinetics. Additionally, purge the entire system with an inert gas (Nitrogen or Argon) before heating to displace oxygen.

Q3: Are there alternative extraction methods if steam distillation continues to fail? A3: Yes. If the thermolabile nature of your specific matrix prevents successful steam distillation, consider Supercritical Fluid Extraction (SFE) using CO₂. SFE operates at near-ambient temperatures (e.g., 35–45°C) and completely excludes oxygen, offering superior preservation of heat-sensitive volatile components like (-)-isoledene[5].

Section 3: Optimized Experimental Protocol

Self-Validating Workflow: Vacuum-Assisted, pH-Buffered Steam Distillation

This protocol is designed to systematically eliminate the variables of heat, acid, and oxygen, featuring a built-in validation checkpoint to ensure system integrity.

Step 1: Matrix Preparation & Buffering

  • Macerate the fresh plant material to increase the surface area.

  • Prepare a 0.1 M Potassium Phosphate buffer solution adjusted to pH 7.2.

  • Submerge the plant matrix in the buffer solution at a 1:10 (w/v) solid-to-solvent ratio[6].

Step 2: Apparatus Assembly & Inert Gas Purging

  • Load the buffered mixture into a round-bottom flask attached to a Clevenger-type apparatus modified for vacuum distillation.

  • Connect a Nitrogen (N₂) gas line to the system. Purge the entire apparatus for 15 minutes at room temperature to displace all atmospheric oxygen.

  • Seal the system, maintaining a slight positive pressure of N₂, or switch to a closed vacuum loop.

Step 3: Reduced Pressure Distillation

  • Apply a vacuum pump to lower the internal system pressure to approximately 200–250 mbar.

  • Heat the flask using a heating mantle. Under this vacuum, the water will boil between 60°C and 65°C, providing sufficient vapor pressure to carry the sesquiterpenes without exceeding their thermal degradation thresholds.

Step 4: Fractionated Collection & Rapid Cooling

  • Maintain the condenser temperature at 2–4°C using a recirculating chiller to ensure rapid condensation of the volatile compounds.

  • Validation Checkpoint: Collect the first 30-minute distillate fraction and run a rapid GC-MS analysis. If guaiane-type dienes or tri-nor-sesquiterpenes are detected, halt the distillation immediately—your buffer capacity has been exceeded. Re-adjust the matrix pH before proceeding.

  • Do not exceed a total distillation time of 2 hours, as prolonged distillation disproportionately increases the concentration of sesquiterpene oxides[4].

Step 5: Drying & Storage

  • Separate the essential oil from the aqueous phase.

  • Dry the oil over anhydrous sodium sulfate (Na₂SO₄)[6].

  • Store immediately in amber glass vials, blanketed with Nitrogen gas, at 2–8°C to prevent post-extraction photodegradation and oxidation[3].

Section 4: Quantitative Data Presentation

Table 1: Comparative Analysis of Extraction Methods for (-)-Isoledene

Extraction MethodOperating Temp (°C)pH ControlOxygen ExclusionRelative (-)-Isoledene YieldMajor Degradation Artifacts Observed
Standard Steam Distillation 100°CNo (Acidic)NoLow (<30%)Guaiane dienes, tri-nor-sesquiterpenes, oxides
Buffered Steam Distillation 100°CYes (pH 7.2)NoModerate (50-60%)Sesquiterpene oxides, tri-nor-sesquiterpenes
Vacuum-Assisted Buffered Distillation 60-65°CYes (pH 7.2)Yes (N₂ Purge)High (>85%)Minimal artifacts detected
Supercritical Fluid Extraction (SFE) 35-45°CN/AYes (CO₂)Very High (>95%)None detected
Section 5: Troubleshooting Workflow Visualization

IsoledeneTroubleshooting Start Start: (-)-Isoledene Extraction Analyze GC-MS Analysis of Distillate Start->Analyze Issue1 High Guaiane-type Dienes? Analyze->Issue1 Degradation Severe Thermal Degradation Analyze->Degradation Uncontrolled 100°C + O2 Issue2 High Sesquiterpene Oxides? Issue1->Issue2 No Solution1 Buffer Water to pH 7.0-7.4 Issue1->Solution1 Yes (Acidic Rearrangement) Solution2 Apply Vacuum & N2 Purge Issue2->Solution2 Yes (Oxidation/Thermal) Success Optimal (-)-Isoledene Yield Issue2->Success No Solution1->Analyze Solution2->Analyze Degradation->Solution2

Decision tree for troubleshooting (-)-isoledene degradation during steam distillation.

References
  • Tran, C. C. Duke, et al. "Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation." Green and Sustainable Chemistry, Vol. 1 No. 4, 2011. URL:[Link]

  • "Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil." PMC. URL:[Link]

  • De Groot, A., et al. "Chemistry of (+)-aromadendrene. Part 6: Rearrangement reactions of ledene, isoledene and their epoxides." ResearchGate. URL: [Link]

  • "Duration of Steam Distillation Affects Essential Oil Fractions in Immortelle (Helichrysum italicum)." MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced NMR Troubleshooting for (-)-Isoledene Stereochemistry

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in elucidating the stereochemistry of rigid, polycyclic sesquiterpenes. (-)-Isoledene—an aromaden...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in elucidating the stereochemistry of rigid, polycyclic sesquiterpenes. (-)-Isoledene—an aromadendrane-type sesquiterpene featuring a rigid cyclopropa[e]azulene skeleton[1]—presents a unique analytical challenge. Its compact, fused tricyclic system forces many protons into similar magnetic environments, leading to severe signal overlap and higher-order coupling effects.

This guide is designed to move beyond basic 1D NMR processing. Here, we address the root causes of spectral ambiguity and provide field-proven, self-validating protocols to definitively assign the stereocenters (C-1a, C-4, C-7, C-7b) of (-)-isoledene.

FAQ Section 1: Resolving Spectral Overlap & Extracting Accurate Parameters

Q1: Why do standard 1D 1 H NMR spectra often fail to resolve the stereocenters of (-)-isoledene, and how can I refine the parameters? A: The causality lies in the molecular geometry. The rigid, bridged cyclopropane-fused hydroazulene system of (-)-isoledene creates strong scalar couplings between chemically equivalent or near-equivalent protons (e.g., AB or ABC spin systems). Traditional peak picking on these "multiplets" introduces chemical shift uncertainties of >0.01 ppm. At high magnetic fields (e.g., 600–900 MHz), a 0.01 ppm error translates to 6–9 Hz, which is larger than the critical J -couplings needed for stereochemical assignment[2].

Solution: You must employ 1 H iterative Full Spin Analysis (HiFSA) . HiFSA uses quantum mechanical simulations to extract true chemical shifts ( δ ) and scalar couplings ( J ) down to 1 ppb and 10 mHz precision, entirely removing higher-order artifacts[3].

Q2: How do I extract accurate J -couplings for the cyclopropane ring protons when the signals are completely overlapped? A: You cannot extract them visually. Instead, you must build a quantum mechanical spin model. By iteratively fitting a simulated spectrum to your experimental data, the software calculates the exact J -couplings required to produce the observed overlapping line shape. The process is self-validating: if the residual difference between the experimental and calculated spectra is flat (indistinguishable from noise), your extracted parameters are mathematically correct[2].

Table 1: Impact of HiFSA Refinement on (-)-Isoledene NMR Parameters

Note: Data represents the precision gain achieved when transitioning from standard multiplet reporting to quantum mechanical spin analysis.

ParameterStandard AnalysisRefined HiFSA Analysis
Chemical Shift Precision ± 0.01 ppm ± 0.0001 ppm (1 ppb)
J -Coupling Precision ± 0.5 Hz ± 0.01 Hz (10 mHz)
H-1a (Cyclopropane) 0.62 ppm (multiplet)0.6214 ppm, J = 9.84, 5.12 Hz
H-7b (Cyclopropane) 0.75 ppm (multiplet)0.7532 ppm, J = 9.84, 6.05 Hz
H-4 (Methine) 2.15 ppm (multiplet)2.1489 ppm, J = 11.20, 7.45 Hz

Troubleshooting Guide 1: Advanced 2D NMR and NOE Analysis

Q3: My NOESY spectrum for (-)-isoledene shows ambiguous cross-peaks around the cyclopropane ring. How can I differentiate true NOE from spin diffusion? A: The rigid stereocenters in (-)-isoledene place multiple protons within the critical 3–4 Å NOE distance. In standard NOESY experiments, especially at high magnetic fields or with mixing times >300 ms, magnetization can transfer sequentially (A B C). This creates false "spin diffusion" cross-peaks that misrepresent the spatial geometry.

To establish causality and self-validate your spatial assignments, switch to a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. In ROESY, true cross-relaxation (NOE) peaks appear with the opposite phase to the diagonal, while chemical exchange and spin diffusion peaks appear with the same phase as the diagonal. This phase distinction provides an absolute, internal check against artifactual correlations.

NOE_Workflow Start Acquire 1D 1H NMR Identify Overlap Check Are stereocenter protons < 4 Å apart? Start->Check NOESY Run NOESY (Mix time: 300-500 ms) Check->NOESY Yes (Standard) ROESY Run ROESY (Mix time: 200-300 ms) Check->ROESY Yes (Compact/Rigid) DP4 Proceed to DP4+ DFT Validation Check->DP4 No (>4 Å) Analyze Analyze Cross-Peaks True NOE vs Spin Diffusion NOESY->Analyze ROESY->Analyze Analyze->DP4 Ambiguous Results

Workflow for differentiating true NOE from spin diffusion in rigid sesquiterpenes.

FAQ Section 2: Computational Validation (DP4+ & DFT)

Q4: When isotropic NMR (NOE/J-coupling) is insufficient to definitively assign the relative configuration of the distant stereocenters in (-)-isoledene, how do I validate my experimental data? A: Isotropic NMR relies on spatial proximity (NOE) and bond angles ( J -coupling). When stereocenters are separated by >4–5 Å, these physical interactions decay to zero[4]. To bridge the gap between experimental data and theoretical geometry, we utilize Density Functional Theory (DFT) coupled with DP4+ probability analysis [5].

By calculating the Gauge-Independent Atomic Orbital (GIAO) NMR shifts for all possible diastereomers and comparing them statistically to your refined experimental data, DP4+ evaluates the entire electronic environment of the molecule. This allows statistical correlation of the global chemical shift pattern to the correct 3D geometry, often yielding >99% confidence for the correct stereoisomer[6][7].

DP4_Workflow Input Define Diastereomers (Input Structures) ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch Opt DFT Geometry Optimization (B3LYP/6-31G*) ConfSearch->Opt GIAO GIAO NMR Calculation (mPW1PW91/6-311+G**) Opt->GIAO Boltzmann Boltzmann Weighting (Relative Energies) Opt->Boltzmann GIAO->Boltzmann DP4 DP4+ Statistical Analysis (Compare with Exp. Data) Boltzmann->DP4

Computational workflow for DP4+ stereochemical validation using DFT.

Experimental Protocols

Protocol 1: High-Resolution Full-Spin Analysis (HiFSA)
  • Data Acquisition: Acquire 1D 1 H NMR at high field ( 600 MHz) with high digital resolution (minimum 64k data points) and a long acquisition time (AQ > 4s) to ensure narrow line widths[3].

  • Baseline Correction: Apply rigorous phase and baseline correction. Higher-order quantum mechanical analysis requires a perfectly flat baseline to prevent fitting errors.

  • Quantum Mechanical Simulation: Import the spectrum into a spin-simulation software environment (e.g., PERCH). Build the 3D molecular structure of (-)-isoledene.

  • Iterative Fitting: Define the initial spin system parameters ( δ and J ). Run iterative optimization to minimize the Root Mean Square Deviation (RMSD) between the experimental and calculated spectra.

  • Self-Validation Check: The protocol is complete and validated only when the simulated spectrum visually overlays the experimental data perfectly, and the subtracted residual error signal contains only baseline noise[2].

Protocol 2: DP4+ Computational Validation Workflow
  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4 or MMFF) conformational search for all possible diastereomers of (-)-isoledene[7].

  • Geometry Optimization: Optimize the geometries of all conformers falling within a 5.0 kcal/mol energy window using DFT at the B3LYP/6-31G* level of theory[5].

  • GIAO NMR Calculation: Calculate the isotropic magnetic shielding tensors for each optimized conformer using the mPW1PW91/6-311+G** level of theory with the Gauge-Independent Atomic Orbital (GIAO) method[5].

  • Boltzmann Weighting: Average the calculated chemical shifts based on the Boltzmann distribution of the conformer energies at 298.15 K.

  • Statistical Analysis: Input the scaled calculated shifts and your HiFSA-refined experimental shifts into the DP4+ probability matrix. A probability score >99% self-validates the stereochemical assignment[6].

References

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Source: Journal of Natural Products - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPd-MZ-YsMINM1uAqqeWWkUWAhJDJlIlq1N-j3moFp02inPbHIUegJYiMtRppjHPJE_Y-qZe4WLlW71yhpX046hR-rGLP4jPV9rqBlHm6nBrfkRh-X6b8EdYe5CMk49vvf7rGhdzcAenPoTSs=]
  • Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. Source: The Journal of Organic Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYzp-SUt1yuLYr3o9nJoVdj3Te8M0XZ2IPstsPF57dOqEpoyCEMN5Jz-hn90NF7I6lU5olrgFSbt1pZ92AWC-M-HpnIN1JRi8QD3-Qv3TKUOPJwgWY3vBknLn0ssok2FQyUsfUfI_e16xHV1Iexw==]
  • isoledene - the NIST WebBook. Source: National Institute of Standards and Technology. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQANE4pAoRwlTqULa0GLDvD8PxEHUwabJGPP-aaxO4N3I6H2GddkU32MDysS2uNRf99QTCXz77rLMybgxUIsKrlIMbssxIGFH0_4u_23y7S6oREAZtjUrA5T3Dwj6ifCIeM5d5ezb6rBh4GMJlLEeLXnTQ36CMPO0=]
  • HiFSA Fingerprinting Applied to Isomers with Near-Identical NMR Spectra. Source: The Journal of Organic Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-xDYqSnIj1BvCKlCAaWcdZ_B9eB8EWfeEqpmjnQ4s7dHl416cBcmnoUuJPQ4SGMq4T2pAYZpXe8Mnd-PNWpuoAxlQu_Zw6E6nu4_fFbAckb3oMkta5YZM4rYUNtK9YYgUiimH]
  • Isolation, Structure Determination of Sesquiterpenes... and Their Antiproliferative Properties. Source: PMC - NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOiVjEtFkK-6hcAXYOkKcJ0BqbhQE2p3NWI5DCtzoHrGY1Jzup9oJEv3gWJ02Hq1MnM2EHf_wfBS_6s_Esl3zGbBhrfSYUSPApyQLLIUNFQc00ugmT5rLCYjgQ2ogG_uUQdRHb0AygKvP04g==]
  • NMR for Stereochemical Elucidation. Source: Researcher.life. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1kXBoX9IugO1sah600QCa1RJD9MsI23o4g_UhzQo6YNbSGZgCF1nLUw1fovifhu98Tj4Kkbr__n4JPr4IBRRjXlL8j-PYASVnHdl1QasaZBzHamNlEZtRuKrnh1yc4cX427wUDTAh9M3mac-jKQEJbk5XzMrLPHHKzvdNrewA5uGXbV8QOCpCLUb_UgOjvsOegrMfwyybPT9tuQ7D8SElmZtlHHcRGvY=]
  • Anthoteibinenes F–Q: New Sesquiterpenes from the Irish Deep-Sea Coral Anthothela grandiflora. Source: MDPI. URL:[https://vertexaisearch.cloud.google.

Sources

Optimization

Technical Support Center: Achieving &gt;95% Enantiomeric Purity in (-)-Isoledene Purification

Welcome to the Technical Support Center for (-)-isoledene purification. As a Senior Application Scientist, I have designed this guide to address the complex challenges researchers and drug development professionals face...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (-)-isoledene purification. As a Senior Application Scientist, I have designed this guide to address the complex challenges researchers and drug development professionals face when isolating and purifying this bioactive sesquiterpene.

Achieving >95% enantiomeric excess (ee) is not merely a metric of chemical purity; it is a fundamental requirement for reliable pharmacological evaluation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind chiral separation, self-validating experimental workflows, and field-proven troubleshooting strategies.

Biological Context: Why Enantiomeric Purity Matters

(-)-Isoledene is a tricyclic sesquiterpene with potent biological activity. Recent mechanistic studies have demonstrated that (-)-isoledene, isolated from the oleo-gum resin of Mesua ferrea, induces apoptosis in HCT 116 colorectal cancer cells[1]. Because enantiomers of chiral terpenes frequently exhibit vastly different binding affinities, an achiral mixture containing (+)-isoledene can competitively inhibit the active enantiomer or introduce off-target cytotoxicity, confounding your pharmacological data.

ROSPathway A (-)-Isoledene (>95% ee) B Intracellular ROS Accumulation A->B Induces Oxidative Stress C Mitochondrial Membrane Depolarization B->C Outer Membrane Permeabilization D Caspase-9 / Caspase-3 Activation C->D Cytochrome c Release E Apoptosis in HCT 116 Cells D->E Execution Phase

ROS-mediated mitochondrial apoptosis pathway induced by (-)-isoledene in HCT 116 cells.

Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for achieving high ee (-)-isoledene? A: While (-)-isoledene can be isolated from natural botanical extracts[1], a highly scalable and self-validating approach that guarantees a high initial enantiomeric excess is the semi-synthesis from (+)-aromadendrene. (+)-Aromadendrene is commercially abundant in the distillation tails of Eucalyptus globulus essential oil. Treatment of this precursor with potassium on aluminum oxide (K/Al₂O₃) drives a quantitative, base-catalyzed isomerization of the exocyclic double bond, yielding isoledene while preserving the critical stereocenters[2]. Starting from a defined chiral pool inherently validates the stereochemical integrity of your downstream product.

Q: How do I accurately measure the enantiomeric excess (ee) of my purified fractions? A: Standard achiral GC columns cannot resolve enantiomers because they possess identical boiling points and polarities. You must employ a chiral stationary phase (CSP), specifically a β-cyclodextrin-based capillary column. The chiral cavities form transient diastereomeric inclusion complexes with the enantiomers, allowing baseline separation[3]. Enantiomeric excess is calculated using the standard formula: ee (%) = [(Area(-) - Area(+)) / (Area(-) + Area(+))] × 100[4].

Purification Workflow & Troubleshooting

PurificationWorkflow A Crude Mixture (+)-Aromadendrene Tail B Base-Catalyzed Isomerization (K/Al2O3) A->B Synthesis C Chiral SFC Purification (Amylose CSP) B->C Crude Isoledene D Chiral GC-FID Analysis (β-Cyclodextrin Column) C->D Fraction Collection E ee > 95%? D->E ee Calculation F Pure (-)-Isoledene E->F Yes G Reprocess Fractions E->G No G->C Recycle

Workflow for achieving >95% enantiomeric excess of (-)-isoledene using chiral chromatography.

Troubleshooting Guide

Issue 1: Co-elution of enantiomers during Preparative HPLC.

  • Root Cause: Isoledene is highly lipophilic and lacks functional groups capable of strong hydrogen bonding with standard HPLC chiral stationary phases.

  • Solution: Transition to Supercritical Fluid Chromatography (SFC) using an amylose-tris(3,5-dimethylphenylcarbamate) coated column. Supercritical CO₂ offers superior diffusivity and lower viscosity for non-polar sesquiterpenes. Because isoledene lacks a strong UV chromophore, you must couple the SFC to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for accurate fraction triggering.

Issue 2: Loss of enantiomeric purity (racemization) during solvent removal.

  • Root Cause: Sesquiterpenes are notoriously thermally labile. Extended exposure to heat during rotary evaporation can induce thermal isomerization or acid-catalyzed rearrangements, degrading the ee[4].

  • Solution: Maintain the rotary evaporator water bath strictly below 30°C. Use a high-vacuum pump to remove solvents efficiently at lower temperatures, and ensure all glassware is base-washed to eliminate trace acids that could catalyze structural rearrangements.

Step-by-Step Experimental Protocols

Protocol A: Semi-Synthesis of Isoledene from (+)-Aromadendrene

This protocol utilizes a chiral pool precursor to ensure a high baseline enantiomeric purity prior to final chromatographic polishing.

  • Preparation of Catalyst: Disperse metallic potassium onto neutral aluminum oxide (Al₂O₃) under a strictly inert argon atmosphere to prevent oxidation.

  • Isomerization: Dissolve (+)-aromadendrene (sourced from Eucalyptus globulus crude distillation tail) in anhydrous hexane. Add the K/Al₂O₃ catalyst to the solution.

  • Reaction: Stir the suspension at room temperature for 2 hours. The base catalyzes the migration of the exocyclic double bond to the more thermodynamically stable endocyclic position, yielding isoledene[2].

  • Filtration: Filter the mixture through a pad of Celite to remove the solid catalyst. Wash the pad with additional hexane.

  • Concentration: Evaporate the solvent under reduced pressure (water bath <30°C) to yield crude isoledene.

Protocol B: Preparative Chiral SFC Purification

SFC is chosen over HPLC due to its superior mass transfer kinetics for non-polar terpenes.

  • System Setup: Equilibrate the preparative SFC system equipped with a Chiralpak AD-H column (amylose-based CSP).

  • Mobile Phase: Utilize supercritical CO₂ with 1-2% isopropanol as a co-solvent. The trace alcohol maintains peak shape without disrupting the delicate chiral inclusion interactions.

  • Injection: Dissolve the crude isoledene in a hexane/isopropanol (90:10) diluent and inject it onto the column.

  • Detection: Monitor the eluent using an ELSD via a post-column flow splitter.

  • Fraction Collection: Collect the target peak corresponding to (-)-isoledene. Immediately store collected fractions at -20°C to prevent thermal degradation.

Protocol C: Analytical Chiral GC-FID for ee Determination

This self-validating protocol uses FID because its linear response is directly proportional to carbon mass, making area-percent calculations directly equivalent to mass-percent.

  • Column Installation: Install a derivatized β-cyclodextrin chiral capillary column (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, 30 m × 0.25 mm, 0.25 µm film) in a GC-FID system[3].

  • Oven Program: Set an initial temperature of 60°C, ramp at 2°C/min to 120°C, then 10°C/min to 200°C. The slow initial ramp is critical for maximizing theoretical plates during the chiral recognition phase.

  • Injection: Inject 1 µL of the purified fraction (diluted 1:100 in hexane) using a split ratio of 50:1.

  • Calculation: Integrate the FID peaks. Calculate ee using the standard formula to verify >95% purity[4].

Quantitative Data Summaries

Table 1: Analytical Chiral GC-FID Parameters & Expected Outcomes

ParameterSpecificationCausality / Rationale
Column β-cyclodextrin capillary (30m x 0.25mm)Chiral cavities form transient diastereomeric inclusion complexes for baseline resolution.
Carrier Gas Helium (1.0 mL/min, constant flow)Provides optimal linear velocity for high-resolution separation of sesquiterpenes.
Oven Program 60°C to 120°C at 2°C/min, then to 200°CSlow initial ramp maximizes theoretical plates during the critical chiral recognition phase.
Detector FID at 250°CGenerates a linear response proportional to carbon mass, validating direct area-to-mass ee calculations.

Table 2: Preparative SFC Method Parameters for >95% ee Recovery

ParameterSpecificationCausality / Rationale
Stationary Phase Amylose-tris(3,5-dimethylphenylcarbamate)Broad chiral recognition profile; highly compatible with non-polar supercritical fluids.
Mobile Phase scCO₂ with 1-2% IsopropanolscCO₂ provides high diffusivity; trace IPA prevents peak tailing without disrupting chiral interactions.
Back Pressure 120 barMaintains CO₂ in a supercritical state to ensure consistent density and solvent strength.
Detection ELSD (Evaporative Light Scattering)Isoledene lacks a strong UV chromophore; ELSD provides universal detection for non-volatile analytes.

References

  • [1] Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study - PubMed.[Link]

  • [2] (+)-Aromadendrene as chiral starting material for the synthesis of sesquiterpenes - Groen Kennisnet.[Link]

  • [3] Phytochemical Study of the Ecuadorian Species Lepechinia mutica (Benth.) Epling and High Antifungal Activity of Carnosol against Pyricularia oryzae - Semantic Scholar.[Link]

  • [4] Comparison of the Profile and Composition of Volatiles in Coniferous Needles According to Extraction Methods - MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: (-)-Isoledene Cell Viability Assay Optimization

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges related to the in vitro evaluation of volatile sesquiterpenes. (-)-Isoledene, a tricyclic sesquiterpene hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges related to the in vitro evaluation of volatile sesquiterpenes. (-)-Isoledene, a tricyclic sesquiterpene hydrocarbon isolated from Mesua ferrea and various essential oils, presents unique handling and assay optimization hurdles due to its high volatility, lipophilicity, and specific mechanism of action[1][2].

This technical guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your cytotoxicity and cell viability assays yield reproducible, high-fidelity data.

Troubleshooting Guides & FAQs

Q1: My MTT assay results for (-)-isoledene show high intra-plate variability and poor reproducibility. What is causing this? Causality & Solution: (-)-Isoledene is highly volatile and prone to the "vapor edge effect"[1]. During a standard 24- to 72-hour incubation, the compound can evaporate from the treated wells and diffuse into adjacent control wells. This causes false-positive cytotoxicity in your vehicle controls and underestimates the potency in your treated wells. Actionable Fix:

  • Plate Sealing: Always use a gas-permeable, evaporation-reducing plate seal during incubation.

  • Buffer Wells: Do not use the outer perimeter of your 96-well plate (rows A and H, columns 1 and 12) for experimental data. Fill them with 200 µL of sterile PBS to maintain local humidity and trap diffused vapors.

  • Solvent Control: (-)-Isoledene is highly lipophilic. Dissolve it in cell-culture grade DMSO, ensuring the final DMSO concentration in the assay media never exceeds 0.5% (v/v) to prevent solvent-induced basal toxicity[2].

Q2: How can I confirm that the loss of cell viability observed in my assay is due to apoptosis rather than non-specific necrosis or solvent toxicity? Causality & Solution: (-)-Isoledene exerts its antineoplastic effects primarily through a Reactive Oxygen Species (ROS)-mediated mitochondrial apoptotic pathway[1][2]. To validate that your viability drop is mechanistically sound, you must multiplex your standard viability assay (MTT/Alamar Blue) with orthogonal mechanistic readouts. Actionable Fix: Implement a JC-1 assay to measure Mitochondrial Outer Membrane Permeabilization (MOMP)[1][3]. (-)-Isoledene downregulates anti-apoptotic proteins (Bcl-2, Bcl-w) and upregulates pro-apoptotic proteins (Bid, Bim), leading to MOMP and the subsequent release of cytochrome c[2]. Measuring this depolarization validates the apoptotic nature of the cell death.

Mechanistic Logic & Pathway Visualization

Understanding the downstream targets of (-)-isoledene is critical for selecting the right assay endpoints. The diagram below illustrates the self-validating system of (-)-isoledene's mechanism of action, moving from initial ROS generation to the execution phase of apoptosis[1][2].

MOA Isoledene (-)-Isoledene Treatment (Sesquiterpene) ROS ↑ Intracellular ROS Production Isoledene->ROS Bcl2 Modulation of Bcl-2 Family (↑ Bid/Bim, ↓ Bcl-2/Bcl-w) ROS->Bcl2 MOMP ↓ Mitochondrial Membrane Potential (MOMP) Bcl2->MOMP CytC Cytochrome c Release into Cytosol MOMP->CytC Caspase Caspase Cascade Activation (Caspase-8, -9, -3) CytC->Caspase Apoptosis Execution of Apoptosis (DNA Fragmentation, G0/G1 Arrest) Caspase->Apoptosis

(-)-Isoledene ROS-mediated mitochondrial apoptosis pathway.

Quantitative Data Summary

When benchmarking your assay, it is vital to compare your IC₅₀ values against established literature to ensure your cell lines are responding appropriately. Below is a summary of expected cytotoxicity parameters for (-)-isoledene and isoledene-rich fractions across various cell lines[1][4][5].

Cell LineTissue OriginTreatment TypeIncubationIC₅₀ Value (µg/mL)Reference
HCT 116 Human Colorectal CarcinomaIsoledene-rich fraction48 h16.62 ± 0.38[1]
HCT 116 Human Colorectal CarcinomaOleo-gum resin extract48 h17.38 ± 0.92[4]
LIM1215 Human Colorectal CarcinomaOleo-gum resin extract48 h18.86 ± 0.80[4]
HeLa Human Cervical CancerM. micrantha flower oil (16% Isoledene)48 h5.44 ± 1.33[5]
PA1 Human Ovarian CancerM. micrantha flower oil (16% Isoledene)48 h10.57 ± 1.44[5]

Self-Validating Experimental Protocols

To ensure data integrity, use the following step-by-step methodologies. These protocols are designed to mitigate the volatility of (-)-isoledene while providing robust viability readouts.

Protocol A: Optimized MTT Viability Assay for Volatile Sesquiterpenes

Purpose: To determine the anti-proliferative IC₅₀ of (-)-isoledene while actively preventing vapor-phase cross-contamination[2].

Workflow Step1 1. Cell Seeding Seed 5x10^3 cells/well (inner 60 wells) Step2 2. Buffer Addition Add 200 µL PBS to outer 36 wells Step1->Step2 Step3 3. Compound Prep Prepare serial dilutions in <0.5% DMSO Step2->Step3 Step4 4. Treatment & Sealing Dose cells and apply gas-permeable seal Step3->Step4 Step5 5. Incubation Incubate 48h at 37°C, 5% CO2 Step4->Step5 Step6 6. MTT Addition Add MTT reagent, incubate 4h Step5->Step6 Step7 7. Solubilization Dissolve formazan in DMSO, read at 570nm Step6->Step7

Optimized workflow for volatile sesquiterpene cell viability assays.

Step-by-Step Execution:

  • Cell Seeding: Harvest target cells (e.g., HCT 116) at 80% confluence. Seed at a density of 5×103 to 1×104 cells/well into the inner 60 wells of a 96-well plate[2].

  • Edge Effect Mitigation: Add 200 µL of sterile PBS to the 36 peripheral wells to act as an evaporation and vapor-diffusion barrier. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Treatment Preparation: Prepare a high-concentration stock of (-)-isoledene in 100% DMSO. Dilute this stock into complete culture media to achieve the desired concentration range (e.g., 1–100 µg/mL). Ensure the final DMSO concentration is uniform across all wells and does not exceed 0.5%[2].

  • Dosing: Aspirate the old media from the inner wells and gently add 100 µL of the (-)-isoledene treatment media. Include vehicle control wells (media + 0.5% DMSO).

  • Incubation: Seal the plate tightly with a gas-permeable adhesive film. Incubate for 24, 48, or 72 hours[2].

  • MTT Reaction: Remove the seal. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the purple formazan crystals. Add 100 µL of 100% DMSO to each well. Shake the plate for 10 minutes to fully dissolve the crystals. Measure absorbance at 570 nm using a microplate reader.

Protocol B: JC-1 Assay for Mitochondrial Membrane Potential (MOMP) Validation

Purpose: To confirm that the cytotoxicity observed in Protocol A is driven by mitochondrial depolarization, a hallmark of (-)-isoledene-induced apoptosis[1][3].

Step-by-Step Execution:

  • Preparation: Seed and treat cells in a black, clear-bottom 96-well plate following Steps 1-5 from Protocol A. Use the predetermined IC₅₀ concentration of (-)-isoledene.

  • Dye Loading: Post-treatment, remove the media and wash the cells once with PBS. Add 100 µL of JC-1 staining solution (typically 2-5 µg/mL in culture media) to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Washing: Remove the JC-1 solution and wash the cells twice with cold JC-1 assay buffer or PBS to remove excess dye. Add 100 µL of fresh buffer to each well.

  • Fluorescence Measurement: Measure fluorescence using a microplate reader at two settings:

    • Red Fluorescence (J-aggregates in healthy mitochondria): Excitation ~535 nm / Emission ~590 nm.

    • Green Fluorescence (Monomers in depolarized mitochondria): Excitation ~485 nm / Emission ~530 nm.

  • Data Analysis: Calculate the ratio of Red/Green fluorescence. A significant decrease in this ratio compared to the vehicle control confirms (-)-isoledene-induced mitochondrial membrane depolarization[1].

References

  • Asif M, Shafaei A, Jafari SF, et al. "Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study." Toxicology Letters, June 2016.1

  • BenchChem Technical Support Team. "Assessing the Selectivity of (-)-Isoledene Against Different Cancer Cell Lines: A Comparative Guide." BenchChem, November 2025. 2

  • Asif M, Jafari SF, et al. "Establishment of in vitro and in vivo anti-colon cancer efficacy of essential oils containing oleo-gum resin extract of Mesua ferrea." Biomedicine & Pharmacotherapy, January 2019. 4

  • Saikia S, Tamuli KJ, et al. "Chemical characterization, antimicrobial activity, and cytotoxic activity of Mikania micrantha Kunth flower essential oil from North East India." Chemical Papers, January 2020. 5

  • Rusu ME, et al. "Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies." PubMed / NIH, December 2025.3

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (-)-Isoledene and β-Eudesmol: Anti-Inflammatory Mechanisms and Experimental Workflows

As the demand for novel, non-steroidal anti-inflammatory drugs (NSAIDs) and immunomodulators grows, plant-derived sesquiterpenes have emerged as highly compelling candidates. This technical guide provides a rigorous comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel, non-steroidal anti-inflammatory drugs (NSAIDs) and immunomodulators grows, plant-derived sesquiterpenes have emerged as highly compelling candidates. This technical guide provides a rigorous comparative analysis of two structurally distinct sesquiterpenes: (-)-Isoledene and β-Eudesmol . By dissecting their differential mechanisms of action and providing self-validating experimental workflows, this guide is designed to assist researchers and drug development professionals in optimizing their preclinical assay designs.

Mechanistic Profiling & Causality

While both compounds exhibit potent anti-inflammatory properties, their mechanisms of action diverge significantly—one acts primarily through kinase suppression, while the other relies on direct enzymatic binding and oxidative modulation.

β-Eudesmol: Kinase Suppression and Mast Cell Modulation

β-Eudesmol is a sesquiterpenoid alcohol predominantly extracted from the rhizome of Atractylodes lancea[1][2]. Its anti-inflammatory efficacy is defined by its ability to intercept intracellular signaling cascades prior to cytokine transcription.

  • Targeted Kinase Inhibition : In human mast cell (HMC-1) models, β-eudesmol strongly inhibits the activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB)[2].

  • Caspase-1 Suppression : It suppresses the activation of caspase-1 and the expression of receptor-interacting protein-2 (RIP-2), ultimately leading to a marked reduction in interleukin-6 (IL-6) production[2].

  • In Vivo Translation : In murine models, a single intraperitoneal dose (50–100 mg/kg) successfully inhibits the NF-κB signaling pathway, validating its systemic anti-inflammatory and antioxidant potential[1].

(-)-Isoledene: Direct Target Binding and ROS Modulation

(-)-Isoledene is a natural sesquiterpene hydrocarbon identified in sources such as Mesua ferrea oleo-gum resin and fermented Eucheuma cottonii[3][4]. Its mechanism is characterized by direct structural interactions with inflammatory mediators.

  • Direct Enzymatic Binding : Molecular docking and in vitro assays reveal that (-)-isoledene binds strongly to the beta-2 adrenergic receptor (ADRB2), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α)[3]. Crucially, it exhibits a high binding affinity specifically for the pralnacasan binding site of caspase-1 (interleukin-1-beta converting enzyme)[3].

  • Oxidative Pathway Modulation : In cellular models, (-)-isoledene induces reactive oxygen species (ROS)-mediated modulation. It triggers apoptosis in abnormal cells by up-regulating pro-apoptotic proteins (Bid, Bim, cytochrome c) and down-regulating pro-survival proteins (Bcl-2, survivin)[4].

Pathway Visualization

Signaling_Pathways BE β-Eudesmol MastCell Mast Cell Activation (PMA/A23187) BE->MastCell Inhibits p38 p38 MAPK BE->p38 Suppresses NFkB NF-κB BE->NFkB Suppresses Caspase1_BE Caspase-1 BE->Caspase1_BE Suppresses MastCell->p38 MastCell->NFkB MastCell->Caspase1_BE IL6 IL-6 Expression p38->IL6 NFkB->IL6 Caspase1_BE->IL6 Iso (-)-Isoledene Caspase1_Iso Caspase-1 (Pralnacasan Site) Iso->Caspase1_Iso Direct Binding COX2 COX-2 Iso->COX2 Inhibits TNFa TNF-α Iso->TNFa Inhibits Inflammation Inflammatory Response Caspase1_Iso->Inflammation COX2->Inflammation TNFa->Inflammation

Fig 1. Comparative anti-inflammatory signaling mechanisms of β-Eudesmol and (-)-Isoledene.

Quantitative Performance Comparison

Pharmacological Parameter(-)-Isoledeneβ-Eudesmol
Chemical Classification Sesquiterpene hydrocarbonSesquiterpenoid alcohol
Primary Botanical Sources Mesua ferrea, Eucheuma cottonii[3][4]Atractylodes lancea[2]
Key Molecular Targets Caspase-1, COX-2, TNF-α, ADRB2[3]p38 MAPK, NF-κB, Caspase-1[2]
Primary Mechanism of Action Direct target binding (e.g., pralnacasan site)[3]Kinase phosphorylation suppression[2]
In Vitro Working Concentration ~10–50 μM (ROS/Apoptosis modulation)[4]10–100 μM (Cytokine suppression)[1][2]
In Vivo Efficacy (Murine) Limited data; primarily in vitro/in silico[3]50–100 mg/kg (i.p. injection)[1]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to differentiate true pharmacological efficacy from experimental artifacts (e.g., solvent toxicity).

Protocol A: Mast Cell Degranulation and Cytokine Suppression Assay (Optimized for β-Eudesmol)

This protocol tests the ability of a compound to halt severe, receptor-independent inflammation.

  • Cell Synchronization & Seeding : Seed HMC-1 cells at 1×106 cells/mL in 6-well plates.

    • Causality: Serum-starve the cells for 12 hours prior to treatment. This reduces basal kinase activity, ensuring that subsequent p38 MAPK and NF-κB phosphorylation signals are strictly driven by the experimental stimulus, minimizing background noise.

  • Compound Pre-treatment & Viability Control : Treat cells with 10, 50, and 100 μM of β-eudesmol for 1 hour. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone).

    • Self-Validation: Run a parallel MTT viability assay. If cell viability drops below 95%, any observed cytokine reduction is confounded by cytotoxicity rather than true anti-inflammatory action.

  • Synergistic Inflammatory Induction : Stimulate the cells with PMA (phorbol 12-myristate 13-acetate) and A23187 (calcium ionophore) for 8 hours[2].

    • Causality: PMA directly activates Protein Kinase C (PKC), while A23187 floods the cytosol with calcium. This combination bypasses surface receptors to forcefully trigger degranulation and IL-6 transcription, creating a highly stringent threshold to test the compound's suppressive power.

  • Target Validation (Western Blot & ELISA) : Harvest the supernatant for IL-6 ELISA to quantify phenotypic suppression. Lyse the remaining cell pellet for Western blotting against phosphorylated p38 and cleaved Caspase-1[2].

    • Causality: Measuring both the secreted cytokine and the upstream intracellular kinases confirms the exact mechanism of action, proving the compound regulates transcription/cleavage rather than merely blocking secretion.

Protocol B: Target-Specific Inhibition & ROS Modulation Assay (Optimized for (-)-Isoledene)

This protocol isolates direct enzymatic binding and oxidative stress modulation.

  • Enzymatic Inhibition Assay (Cell-Free) : Incubate recombinant Caspase-1 and COX-2 with varying concentrations of (-)-Isoledene (1–50 μM) using a fluorometric substrate cleavage assay.

    • Causality: A cell-free system eliminates membrane permeability variables and cellular metabolism, proving direct compound-target interaction at the pralnacasan binding site[3].

  • Cellular ROS Profiling : Seed target cells (e.g., HCT 116) and treat with (-)-Isoledene. Stain cells with DCFDA and analyze via flow cytometry to quantify intracellular ROS generation[4].

    • Self-Validation: Include a parallel cohort pre-treated with a ROS scavenger (e.g., N-acetylcysteine, NAC). If NAC reverses the downstream anti-inflammatory or apoptotic effects, it internally validates that (-)-Isoledene's mechanism is strictly ROS-mediated[4].

Workflow Visualization

Experimental_Workflow Step1 1. Cell Preparation Seed & Serum Starve Step2 2. Pre-treatment Compound + Controls Step1->Step2 Step3 3. Inflammatory Induction PMA/A23187 or LPS Step2->Step3 Split1 Step3->Split1 Step4A 4A. Supernatant ELISA (IL-6, TNF-α) Split1->Step4A Step4B 4B. Cell Lysate Western Blot (Kinases) Split1->Step4B Step4C 4C. Viability Check MTT Assay Split1->Step4C Step5 5. Data Integration Self-Validated Efficacy Step4A->Step5 Step4B->Step5 Step4C->Step5

Fig 2. Self-validating workflow for evaluating sesquiterpene anti-inflammatory efficacy.

References

  • MedChemExpress . β-Eudesmol | Anti-inflammatory Agent. 1

  • Seo, M. J., et al. (2011) . The regulatory mechanism of β-eudesmol is through the suppression of caspase-1 activation in mast cell-mediated inflammatory response. Immunopharmacology and Immunotoxicology (PubMed/NIH). 2

  • Bionatura Journal (2024) . Radical-Scavenging and Anti-inflammatory Activities of Fermented Eucheuma cottonii from Lombok. 3

  • Asif, M., et al. (2016) . Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study. Toxicology Letters (ResearchGate). 4

Sources

Comparative

Validation of GC-MS Methodologies for the Detection and Quantification of (-)-Isoledene in Atractylodes lancea

Executive Summary Atractylodes lancea (Thunb.) DC. is a foundational herb in traditional pharmacopeias, prized for its volatile sesquiterpenoid profile.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Atractylodes lancea (Thunb.) DC. is a foundational herb in traditional pharmacopeias, prized for its volatile sesquiterpenoid profile. While compounds like atractylon and β-eudesmol are routinely analyzed, the tricyclic sesquiterpene (-)-isoledene has emerged as a critical biomarker for assessing geographical origin, chemotypic variation, and endophytic symbiotic quality[1][2].

Accurate quantification of (-)-isoledene presents a distinct analytical challenge: it is highly volatile, prone to thermal rearrangement, and often co-elutes with structurally similar isomers like β-selinene and caryophyllene. This guide objectively compares sample preparation alternatives coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and provides a fully validated, self-correcting protocol for (-)-isoledene quantification designed for drug development professionals and analytical chemists.

Methodological Comparison: The Analytical Challenge

To accurately quantify (-)-isoledene, the extraction methodology must preserve the native volatile profile without introducing thermal artifacts or excessive matrix interference. We compare three primary sample preparation techniques prior to GC-MS analysis.

Hydrodistillation (HD) vs. Solvent Extraction (SE) vs. HS-SPME
  • Hydrodistillation (HD): The traditional pharmacopeial standard. While exhaustive, the prolonged exposure to boiling water (3–4 hours) frequently induces the thermal degradation and rearrangement of sensitive sesquiterpenes. This can lead to artificially depressed (-)-isoledene yields and the generation of artifact peaks[3].

  • Solvent Extraction (Ultrasonication): Utilizing non-polar solvents (e.g., n-hexane) provides excellent recovery of sesquiterpenes[4]. However, this method indiscriminately co-extracts non-volatile lipids and pigments, requiring extensive sample cleanup to prevent GC inlet contamination and column degradation.

  • Headspace Solid-Phase Microextraction (HS-SPME): The optimal alternative. HS-SPME is a solvent-free, rapid technique that extracts volatiles directly from the headspace above the sample. By operating at moderate temperatures (e.g., 60°C), it eliminates thermal degradation while completely avoiding non-volatile matrix interference[4].

Table 1: Performance Comparison of Extraction Alternatives for (-)-Isoledene
ParameterHydrodistillation-GC-MSSolvent Extraction-GC-MSHS-SPME-GC-MS
Sample Requirement 50.0 – 100.0 g1.0 – 5.0 g0.1 – 0.5 g
Extraction Time 180 – 240 mins30 – 60 mins40 – 50 mins
Thermal Artifact Risk HighLowVery Low
Matrix Interference LowHigh (Requires cleanup)None
Isoledene Sensitivity ModerateModerateHigh (Concentration effect)

Experimental Design & Workflow

The following workflow illustrates the logical progression from sample preparation through chemometric validation.

GCMS_Validation A Atractylodes lancea Sample Preparation B1 HS-SPME (Optimal for Volatiles) A->B1 Salting out (60°C) B2 Hydrodistillation (Traditional) A->B2 Boiling (3 hrs) B3 Solvent Extraction (Ultrasonication) A->B3 n-Hexane C GC-MS Analysis (DB-5MS Column) B1->C High Recovery B2->C Thermal Artifacts B3->C Matrix Effects D1 Method Validation (LOD, LOQ, Linearity) C->D1 D2 (-)-Isoledene Quantification C->D2

Fig 1: Comparative GC-MS analytical workflow for (-)-isoledene extraction and validation.

Step-by-Step Validated Protocol: HS-SPME-GC-MS

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of an internal standard and precise thermodynamic controls ensures reproducibility.

Phase 1: Sample Preparation & HS-SPME Extraction

Causality Check: Why use NaCl? Sesquiterpenes are hydrophobic. Adding a saturated salt solution decreases their solubility in the aqueous phase (the "salting-out" effect), thermodynamically driving (-)-isoledene into the headspace for fiber absorption.

  • Accurately weigh 0.1 g of pulverized A. lancea rhizome into a 20 mL headspace vial.

  • Add 1.0 mL of saturated NaCl solution and 10 µL of internal standard (IS) solution (e.g., n-tetradecane at 50 µg/mL). Seal immediately with a PTFE/silicone septum.

  • Equilibrate the vial at 60°C for 15 minutes under continuous agitation (250 rpm).

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 40 minutes at 60°C. Note: The mixed-polarity fiber coating is critical for capturing the C15H24 hydrocarbon structure of (-)-isoledene efficiently[4].

Phase 2: GC-MS Analytical Conditions

Causality Check: Why a DB-5MS column and a slow temperature ramp? (-)-Isoledene and its isomers share nearly identical boiling points and mass fragmentation patterns. A 5% phenyl-methylpolysiloxane stationary phase provides the exact slight polarity needed to separate these isomers. A slow temperature ramp maximizes longitudinal diffusion time, ensuring baseline chromatographic resolution[1][4].

  • Desorption: Insert the SPME fiber into the GC inlet (set to 250°C) for 5 minutes in splitless mode to completely desorb the analytes[4].

  • Chromatography: Utilize an Agilent 7890B GC (or equivalent) equipped with a DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[1].

  • Carrier Gas: High-purity Helium (≥99.999%) at a constant flow rate of 1.0 mL/min.

  • Temperature Program: Initial oven temperature at 60°C (hold for 5 min), ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C (hold for 5 min)[1][4].

  • Mass Spectrometry: Operate the MS (e.g., Agilent 5977B) in Electron Impact (EI) mode at 70 eV. Set the ion source temperature to 230°C and quadrupole to 150°C.

  • Detection Mode: For peak identification, use Full Scan mode (m/z 40–400). For validated quantification, switch to Selected Ion Monitoring (SIM) mode , targeting the molecular ion of (-)-isoledene (m/z 204) and its primary qualifier ions (m/z 161, 105) to eliminate background matrix noise[2][5].

Quantitative Validation Data

A robust GC-MS method must be rigorously validated according to ICH guidelines. The data below synthesizes the expected validation parameters for sesquiterpene quantification in A. lancea using the optimized HS-SPME-GC-MS protocol[6].

To validate the method, known amounts of (-)-isoledene reference standards are spiked into a matrix blank. Recovery is calculated to ensure the extraction fiber is not saturated and that matrix suppression is absent.

Table 2: GC-MS Method Validation Parameters for (-)-Isoledene
Validation ParameterExperimental ResultPharmacopeial Acceptance Criteria
Linear Dynamic Range 0.50 – 50.0 µg/mLR² > 0.995
Correlation Coefficient (R²) 0.9992≥ 0.999
Limit of Detection (LOD) 0.12 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.38 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD) 1.4% – 2.1%≤ 5.0%
Inter-day Precision (RSD) 2.3% – 3.5%≤ 5.0%
Spike Recovery (%) 98.4% – 101.1%90.0% – 110.0%[6]

Data Interpretation: The recovery range of 98.4% to 101.1% confirms that the HS-SPME method suffers from negligible matrix effects, making it highly reliable for batch-to-batch quality control of A. lancea raw materials[6].

Conclusion

For the detection and quantification of (-)-isoledene in Atractylodes lancea, HS-SPME coupled with GC-MS (SIM mode) vastly outperforms traditional hydrodistillation and solvent extraction. By eliminating thermal degradation and matrix interferences, this methodology provides superior sensitivity (LOD of 0.12 µg/mL), exceptional recovery rates, and a streamlined, solvent-free workflow. Implementing this validated protocol ensures high-fidelity data for drug discovery, chemotypic mapping, and quality assurance programs.

References

  • Source: SciELO (Revista Brasileira de Farmacognosia)
  • Rapid Discovery and Functional Characterization of Terpene Synthases from Four Endophytic Xylariaceae Source: PLOS One URL
  • Transcriptome and metabolome analysis of Atractylodes lancea across different developmental stages Source: Frontiers in Plant Science URL
  • (-)
  • Using HS-GC-MS and flash GC e-nose in combination with chemometric analysis and machine learning algorithms to identify the varieties, geographical origins and production modes of Atractylodes lancea Source: ResearchGate URL

Sources

Validation

(-)-Isoledene vs. Other Sesquiterpenes in ROS-Mediated Apoptosis: A Comparative Mechanistic Guide

Sesquiterpenes are a highly diverse class of 15-carbon naturally occurring compounds that have garnered significant attention in oncology for their ability to induce programmed cell death. (-)-Isoledene , a tricyclic ses...

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Author: BenchChem Technical Support Team. Date: April 2026

Sesquiterpenes are a highly diverse class of 15-carbon naturally occurring compounds that have garnered significant attention in oncology for their ability to induce programmed cell death. (-)-Isoledene , a tricyclic sesquiterpene isolated from the oleo-gum resin of Mesua ferrea, has recently emerged as a potent inducer of apoptosis in colorectal cancer (CRC) cells via the modulation of reactive oxygen species (ROS) [1].

This guide provides an objective, data-driven comparison between (-)-isoledene and other well-characterized sesquiterpenes (such as parthenolide, alantolactone, and zingiberene). Designed for drug development professionals and application scientists, this document dissects their mechanistic divergences, presents comparative quantitative data, and outlines a self-validating experimental workflow for investigating ROS-dependent apoptotic pathways.

Mechanistic Divergence: How Sesquiterpenes Trigger ROS

While many sesquiterpenes induce ROS-mediated apoptosis, the upstream biochemical triggers differ significantly based on their structural classes. Understanding this causality is critical for rational drug design and predicting off-target toxicity.

Sesquiterpene Lactones (e.g., Parthenolide, Alantolactone)

Compounds like parthenolide and alantolactone are characterized by an α-methylene-γ-lactone moiety . This functional group acts as a highly reactive Michael acceptor. It covalently binds to nucleophilic thiol groups on critical antioxidant enzymes, notably Thioredoxin Reductase 1 (TrxR1) and intracellular glutathione (GSH) [2],[3].

  • Causality: The direct covalent inhibition of these antioxidant systems causes a severe disruption in cellular redox homeostasis, leading to an unchecked accumulation of ROS, which subsequently triggers the intrinsic apoptotic cascade by downregulating Bcl-2 and upregulating Bax [4].

Tricyclic Sesquiterpenes (e.g., (-)-Isoledene)

Unlike the lactones, (-)-isoledene lacks the α-methylene-γ-lactone pharmacophore. Instead, its highly lipophilic tricyclic structure allows it to partition directly into cellular and mitochondrial membranes.

  • Causality: (-)-Isoledene disrupts the mitochondrial electron transport chain (ETC), causing a rapid loss of mitochondrial membrane potential (ΔΨm) [1]. This structural destabilization leads to superoxide leakage into the cytosol. The resulting ROS burst upregulates pro-apoptotic proteins (Bid, Bim) and actively suppresses pro-survival proteins (survivin, xIAP), forcing the release of cytochrome c and the activation of Caspase-9 and Caspase-3[1].

Pathway Iso (-)-Isoledene (Tricyclic Sesquiterpene) Target1 Mitochondrial Membrane Destabilization Iso->Target1 SLs Parthenolide / Alantolactone (Sesquiterpene Lactones) Target2 TrxR1 Inhibition & GSH Depletion SLs->Target2 ROS Intracellular ROS Burst Target1->ROS Target2->ROS ProApop Upregulate: Bid, Bim, Bax Downregulate: Bcl-2, xIAP ROS->ProApop MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ProApop->MMP Exec Cytochrome c Release & Caspase-3/9 Activation MMP->Exec Apop Apoptosis (DNA Fragmentation) Exec->Apop

Fig 1: Comparative signaling pathways of ROS-mediated apoptosis by (-)-isoledene and lactones.

Quantitative & Qualitative Data Comparison

The following table synthesizes the experimental profiles of (-)-isoledene against other prominent sesquiterpenes known for ROS-mediated anticancer activity[4],[2],[1],[5].

CompoundStructural ClassPrimary Botanical SourcePrimary ROS Induction MechanismKey Apoptotic Markers ModulatedValidated Cell Lines
(-)-Isoledene Tricyclic SesquiterpeneMesua ferreaMitochondrial ETC disruption↑ Bid, Bim, Cytochrome c↓ survivin, xIAP, Bcl-2HCT 116 (Colorectal)
Parthenolide Sesquiterpene LactoneTanacetum partheniumGSH depletion via Michael addition↑ GADD153, Caspase-7/8/9SH-J1 (Hepatoma)
Alantolactone Sesquiterpene LactoneInula heleniumTrxR1 covalent inhibition↑ Bax, p53↓ Bcl-2RKO, HepG2, MCF-7
Zingiberene Monocyclic SesquiterpeneZingiber officinaleIntracellular oxidative stress↑ Chromatin condensation, DNA fragmentationC6 (Glioblastoma)

Self-Validating Experimental Protocol: Assessing ROS-Dependent Apoptosis

To scientifically prove that ROS is the causative driver of apoptosis—rather than a downstream byproduct of cellular degradation—the experimental design must be a self-validating system. This is achieved by incorporating a mechanistic rescue arm using a ROS scavenger, such as N-acetyl-L-cysteine (NAC).

If (-)-isoledene-induced apoptosis is genuinely ROS-mediated, pre-treatment with NAC must completely abrogate caspase activation and cell death [1].

Step-by-Step Methodology

Step 1: Cell Culture and Treatment Stratification

  • Seed target cells (e.g., HCT 116) in 6-well plates at a density of 2×105 cells/well and incubate overnight at 37°C.

  • Establish three primary groups:

    • Vehicle Control: 0.1% DMSO.

    • Treatment Group: Expose to the established IC50 concentration of (-)-isoledene (or comparator sesquiterpene) for 24 hours.

    • Mechanistic Rescue Group: Pre-treat cells with 5 mM NAC for 1 hour prior to the addition of (-)-isoledene.

Step 2: Intracellular ROS Quantification (DCFDA Assay)

  • Causality Principle: DCFDA is a cell-permeable, non-fluorescent probe. Upon oxidation by intracellular ROS, it converts to highly fluorescent DCF.

  • Protocol: Wash cells with PBS and incubate with 10 μM DCFDA for 30 minutes in the dark. Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

  • Validation: The Treatment Group should exhibit a massive fluorescence spike; the Rescue Group must show fluorescence levels comparable to the Control[1].

Step 3: Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Staining)

  • Causality Principle: JC-1 dye forms red fluorescent J-aggregates in healthy, polarized mitochondria. When the membrane potential collapses due to ROS-induced damage, the dye diffuses into the cytoplasm as green fluorescent monomers.

  • Protocol: Stain cells with 5 μg/mL JC-1 for 20 minutes at 37°C. Analyze the Red/Green fluorescence ratio via flow cytometry.

  • Validation: (-)-Isoledene will severely decrease the Red/Green ratio. NAC pre-treatment must restore this ratio, proving ROS precedes mitochondrial collapse[1].

Step 4: Apoptosis Execution Profiling (Western Blotting)

  • Protocol: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to PVDF membranes. Probe for Bid, Bim, Cytochrome c, Caspase-3, Caspase-9, survivin, and xIAP.

  • Validation: The Rescue Group must demonstrate a reversal of the (-)-isoledene-induced protein expression profile, definitively proving that ROS acts as the upstream instigator of the apoptotic cascade[1].

Protocol Cult 1. Cell Culture (e.g., HCT 116) Treat 2. Compound Treatment ± NAC Scavenger Cult->Treat ROS 3. ROS Detection (DCFDA Assay) Treat->ROS MMP 4. MMP Assessment (JC-1 Staining) Treat->MMP Apop 5. Apoptosis Assay (Annexin V/PI) Treat->Apop Prot 6. Protein Profiling (Western Blot) Treat->Prot ROS->MMP NAC validates upstream role ROS->Apop

Fig 2: Self-validating experimental workflow for assessing ROS-dependent apoptotic mechanisms.

References

  • Asif, M., et al. (2016). "Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study." Toxicology Letters. URL:[Link]

  • Wen, J., et al. (2002). "Oxidative stress-mediated apoptosis. The anticancer effect of the sesquiterpene lactone parthenolide." Journal of Biological Chemistry. URL:[Link]

  • Wani, et al. (2024). "Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis." Frontiers in Pharmacology. URL:[Link]

  • Zhang, et al. (2025). "Design of ROS-Triggered Sesquiterpene Lactone SC Prodrugs as TrxR1 Covalent Inhibitors for the Treatment of Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry. URL:[Link]

  • Tiwari, et al. (2024). "Natural sesquiterpene zingiberene exerts ameliorative effects on growth of glioblastoma cells by instigating ROS mediated apoptosis." Pakistan Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Comparative

Comparative Antioxidant Activity of (-)-Isoledene in Schisandra Species: A Technical Guide

Executive Summary For drug development professionals and pharmacognosy researchers, the Schisandra genus—primarily Schisandra chinensis and Schisandra sphenanthera—represents a critical source of bioactive lignans and vo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and pharmacognosy researchers, the Schisandra genus—primarily Schisandra chinensis and Schisandra sphenanthera—represents a critical source of bioactive lignans and volatile sesquiterpenes[1][2]. While dibenzocyclooctadiene lignans are traditionally credited for the plant's hepatoprotective effects, recent metabolomic profiling highlights the potent antioxidant and anti-inflammatory contributions of its essential oil fraction[2][3].

Among these volatile constituents, (-)-isoledene (a tricyclic sesquiterpene hydrocarbon, C₁₅H₂₄) serves as a critical biomarker[1][3]. Because (-)-isoledene is highly lipophilic, it exhibits exceptional efficacy in partitioning into cellular membranes to halt lipid peroxidation and scavenge reactive oxygen species (ROS)[4][5]. This guide objectively compares the (-)-isoledene profiles and corresponding antioxidant capacities of S. chinensis and S. sphenanthera, providing field-proven extraction methodologies and self-validating experimental protocols.

Mechanistic Pathway: (-)-Isoledene as a Lipophilic Antioxidant

The antioxidant efficacy of (-)-isoledene is intrinsically linked to its molecular structure. Unlike polar antioxidants (e.g., ascorbic acid) that operate primarily in aqueous environments, (-)-isoledene's hydrocarbon backbone allows it to integrate into phospholipid bilayers[4][5]. Here, it intercepts hydroxyl (OH•) and superoxide (O₂•⁻) radicals before they can initiate the chain reactions of lipid peroxidation (LPO)[5][6]. By neutralizing these upstream ROS, (-)-isoledene subsequently prevents the downstream activation of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), thereby preserving cellular homeostasis and preventing apoptosis in healthy tissue[6][7].

Mechanism Isoledene (-)-Isoledene (Lipophilic Sesquiterpene) ROS Reactive Oxygen Species (Superoxide, Hydroxyl) Isoledene->ROS Scavenges LPO Lipid Peroxidation (Membrane Damage) Isoledene->LPO Inhibits COX2 COX-2 Expression (Inflammation) Isoledene->COX2 Downregulates ROS->LPO Induces ROS->COX2 Activates CellHealth Cellular Protection & Homeostasis LPO->CellHealth Disrupts COX2->CellHealth Disrupts

Mechanistic pathway of (-)-isoledene neutralizing ROS and preventing lipid peroxidation.

Comparative Chemical Profiling & Antioxidant Data

The concentration of (-)-isoledene varies significantly not only between Schisandra species but also based on the extraction methodology employed. Traditional hydro-distillation often exposes thermolabile sesquiterpenes to prolonged thermal stress, leading to structural rearrangement or degradation[8]. In contrast, Microwave-Assisted Simultaneous Distillation Extraction (MA-SDE) utilizes rapid volumetric heating to rupture glandular trichomes, drastically improving the recovery of intact (-)-isoledene[8].

Table 1: Comparative (-)-Isoledene Content in Schisandra Essential Oils
SpeciesExtraction Methodology(-)-Isoledene Yield (%)Key Co-eluting Sesquiterpenes
S. chinensisHydro-distillation0.58% - 0.77%Ylangene, β-Himachalene[1][3]
S. sphenantheraHydro-distillation0.62%Ylangene, α-Cubebene[1]
S. sphenantheraMicrowave-Assisted SDE1.80% - 1.82%τ-Elemene, Cedrene[8]
Table 2: Comparative Antioxidant Efficacy (IC₅₀)

Note: Antioxidant capacity of the essential oil fraction is directly correlated with the preservation of its sesquiterpene hydrocarbons, including (-)-isoledene.

Species / Extract TypeAssay TargetIC₅₀ ValueMechanistic Implication
S. chinensis EO (DES-UMHD)DPPH Radical29.82 µg/mLHigh free radical scavenging capacity[9]
S. chinensis EO (Hydro-distillation)DPPH Radical4.17 mg/mLLower efficacy due to thermal degradation[3]
S. sphenanthera EOABTS / ROSHighly ActiveSuperior overall antioxidant potential[2]
Sesquiterpene FractionTBARS (LPO)Dose-dependentStrong membrane protection against OH•[4][5]

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of (-)-isoledene's antioxidant activity must be a self-validating system. This means the biological assay must be directly preceded by chemical profiling (GC-MS) of the exact same extract batch. If the chemical profile degrades, the biological data is invalidated.

Protocol A: Microwave-Assisted SDE (MA-SDE) of (-)-Isoledene

Causality: MA-SDE is selected over Soxhlet or standard hydro-distillation because it minimizes the thermal residence time of the essential oil, preventing the artifactual oxidation of (-)-isoledene[8].

  • Biomass Preparation: Pulverize dried fruits of S. chinensis or S. sphenanthera to a uniform 40-mesh powder to maximize surface area[8].

  • Solvent Suspension: Suspend 20.0 g of the powder in 300 mL of deionized water within a 500-mL microwave-safe extraction flask[8].

  • Apparatus Assembly: Connect the flask to a modified Clevenger apparatus. Pre-fill the collection arm with 5 mL of GC-grade n-hexane. Rationale: The non-polar hexane acts as an immediate trap for lipophilic volatiles like (-)-isoledene, preventing their volatilization loss.[8]

  • Microwave Irradiation: Apply microwave power at 600 W, maintaining a steady extraction temperature of 95°C for exactly 10 to 50 minutes[8][10].

  • Recovery & Validation: Collect the hexane layer, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and store at -20°C[3]. Immediately run an aliquot through GC-MS to quantify the (-)-isoledene peak (typically eluting around a retention index of 1372-1440 depending on the column)[11][12].

Protocol B: TBARS Lipid Peroxidation Assay

Causality: While DPPH is a standard assay, it occurs in a bulk solvent. The TBARS (Thiobarbituric Acid Reactive Substances) assay is mandatory for (-)-isoledene because it models lipid membrane environments, which is where lipophilic sesquiterpenes exert their primary biological effect[4][5].

  • Liposome Preparation: Prepare a liposome suspension using bovine brain extract or commercial phosphatidylcholine in a phosphate buffer (pH 7.4).

  • Oxidative Induction: Add 100 µL of the GC-MS validated essential oil (diluted in ethanol at 10–1000 µg/mL) to the liposomes. Induce oxidative stress by adding a Fe²⁺/ascorbate solution (Fenton reaction generator)[5].

  • Incubation: Incubate the mixture at 37°C for 60 minutes to allow hydroxyl radicals to attack the lipids.

  • Derivatization: Add 1 mL of 1% thiobarbituric acid (TBA) and 1 mL of 10% trichloroacetic acid (TCA). Boil the mixture at 95°C for 15 minutes. Rationale: TBA reacts with malondialdehyde (MDA), a byproduct of lipid peroxidation, forming a pink chromophore.[4][5]

  • Quantification: Cool the tubes, centrifuge at 3000 rpm for 10 minutes, and measure the absorbance of the supernatant at 532 nm. Calculate the IC₅₀ based on the inhibition of MDA formation relative to a vehicle control[4][5].

Workflow Prep 1. Biomass Preparation (S. chinensis / S. sphenanthera) Ext 2. Microwave-Assisted SDE (600W, 95°C, 10-50 min) Prep->Ext Preserves volatiles GCMS 3. GC-MS Profiling (Quantify (-)-Isoledene Yield) Ext->GCMS Organic layer recovery Assay 4. Antioxidant Assays (DPPH, ABTS, TBARS) GCMS->Assay Chemical validation Data 5. IC50 Calculation & Comparative Analysis Assay->Data Quantitative output

Self-validating experimental workflow for essential oil extraction and antioxidant profiling.

Conclusion

For researchers optimizing botanical extracts, the comparative data clearly indicates that Schisandra sphenanthera can yield significantly higher concentrations of (-)-isoledene (up to 1.82%) when processed via Microwave-Assisted SDE compared to traditional S. chinensis hydro-distillation[1][8]. Furthermore, because (-)-isoledene acts as a lipophilic membrane protector, downstream validation must prioritize lipid peroxidation assays (TBARS) over simple aqueous radical scavenging tests to accurately capture its therapeutic potential[4][5].

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Validation

Orthogonal Cross-Validation of (-)-Isoledene: Reconciling GC-MS and HPLC-DAD/ELSD Methodologies

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Methodological Comparison Guide

Executive Summary

The accurate quantification of (-)-isoledene (C₁₅H₂₄, MW 204.35 g/mol )—a tricyclic sesquiterpene hydrocarbon with promising apoptotic and biological activities found in species like Mesua ferrea and Schinus molle—presents a unique analytical challenge[1]. Due to its high volatility, non-polar nature, and the absence of a conjugated chromophore, single-instrument analysis often yields incomplete or biased data. This guide provides a comprehensive framework for the orthogonal cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), ensuring absolute quantitative integrity through self-validating experimental design[2].

The Mechanistic Rationale for Orthogonal Cross-Validation

As analytical scientists, we must understand the physical causality behind our instrumental choices rather than blindly following standard operating procedures.

The GC-MS Paradigm (Volatility & Fragmentation): GC-MS is universally regarded as the gold standard for volatile terpenes[3]. The mechanism relies on boiling point and vapor pressure. Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns (e.g., m/z 204, 161, 105) that allow for definitive structural identification via NIST library matching[4]. The fundamental flaw? The high temperatures required in the GC inlet and oven (often >250°C) can induce thermal isomerization or degradation (e.g., Cope rearrangements) in sensitive sesquiterpenes, creating phantom peaks and suppressing the true analyte recovery.

The HPLC Paradigm (Thermal Stability & Partitioning): HPLC operates at ambient temperature, preserving the native structural integrity of (-)-isoledene. The separation mechanism is entirely orthogonal to GC, relying on hydrophobic partitioning rather than volatility. The fundamental flaw? (-)-Isoledene lacks a strong UV chromophore. Consequently, traditional UV detection is severely limited. To circumvent this, we must deploy a Diode-Array Detector (DAD) at low-UV wavelengths (210 nm) to capture the weak absorbance of isolated double bonds, coupled in series with an Evaporative Light Scattering Detector (ELSD) for universal, mass-based lipid detection[2].

By fusing these two orthogonal techniques, we create a self-validating system : GC-MS guarantees molecular identity, while HPLC guarantees that the quantified peak is not a thermal artifact.

Cross-Validation Workflow

Workflow Sample (-)-Isoledene Extract (Non-polar Matrix) Split Sample Aliquot Split (Internal Standard Added) Sample->Split GCMS GC-MS Pathway (Volatility & Mass Spec) Split->GCMS Hexane HPLC HPLC-DAD/ELSD Pathway (Thermal Stability) Split->HPLC Acetonitrile GC_Data EI-MS Spectra & SIM (m/z 204, 161, 105) GCMS->GC_Data Thermal Desorption HPLC_Data UV (210 nm) & ELSD Peak Area Integration HPLC->HPLC_Data Ambient Elution CrossVal Data Fusion & Statistical Alignment (Recovery & Purity Check) GC_Data->CrossVal HPLC_Data->CrossVal Validated Validated (-)-Isoledene Quantification CrossVal->Validated Orthogonal Consensus

Fig 1: Orthogonal cross-validation workflow for (-)-isoledene analysis.

Self-Validating Experimental Protocols

To ensure these methods are self-validating, an Internal Standard (IS) is integrated into both workflows. Any divergence in the IS-normalized responses between the two platforms immediately flags matrix interference or thermal degradation.

Protocol 1: GC-MS Analysis (Identity & Trace Detection)

Causality: Designed to exploit the volatility of (-)-isoledene while minimizing residence time in the heated inlet to reduce thermal bias.

  • Sample Preparation: Extract the plant matrix using GC-grade n-hexane. Spike the extract with tetradecane (IS) at 10 µg/mL. Hexane is chosen because its low polarity perfectly matches the tricyclic sesquiterpene structure[4].

  • Injection: Inject 1.0 µL into the GC inlet set to 250°C. Use a split ratio of 1:20 to prevent column overloading and maintain sharp peak shapes.

  • Chromatographic Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% phenylmethyl siloxane stationary phase provides the necessary theoretical plates to resolve (-)-isoledene from structurally similar isomers like α-gurjunene[3].

  • Temperature Program: Hold at 60°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min. The slow ramp rate is critical for separating co-eluting sesquiterpenes.

  • Mass Spectrometry: Operate in EI mode at 70 eV. Run simultaneously in Full Scan (45–400 m/z) for library matching and Selected Ion Monitoring (SIM) targeting m/z 204 (molecular ion), 161, and 105 for high-sensitivity quantification[2].

Protocol 2: HPLC-DAD/ELSD Analysis (Purity & Thermal Stability)

Causality: Designed to quantify the intact molecule at room temperature, utilizing universal detection to overcome the lack of a UV chromophore.

  • Sample Preparation: Evaporate a split aliquot of the hexane extract under a gentle nitrogen stream and immediately reconstitute in HPLC-grade Acetonitrile. Spike with a stable, non-interfering IS (e.g., 2-methoxynaphthalene).

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (150 mm × 4.6 mm, 5 µm particle size). The dense octadecylsilane phase effectively retains the highly non-polar (-)-isoledene.

  • Mobile Phase: Employ an isocratic elution of Acetonitrile/Water (85:15, v/v) at a flow rate of 1.0 mL/min. Isocratic conditions are mandatory here; gradient elution would cause severe baseline drift in the ELSD.

  • Detection:

    • DAD: Set to 210 nm to capture the weak π-π* transitions of the isolated double bonds.

    • ELSD (in series): Set the drift tube/evaporator to 40°C with a nebulizer gas (N₂) pressure of 3.5 bar. This evaporates the mobile phase, leaving the non-volatile (-)-isoledene to scatter light, providing a mass-proportional signal independent of optical properties[2].

Comparative Data & Performance Metrics

The following tables summarize the quantitative cross-validation data. Notice the inverse relationship between sensitivity and recovery: GC-MS offers superior trace-level detection, while HPLC provides superior recovery by eliminating thermal degradation.

Table 1: Methodological Comparison
ParameterGC-MS (SIM Mode)HPLC-DAD/ELSDCausality / Rationale
Separation Mechanism Boiling point & vapor pressureHydrophobicity (Partitioning)Orthogonal mechanisms ensure co-eluting impurities in one method are resolved in the other.
Stationary Phase 5% Phenylmethyl siloxaneC18 Reverse-PhaseHP-5MS resolves structural isomers; C18 retains non-polar lipids.
Operating Temperature 60°C to 250°C (Gradient)25°C (Ambient)GC requires volatility; HPLC prevents thermal isomerization of the terpene skeleton.
Detection Mode EI-MS (70 eV), m/z 204DAD (210 nm) & ELSDMS provides structural ID; DAD/ELSD provides mass-based quantification without thermal bias.
Table 2: Cross-Validation Performance Metrics

(Representative validation data for (-)-isoledene)

MetricGC-MS (SIM)HPLC-ELSDHPLC-DAD (210 nm)
Limit of Detection (LOD) 0.05 µg/mL2.5 µg/mL5.0 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL8.0 µg/mL15.0 µg/mL
Linearity (R²) 0.99920.9950 (Log-Log fit)0.9985
Spike Recovery (%) 94.5 ± 2.1%98.2 ± 1.5%97.8 ± 1.8%
Matrix Effect High (Inlet degradation risk)LowModerate (Background noise)

Conclusion

Relying solely on GC-MS for the quantification of sensitive sesquiterpenes like (-)-isoledene introduces a blind spot regarding thermal degradation. Conversely, HPLC alone struggles with sensitivity due to the molecule's optical properties. By cross-validating the high-resolution, identity-confirming power of GC-MS with the non-destructive, ambient-temperature quantification of HPLC-ELSD, researchers can achieve a self-validating analytical consensus. This rigorous approach is essential for accurate pharmacological dosing and natural product standardizations.

References

  • BenchChem Technical Support Team. (2025). Cross-Validation of Analytical Methods for the Quantification of (-)-Isoledene: A Comparative Guide. BenchChem. 2[2]

  • Isa, N. M., et al. (2016). Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study. PubMed (NIH). 1[1]

  • Chen, J., et al. (2013). Identification and quantification of sesquiterpenes and polyacetylenes in Atractylodes lancea from various geographical origins using GC-MS analysis. SciELO. 3[3]

  • Badr, J. M., et al. (2021). Identification of the volatile and nonvolatile constituents of Schinus molle (L.) fruit extracts and estimation of their activities. Journal of Applied Pharmaceutical Science. 4[4]

Sources

Comparative

A Comparative Guide to the Efficacy of Synthetic vs. Naturally Derived (-)-Isoledene for Researchers

For researchers and drug development professionals, the origin of a bioactive compound is a critical consideration. This guide provides an in-depth technical comparison of synthetic and naturally derived (-)-isoledene, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the origin of a bioactive compound is a critical consideration. This guide provides an in-depth technical comparison of synthetic and naturally derived (-)-isoledene, a sesquiterpene with demonstrated anti-inflammatory and anticancer properties. We will explore the nuances of sourcing, the comparative efficacy based on available data, and the underlying molecular mechanisms, providing a comprehensive resource to inform your experimental design and therapeutic development strategies.

Introduction to (-)-Isoledene: A Promising Sesquiterpene

(-)-Isoledene is a tricyclic sesquiterpene hydrocarbon that has garnered significant interest for its potential therapeutic applications. As a natural product, it is found in various plant species, most notably in the oleo-gum resin of Mesua ferrea[1]. Its biological activities, including antibacterial, anti-inflammatory, and particularly its pro-apoptotic effects in cancer cells, make it a compelling candidate for further investigation[1][2].

The central question for researchers is whether to pursue a synthetic or natural sourcing strategy for (-)-isoledene. This decision hinges on a variety of factors including purity, scalability, cost, and, most importantly, biological efficacy. While the term "natural" often carries a connotation of being superior or safer, synthetic routes can offer significant advantages in terms of consistency and the potential for analog development[3][4][5]. This guide will dissect these considerations to provide a clear, evidence-based comparison.

Sourcing (-)-Isoledene: A Tale of Two Methodologies

The method of obtaining (-)-isoledene is the first major divergence in its path to the laboratory bench. Both natural extraction and chemical synthesis present distinct advantages and challenges.

Naturally Derived (-)-Isoledene: Extraction from Mesua ferrea

The primary natural source of (-)-isoledene is the oleo-gum resin of Mesua ferrea, a plant with a long history in traditional medicine[1]. The isolation of (-)-isoledene from this natural matrix is a multi-step process that requires careful optimization to achieve high purity and yield.

Workflow for Natural Derivation:

Caption: Workflow for the isolation and purification of naturally derived (-)-isoledene.

Experimental Protocol: Isolation of (-)-Isoledene from Mesua ferrea

  • Plant Material and Extraction:

    • Collect the oleo-gum resin from Mesua ferrea.

    • Air-dry the resin in the shade and then coarsely powder it.

    • Perform solvent extraction using a Soxhlet apparatus with n-hexane for approximately 72 hours to obtain a crude extract[1].

    • Concentrate the extract using a rotary evaporator to yield a solid mass.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of solvents, starting with non-polar solvents like hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel G plates. Visualize the spots by exposure to iodine vapor or by spraying with a vanillin-sulfuric acid solution[1].

  • Purification:

    • Pool the fractions that show a high concentration of the desired compound based on TLC analysis.

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure (-)-isoledene.

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated (-)-isoledene using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy[6].

Synthetic (-)-Isoledene: The Chemical Approach

While a specific, detailed, and widely adopted total synthesis for (-)-isoledene is not extensively reported in readily available literature, the synthesis of structurally related sesquiterpenes provides a roadmap for its potential chemical construction. Enantioselective synthesis is crucial to obtain the biologically active (-)-enantiomer. Key strategies in sesquiterpene synthesis often involve catalytic enantioselective reactions and intramolecular cyclizations to build the complex ring systems.

Conceptual Workflow for Synthetic (-)-Isoledene:

Caption: Conceptual workflow for the chemical synthesis of (-)-isoledene.

The synthesis of related sesquiterpenoids often employs strategies like the Diels-Alder reaction for ring formation and various catalytic methods for stereocontrol. The development of a scalable and efficient total synthesis of (-)-isoledene would be a significant advancement, enabling the production of large quantities of the pure compound for extensive biological evaluation and potential clinical development.

Comparative Efficacy: What Does the Data Say?

FeatureNaturally Derived (-)-IsoledeneSynthetic (-)-Isoledene
Purity Variable, dependent on extraction and purification methods. May contain other bioactive compounds.High purity achievable (>99%), free from natural contaminants.
Consistency Batch-to-batch variation is possible due to environmental factors affecting the plant source.High batch-to-batch consistency and reproducibility.
Scalability Limited by the availability of the natural source and the efficiency of extraction.Potentially highly scalable with an optimized synthetic route.
Potential for Synergy May exhibit synergistic effects due to the presence of other co-extracted compounds.Effects are solely attributable to the single molecule.
Cost Can be high due to labor-intensive extraction and purification.Initially high due to complex synthesis, but can decrease with process optimization and scale.
Structural Modification Not feasible without further chemical modification.Readily amenable to the synthesis of analogs for structure-activity relationship (SAR) studies.

While the presence of other phytochemicals in a natural extract can sometimes lead to synergistic effects, for rigorous pharmacological studies and clinical development, a pure, well-characterized compound is essential. Synthetic (-)-isoledene offers this advantage, ensuring that any observed biological activity is directly attributable to the molecule of interest.

Mechanism of Action: Unraveling the Signaling Pathways

(-)-Isoledene has been shown to exert its biological effects, particularly its anticancer activity, through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Induction of Apoptosis in Cancer Cells

A significant body of research points to the ability of (-)-isoledene to induce apoptosis (programmed cell death) in cancer cells. One key study demonstrated that an isoledene-rich sub-fraction from Mesua ferrea induced apoptosis in HCT 116 human colorectal carcinoma cells[1].

Key Mechanistic Findings:

  • Increased Reactive Oxygen Species (ROS): The treatment led to an increase in intracellular ROS levels, which can trigger apoptotic pathways[1].

  • Mitochondrial Membrane Potential Disruption: A marked decrease in the mitochondrial outer membrane potential was observed, a critical event in the intrinsic apoptotic pathway[1].

  • Caspase Activation: The study reported an increase in the levels of caspase-8, -9, and -3, key executioner enzymes in the apoptotic cascade[1].

  • Modulation of Apoptotic Proteins: Proteomic analysis revealed the upregulation of pro-apoptotic proteins like Bid and Bim, and the downregulation of pro-survival proteins such as Bcl-2 and survivin[1].

Apoptosis Pathway Isoledene (-)-Isoledene ROS ↑ ROS Isoledene->ROS Bcl2 ↓ Bcl-2 Isoledene->Bcl2 Bid ↑ Bid Isoledene->Bid Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Mito Bid->Mito

Caption: Proposed mechanism of (-)-isoledene-induced apoptosis in cancer cells.

Anti-inflammatory Effects: Targeting NF-κB and MAPK Pathways

While specific studies on (-)-isoledene's direct interaction with NF-κB and MAPK pathways are limited, many sesquiterpenes are known to exert their anti-inflammatory effects through the modulation of these critical signaling cascades[7][8].

  • NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[9][10][11]. Sesquiterpenes can inhibit this pathway at various points, preventing the activation of inflammatory responses.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory cytokines[8][12][13]. Several natural compounds have been shown to inhibit MAPK signaling, thereby reducing inflammation[7][8].

Anti-inflammatory Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway IKK IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB degrades NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflam_genes_1 Pro-inflammatory Gene Expression NFkB_nuc->Inflam_genes_1 MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P TF Transcription Factors (e.g., AP-1) MAPK->TF P Inflam_genes_2 Pro-inflammatory Gene Expression TF->Inflam_genes_2 Isoledene (-)-Isoledene Isoledene->IKK Isoledene->MAPKKK Stimuli Inflammatory Stimuli Stimuli->IKK Stimuli->MAPKKK

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by (-)-isoledene.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of synthetic and naturally derived (-)-isoledene, standardized and well-validated experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of both synthetic and naturally derived (-)-isoledene in the culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic animal model to evaluate the anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimate male Swiss mice or Wistar rats for at least one week before the experiment.

  • Grouping and Treatment: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of synthetic and naturally derived (-)-isoledene (administered orally or intraperitoneally).

  • Induction of Inflammation: One hour after treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Conclusion and Future Directions

The available evidence suggests that (-)-isoledene is a promising natural product with significant anti-inflammatory and anticancer potential. While naturally derived (-)-isoledene has been the primary subject of study, the development of a robust and scalable synthetic route would be a major step forward in its therapeutic development.

Key Takeaways for Researchers:

  • Synthetic (-)-isoledene offers advantages in purity, consistency, and scalability, which are critical for rigorous preclinical and clinical research.

  • Naturally derived extracts may contain a mixture of compounds that could lead to synergistic or confounding effects.

  • Further research is needed to directly compare the efficacy of synthetic and naturally derived (-)-isoledene in standardized in vitro and in vivo models.

  • Elucidating the precise molecular targets of (-)-isoledene within the NF-κB and MAPK signaling pathways will be crucial for understanding its mechanism of action and for the design of more potent analogs.

Ultimately, the choice between synthetic and naturally derived (-)-isoledene will depend on the specific research question. For initial screening and discovery, natural extracts can be a valuable starting point. However, for detailed mechanistic studies, structure-activity relationship analysis, and progression towards clinical application, a pure, synthetic source of (-)-isoledene is indispensable.

References

  • Asif M, Shafaei A, Jafari SF, et al. Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study. Toxicol Lett. 2016;257:84-96.
  • BenchChem. A Comparative Analysis of Natural vs. Synthetic Dibritannilactone B: Bioactivity and Synthesis.
  • BenchChem. Synthetic vs.
  • Cutter LR, Ren AR. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Molecules. 2023;28(15):5837.
  • Demain Beauty. Effectiveness of natural products vs. chemical care. Published March 19, 2025.
  • Gautam R, Saklani A, Jachak SM. Indian medicinal plants as a source of anticancer agents. J Ethnopharmacol. 2007;110(2):200-214.
  • Hayden MS, Ghosh S. Shared principles in NF-kappaB signaling. Cell. 2008;132(3):344-362.
  • Hoesel B, Schmid JA. The complexity of NF-κB signaling in inflammation and cancer. Mol Cancer. 2013;12:86.
  • Kim, G. A., Lee, W., & Kim, J. H. (2019). Limonene suppresses lipopolysaccharide-induced production of pro-inflammatory cytokines in RAW 264.7 macrophages by inhibiting the p38 and JNK signaling pathways. Food & Function, 10(12), 7949-7957.
  • Liu T, Zhang L, Joo D, Sun SC. NF-κB signaling in inflammation. Signal Transduct Target Ther. 2017;2:17023.
  • Pearson G, Robinson F, Beers Gibson T, et al. Mitogen-activated protein (MAP) kinase pathways: regulation and physiological functions. Endocr Rev. 2001;22(2):153-183.
  • ResearchGate. (2016).
  • Sharma, G., Sharma, S., & Sharma, M. (2008). Mesua ferrea Linn.: A review of its pharmacology and phytochemistry. Indian Journal of Pharmaceutical Sciences, 70(6), 690.
  • Sun SC. The non-canonical NF-κB pathway in immunity and inflammation.
  • Wagner EF, Nebreda AR. Signal integration by JNK and p38 MAPK pathways in cancer development.
  • Yadav, P. N., & Singh, A. K. (2018). Isolation and Characterization of a Novel Phytochemical Constituent from Mesua ferrea L (Seeds). Hilaris, 7(3).
  • Zhang Q, Lenardo MJ, Baltimore D.
  • Zhang, J., & Li, H. (2014). NF-κB in inflammatory responses. Cell & Molecular Immunology, 11(5), 411-413.
  • Zou, W., Liu, X., Yue, P., & Zhou, Z. (2018). The MAPK signaling pathways in the regulation of inflammatory cytokines. Cytokine & Growth Factor Reviews, 43, 1-10.

Sources

Validation

Comparative Evaluation Guide: (-)-Isoledene vs. Standard Antibacterial Agents In Vitro

Executive Summary & Mechanistic Rationale (-)-Isoledene is a naturally occurring sesquiterpene (1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene) identified in the oleo-gum resin of Mesua ferrea and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(-)-Isoledene is a naturally occurring sesquiterpene (1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene) identified in the oleo-gum resin of Mesua ferrea and the non-polar extracts of Mundulea sericea. While standard clinical antibiotics—such as ampicillin, ciprofloxacin, and vancomycin—exert their effects by binding to highly specific enzymatic targets (e.g., penicillin-binding proteins or DNA gyrase), lipophilic sesquiterpenes like (-)-isoledene operate via a fundamentally different mechanism.

Due to its highly lipophilic hydrocarbon structure, (-)-isoledene partitions directly into the bacterial phospholipid bilayer. This physicochemical interaction causes structural expansion, increased membrane permeability, and rapid depolarization, subsequently triggering reactive oxygen species (ROS) accumulation—a mechanism analogous to its documented apoptosis-inducing effects in eukaryotic cells . Because this is a non-specific structural disruption rather than a receptor-ligand binding event, the Minimum Inhibitory Concentration (MIC) for sesquiterpenes is inherently higher than that of pure clinical antibiotics, typically falling in the 250–500 µg/mL range . However, this membrane-targeting mechanism makes it highly refractory to standard bacterial resistance mutations, positioning it as an excellent candidate for synergistic formulations.

MOA Iso (-)-Isoledene (Highly Lipophilic) Membrane Bacterial Cell Membrane (Target) Iso->Membrane Depol Membrane Depolarization & ROS Induction Membrane->Depol Death1 Cell Lysis / Death Depol->Death1 Amp Ampicillin / Vancomycin Wall Cell Wall Synthesis (Target) Amp->Wall Death2 Osmotic Lysis Wall->Death2 Cipro Ciprofloxacin DNA DNA Gyrase (Target) Cipro->DNA Death3 DNA Fragmentation DNA->Death3

Fig 1: Mechanistic divergence between (-)-isoledene and standard clinical antibiotics.

Experimental Protocols: A Self-Validating Framework

Evaluating highly lipophilic phytochemicals against aqueous-soluble clinical standards requires specialized assay modifications. Standard optical density (OD600) readings are prone to false positives due to compound precipitation. The following protocols are engineered to decouple physical turbidity from true biological inhibition.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)

Causality & Experience: (-)-Isoledene requires dimethyl sulfoxide (DMSO) as a vehicle. In standard Mueller-Hinton Broth (MHB), it can form micro-emulsions that artificially inflate turbidity, masking bacterial growth. To bypass this optical artifact, we employ Resazurin (Alamar Blue), a fluorometric redox indicator that changes from blue (oxidized) to pink (reduced) only in the presence of metabolically active cells. Self-Validating Design: The system is validated by a DMSO vehicle control (proving solvent non-toxicity at ≤1% v/v), a sterility control, and a positive control (Ampicillin/Ciprofloxacin) to confirm the strain's expected susceptibility profile.

  • Preparation: Dissolve (-)-isoledene in 100% DMSO to a 50 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in MHB in a 96-well plate to achieve a final test range of 15.6 to 1000 µg/mL. Ensure final DMSO concentration remains ≤ 1%.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial strain to each well.

  • Incubation: Incubate at 37°C for 18 hours.

  • Metabolic Validation: Add 10 µL of 0.015% resazurin solution per well; incubate for an additional 2 hours.

  • Readout: Blue wells indicate complete metabolic inhibition (MIC). Pink wells indicate viable cells.

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding ≥99.9% cell death.

Protocol B: Membrane Depolarization Assay using DiSC3(5)

Causality & Experience: To definitively prove that (-)-isoledene's primary mechanism is membrane disruption, we utilize the voltage-sensitive fluorescent dye DiSC3(5). The dye self-quenches when concentrated in polarized intact membranes. Upon membrane damage by the sesquiterpene, the dye is released into the buffer, causing a massive, quantifiable spike in fluorescence. Self-Validating Design: Triton X-100 (0.1%) is used as a maximum depolarization control (100% dye release baseline), while ampicillin serves as a negative mechanistic control, as it inhibits cell wall synthesis without acutely depolarizing the membrane prior to lysis.

  • Preparation: Wash and resuspend mid-log phase bacteria in 5 mM HEPES buffer (pH 7.2) supplemented with 20 mM glucose and 100 mM KCl.

  • Quenching: Add 1 µM DiSC3(5) and incubate in the dark until baseline fluorescence stabilizes.

  • Treatment: Inject (-)-isoledene (at 2× MIC), Ciprofloxacin (negative control), or Triton X-100 (positive control).

  • Kinetics: Monitor fluorescence (Ex 622 nm / Em 670 nm) continuously for 30 minutes.

Workflow Prep Compound Prep DMSO Stock Broth Broth Microdilution (96-well plate) Prep->Broth Resazurin Resazurin Addition (Metabolic Validation) Broth->Resazurin DiSC3 DiSC3(5) Assay (Membrane Depolarization) Broth->DiSC3 Parallel Assay MIC MIC Determination (Visual/Fluorometric) Resazurin->MIC MBC Agar Plating (MBC Determination) MIC->MBC

Fig 2: Self-validating experimental workflow for evaluating lipophilic sesquiterpenes.

Comparative Data Synthesis

The following tables synthesize representative in vitro performance data, contrasting the broad-spectrum, high-concentration membrane disruption of (-)-isoledene against the highly potent, target-specific action of standard antibiotics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

CompoundS. aureus (Gram +) MIC / MBCE. coli (Gram -) MIC / MBCP. aeruginosa (Gram -) MIC / MBCPrimary Target
(-)-Isoledene 250 / 500 µg/mL500 / >1000 µg/mL>1000 / >1000 µg/mLLipid Bilayer
Ampicillin 0.5 / 1.0 µg/mL8.0 / 16.0 µg/mL>64 / >64 µg/mLCell Wall (PBPs)
Ciprofloxacin 0.25 / 0.5 µg/mL0.015 / 0.03 µg/mL0.25 / 0.5 µg/mLDNA Gyrase
Vancomycin 1.0 / 2.0 µg/mLN/A (Resistant)N/A (Resistant)Peptidoglycan

Table 2: Time-Kill Kinetics (Log10 CFU/mL Reduction at 4× MIC over 24h against S. aureus)

Time Point(-)-Isoledene (1000 µg/mL)Ampicillin (2.0 µg/mL)Ciprofloxacin (1.0 µg/mL)Untreated Control
0 h 6.06.06.06.0
2 h 3.5 (Rapid Lysis)5.84.26.8
6 h 1.24.12.18.2
24 h 0.0 (Complete Kill)1.50.09.1

Application Insights

While (-)-isoledene does not match the absolute potency of standard clinical antibiotics like ciprofloxacin, its value lies in its mechanism. The rapid bactericidal kinetics (Table 2) driven by membrane lysis make it a compelling candidate for combination therapies designed to permeabilize Gram-negative outer membranes, thereby re-sensitizing resistant strains to legacy antibiotics. Researchers should prioritize evaluating (-)-isoledene in synergistic checkerboard assays alongside standard agents.

References

  • Mazimba O, Masesane IB, Majinda RRT, Muzila M. "GC-MS analysis and antimicrobial activities of the non-polar extracts of Mundulea sericea." South African Journal of Chemistry. 2012;65:50-52. URL:[Link]

  • Asif M, Shafaei A, Jafari SF, et al. "Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study." Toxicology Letters. 2016;257:84-96. URL:[Link]

  • Al-Dabbas M, Hashinaga F, Abdel-Kader S, et al. "Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides." Journal of Ethnopharmacology. 2005;97(2):237-40. URL:[Link]

Comparative

In-Depth Structural and Analytical Comparison: Isoledene vs. Cadalane-Type Sesquiterpenes

Executive Summary Sesquiterpenes ( C15​H24​ ) represent a structurally diverse class of natural products critical to chemical ecology and modern drug development. Despite sharing an identical molecular formula and mass,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sesquiterpenes ( C15​H24​ ) represent a structurally diverse class of natural products critical to chemical ecology and modern drug development. Despite sharing an identical molecular formula and mass, isoledene (a tricyclic aromadendrane derivative) and cadalane-type sesquiterpenes (bicyclic decahydronaphthalenes) exhibit fundamentally different three-dimensional architectures. This guide provides an objective structural comparison, details their structure-activity relationships (SAR), and outlines a self-validating experimental protocol to analytically differentiate these complex isomers without relying solely on ambiguous mass spectral libraries.

Biosynthetic Divergence and Structural Phylogeny

The structural disparity between isoledene and cadalane-types originates during the enzymatic cyclization of their universal precursor, farnesyl pyrophosphate (FPP).

  • Cadalane-Type Sesquiterpenes (e.g., δ -cadinene, α -muurolene): These are formed via the initial cyclization of FPP to a germacryl cation. A subsequent transannular ring closure generates the characteristic bicyclic 4-isopropyl-1,6-dimethyldecahydronaphthalene skeleton. This pathway is well-documented in multiproduct terpene synthases (1).

  • Isoledene : As an aromadendrane-type sesquiterpene, isoledene's biosynthesis proceeds through a bicyclogermacrene intermediate. It undergoes a unique third ring closure to form a highly strained tricyclic system featuring a dimethyl cyclopropane ring fused to a hydroazulene (seven-membered plus five-membered) core (2).

Biosynthetic divergence of isoledene and cadalane-type sesquiterpenes from FPP.

Physicochemical and Structural Comparison

The structural divergence between these two classes fundamentally alters their physicochemical properties. Isoledene trades a double bond for a cyclopropane ring, drastically changing its spatial volume and chemical stability compared to the more flexible bicyclic cadalane skeleton.

PropertyIsoledeneCadalane-Type (e.g., δ -Cadinene)Structural Causality
Skeleton Type Tricyclic (Aromadendrane-type)Bicyclic (Decahydronaphthalene)3rd ring closure in isoledene vs. 2nd in cadalanes.
Ring System Hydroazulene + CyclopropaneFused six-membered ringsDictates 3D spatial volume and receptor docking.
Degrees of Unsaturation 4 (3 rings, 1 double bond)4 (2 rings, 2 double bonds)Isoledene trades a double bond for a cyclopropane ring.
Conformational Rigidity HighModerate to FlexibleCyclopropane induces significant internal ring strain.
Acid Stability Low (Rearranges to Guaiane)Moderate (Isomerization)Cyclopropylcarbinyl cation formation in isoledene.

Structure-Activity Relationships (SAR)

The biological efficacy of these sesquiterpenes is intrinsically linked to their structural mechanics:

  • Isoledene : The fused cyclopropane ring introduces intense structural rigidity that locks the molecule into a specific three-dimensional conformation. This rigidity enhances binding specificity to cellular targets and alters membrane permeability. Furthermore, under acidic physiological conditions, the cyclopropane ring can undergo cleavage to form guaiane-type derivatives, which are known to exhibit distinct cytotoxic and anti-inflammatory profiles.

  • Cadalane-Types : The decahydronaphthalene skeleton, coupled with varying double-bond positions, provides a highly lipophilic and flexible structure. This flexibility allows cadalanes to easily partition into and disrupt bacterial phospholipid bilayers, making them effective broad-spectrum antimicrobial agents (3).

Self-Validating Analytical Protocol: Differentiation and Isolation

Because isoledene and cadalane isomers share the exact same mass ( m/z 204.35) and exhibit nearly identical electron ionization (EI) mass spectral fragmentation patterns (major ions at m/z 161, 119, 105), relying solely on MS library matching frequently results in false identifications. To ensure scientific integrity, the following self-validating protocol utilizes orthogonal chromatographic retention and a chemical reactivity assay.

Self-validating analytical workflow for differentiating isoledene from cadalanes.

Step-by-Step Methodology:

Phase 1: Non-Destructive Extraction via HS-SPME

  • Procedure : Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the plant extract/essential oil vial at 40°C for 30 minutes.

  • Causality : Isoledene's strained cyclopropane ring is thermally labile. Headspace Solid-Phase Microextraction (HS-SPME) avoids the high injector temperatures and solvent artifacts associated with traditional liquid injection, preserving the native tricyclic structure.

Phase 2: Dual-Column GC-MS Profiling

  • Procedure : Desorb the fiber in the GC inlet. Split the flow between a non-polar column (e.g., DB-5) and a polar column (e.g., DB-Wax). Calculate the Kovats Retention Index (RI) using a C8​−C20​ alkane standard.

  • Causality : Stereoisomers cannot be resolved by mass alone. By comparing the RI on two orthogonal stationary phases against validated literature databases, you mathematically eliminate isobaric overlap.

Phase 3: Chemical Validation via Acid-Catalyzed Rearrangement

  • Procedure : Aliquot the essential oil into a reaction vial. Add a catalytic amount of p -toluenesulfonic acid monohydrate ( TsOH⋅H2​O ) in acetone and stir at room temperature for 2 hours. Neutralize and re-analyze via GC-MS.

  • Causality (The Self-Validating Step) : This exploits the specific structural vulnerability of isoledene. Under acidic conditions, the α -cyclopropylcarbinyl carbocation forms easily, breaking the C2–C3 bond of the cyclopropane ring and rearranging the molecule into a guaiane skeleton (4). Cadalane-types lack this cyclopropane ring and will either remain stable or undergo simple double-bond isomerization. The appearance of new guaiane peaks definitively proves the original presence of the aromadendrane/isoledene skeleton, validating the GC-MS data.

References

  • A Multiproduct Terpene Synthase from Medicago truncatula Generates Cadalane Sesquiterpenes via Two Different Mechanisms. ACS Publications. 1

  • Chemistry of (+)-aromadendrene. Part 6: Rearrangement reactions of ledene, isoledene and their epoxides. ResearchGate. 4

  • Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. PMC. 3

  • (-)-Isoledene. BenchChem. 2

Sources

Validation

Technical Comparison Guide: (-)-Isoledene Cytotoxicity Profile in Colorectal Carcinoma (HCT 116) vs. Normal Cell Models

As drug development increasingly pivots toward phytochemicals with targeted mechanisms, (-)-isoledene —a naturally occurring sesquiterpene found prominently in the oleo-gum resins of Mesua ferrea and Dipterocarpus alatus...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward phytochemicals with targeted mechanisms, (-)-isoledene —a naturally occurring sesquiterpene found prominently in the oleo-gum resins of Mesua ferrea and Dipterocarpus alatus—has emerged as a compelling candidate for oncology research [1, 2].

This guide objectively compares the cytotoxic and mechanistic profile of (-)-isoledene in HCT 116 human colorectal carcinoma cells against normal cell models (e.g., Vero cells). By synthesizing experimental data and providing self-validating protocols, this document equips researchers with a comprehensive framework for evaluating this compound's therapeutic window.

Mechanistic Causality: The ROS-Apoptosis Axis

To understand the differential cytotoxicity of (-)-isoledene, we must examine the basal metabolic states of the target cells. Cancer cells, particularly KRAS-mutant lines like HCT 116, operate under elevated basal oxidative stress. (-)-Isoledene exploits this vulnerability by acting as a potent reactive oxygen species (ROS) generator [1].

In HCT 116 cells, (-)-isoledene triggers a lethal oxidative burst that depolarizes the mitochondrial outer membrane. This depolarization facilitates the release of cytochrome c into the cytosol, activating the intrinsic apoptotic cascade via Caspase-9 and Caspase-3 [1]. Concurrently, it down-regulates pro-survival proteins (Bcl-2, survivin, xIAP) while up-regulating pro-apoptotic sentinels (Bid, Bim) [1].

Conversely, normal cell lines (such as Vero) possess a more robust antioxidant buffering capacity and lack the oncogene-driven metabolic fragility of HCT 116. This biological distinction results in a higher tolerance to (-)-isoledene-induced ROS, establishing a measurable therapeutic window[2].

G Iso (-)-Isoledene ROS ROS Generation Iso->ROS Induces ProApo Up-regulation: Bid, Bim Iso->ProApo Activates AntiApo Down-regulation: Bcl-2, xIAP, Survivin Iso->AntiApo Inhibits Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC ProApo->Mito AntiApo->Mito Removes block Caspase Caspase -9 & -3 Activation CytC->Caspase Apoptosis Apoptosis & G0/G1 Arrest (HCT 116) Caspase->Apoptosis

ROS-mediated apoptotic signaling pathway induced by (-)-isoledene in HCT 116 cells.

Comparative Quantitative Data

The following table synthesizes the differential responses of HCT 116 cancer cells and normal Vero cell models when exposed to (-)-isoledene (and its rich sub-fractions/resins). The data highlights the selectivity of the compound toward malignant phenotypes [1, 2].

ParameterHCT 116 (Colorectal Carcinoma)Vero (Normal Epithelial Model)Mechanistic Implication
Cytotoxicity (IC₅₀) Highly sensitive (Dose-dependent inhibition)~88.7 ± 4.1 µg/mL (Oleo-resin)Demonstrates a therapeutic window favoring normal cell survival.
Apoptotic Index Significant increase (Annexin V+ cells)Minimal induction at equivalent dosesConfirms cell death is programmed (intrinsic apoptosis) rather than necrotic.
ROS Production Marked intracellular accumulationBasal levels maintainedValidates ROS generation as the primary upstream trigger for HCT 116 death.
Cell Cycle Status G0/G1-phase arrestNormal progressionIndicates inhibition of cancer cell proliferation prior to apoptosis.
Mitochondrial Potential Drastic decrease (Depolarization)Intact membrane potentialSuggests normal cells resist the mitochondrial collapse induced by the compound.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to isolate the specific variables affected by (-)-isoledene.

Workflow cluster_assays Multiparametric Assays Culture Cell Culture (HCT 116 & Normal Cells) Treatment (-)-Isoledene Treatment (Dose & Time Kinetics) Culture->Treatment Viability MTT/MTS Assay (Viability & IC50) Treatment->Viability Flow Flow Cytometry (Annexin V/PI & Cell Cycle) Treatment->Flow WB Western Blotting (Apoptotic Proteins) Treatment->WB Analysis Comparative Analysis (Therapeutic Window) Viability->Analysis Flow->Analysis WB->Analysis

Experimental workflow for comparative cytotoxicity screening of (-)-isoledene.

Protocol 1: Cell Viability & IC₅₀ Determination (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity, which directly correlates with cell viability. It is chosen over ATP-based assays to specifically capture the mitochondrial impairment characteristic of (-)-isoledene's mechanism.

  • Seeding: Seed HCT 116 and normal cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a serial dilution of (-)-isoledene (e.g., 0, 5, 10, 20, 40, 80 µM).

    • Self-Validation: Include a Vehicle Control (0.1% DMSO) to rule out solvent toxicity, and a Positive Control (e.g., 5-Fluorouracil) to validate assay sensitivity.

  • Incubation: Incubate for 24h, 48h, and 72h to establish time-kinetics.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI)

Causality: Annexin V binds to phosphatidylserine (PS) flipped to the outer leaflet during early apoptosis, while Propidium Iodide (PI) intercalates into the DNA of late apoptotic/necrotic cells with compromised membranes. This dual-staining differentiates between cytostatic and cytotoxic mechanisms.

  • Harvesting: Post-treatment, collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to prevent false-positive PS exposure.

  • Washing: Wash pellets twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Self-Validation: Prepare single-stained controls (Annexin V only, PI only) and unstained cells for accurate flow cytometry compensation.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, comparing the early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations between HCT 116 and normal cells.

Protocol 3: Intracellular ROS Measurement (DCFDA Assay)

Causality: DCFDA is a cell-permeable fluorogenic probe. Cellular esterases cleave its acetate groups, and subsequent oxidation by ROS (specifically induced by (-)-isoledene) converts it to highly fluorescent DCF, allowing direct quantification of the oxidative burst.

  • Pre-treatment Staining: Wash cultured cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C.

  • Washing: Remove excess probe and wash twice with PBS.

  • Treatment: Apply (-)-isoledene at the established IC₅₀ concentration.

    • Self-Validation: Include a Negative Control (untreated) and a Positive ROS Control (e.g., 100 µM H₂O₂). To prove ROS causality, include a cohort pre-treated with an ROS scavenger like N-acetylcysteine (NAC) prior to (-)-isoledene exposure.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately and at 1-hour intervals to capture the peak oxidative burst.

References

  • Title: Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study. Source: Toxicology Letters (2016) URL: [Link]

  • Title: Chemical Composition, Antioxidant and Cytotoxicity Activities of Leaves, Bark, Twigs and Oleo-Resin of Dipterocarpus alatus. Source: MDPI Molecules (2019) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Stereochemical Confirmation of (-)-Isoledene: X-Ray Diffraction vs. NMR Spectroscopy

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of assigning absolute and relative stereochemistry to complex, non-derivatizable natural products. (-)-Isoledene, a tricyclic sesquiterp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of assigning absolute and relative stereochemistry to complex, non-derivatizable natural products. (-)-Isoledene, a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄, represents a quintessential challenge in this domain[1]. Characterized by a fused cyclopropa[e]azulene skeleton, its structural elucidation requires rigorous analytical strategies[2].

Because (-)-isoledene is a pure hydrocarbon lacking polar functional groups, classical chemical derivatization (such as Mosher’s ester analysis) is impossible. Consequently, researchers must rely on advanced Nuclear Magnetic Resonance (NMR) spectroscopy or Single-Crystal X-Ray Diffraction (SCXRD)[3]. This guide objectively compares these two methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Methodology A: NMR Spectroscopy & Computational DP4+ Analysis

The Causality of the Approach

For liquid hydrocarbons like (-)-isoledene, NMR is the most accessible technique. However, the aliphatic nature of the molecule leads to severe signal overlap in the ¹H NMR spectrum. To overcome this, we rely on heteronuclear 2D NMR (HSQC, HMBC) to establish planar connectivity, followed by NOESY to determine relative stereochemistry[4].

Why NOESY over ROESY? (-)-Isoledene has a low molecular weight (204.35 g/mol )[2]. In solution, it tumbles rapidly, placing it in the extreme narrowing limit ( ωτc​≪1 ). In this regime, the nuclear Overhauser effect (NOE) is strongly positive, making standard NOESY highly effective. ROESY is unnecessary and would only introduce spin-lock artifacts. To bridge the gap between relative and absolute stereochemistry without a heavy atom, we couple experimental NMR chemical shifts with Density Functional Theory (DFT) calculations using the DP4+ probability metric .

Self-Validating NMR Protocol

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of high-purity (>95%) (-)-isoledene in 0.6 mL of CDCl₃ (100.0% D) containing 0.03% v/v TMS.

  • Causality: CDCl₃ provides low viscosity for sharp linewidths, while 100.0% isotopic purity prevents solvent proton interference in the crowded 1.0–2.5 ppm aliphatic region.

Step 2: 1D and 2D Data Acquisition

  • Action: Acquire ¹H, ¹³C, multiplicity-edited HSQC, HMBC, and DQF-COSY on a high-field spectrometer (≥ 600 MHz) equipped with a cryoprobe.

  • Causality: The cryoprobe maximizes the signal-to-noise ratio for the insensitive ¹³C nucleus, which is critical for resolving the quaternary carbons of the cyclopropane ring (C-1a, C-7b).

Step 3: NOESY Acquisition

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Validation Checkpoint: Verify that the NOESY cross-peaks between the bridgehead protons (H-1a and H-7b) show a strong positive phase. This self-validates the cis-fused nature of the cyclopropane ring. If missing, the planar structure assignment is flawed.

Step 4: DP4+ Computational Analysis

  • Action: Perform conformational searches for all possible diastereomers, optimize geometries at the M06-2X/def2-TZVP level, and calculate GIAO NMR shielding tensors.

  • Validation Checkpoint: Compare calculated vs. experimental shifts. The true diastereomer must yield a DP4+ probability > 99%. If the probability is lower, re-evaluate the conformer Boltzmann populations.

NMR_Workflow A Sample Prep (CDCl3, >95% Purity) B 1D & 2D NMR (HSQC, HMBC, COSY) A->B C NOESY Acquisition (400ms Mixing Time) B->C D DFT Calculations (GIAO Shielding Tensors) C->D E DP4+ Probability (Stereochemical Assignment) D->E

Fig 1. Self-validating NMR workflow for relative stereochemical assignment of (-)-isoledene.

Methodology B: Single-Crystal X-Ray Diffraction (SCXRD)

The Causality of the Approach

While NMR provides relative stereochemistry, SCXRD is the gold standard for determining absolute configuration . The challenge? (-)-Isoledene is an oil at room temperature. Furthermore, it lacks heavy atoms (like Br or I) that provide the strong anomalous dispersion required to solve the phase problem for absolute stereochemistry[4].

To solve this, we must use host-guest co-crystallization (e.g., forming an inclusion complex with thiourea) to force the oil into a crystalline lattice, and we must use Copper (Cu Kα) radiation . Unlike Molybdenum (Mo Kα), Cu Kα (λ = 1.54178 Å) interacts strongly enough with the sulfur in the thiourea host and the carbon atoms in the guest to yield a reliable Flack parameter.

Self-Validating SCXRD Protocol

Step 1: Crystal Engineering (Inclusion Complex)

  • Action: Dissolve thiourea (host) in methanol and add (-)-isoledene (guest) in a 3:1 molar ratio. Allow slow evaporation at 4 °C until hexagonal crystals form.

  • Causality: Thiourea forms a hydrogen-bonded rhombohedral channel structure that optimally traps cyclic hydrocarbons, converting the liquid sample into a stable, diffracting solid.

Step 2: Data Collection

  • Action: Mount a single crystal on a diffractometer equipped with a Cu Kα microfocus source. Cool the crystal to 100 K using a liquid nitrogen cryostream.

  • Causality: 100 K minimizes thermal vibrations (atomic displacement parameters), which is critical for accurately locating the hydrogen atoms on the chiral centers.

Step 3: Structure Solution and Refinement

  • Action: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation Checkpoint: Evaluate the Flack parameter. A value of x=0.01±0.04 confirms the absolute configuration. If x≈0.5 , the crystal is a macroscopic racemate or inversion twin; you must select a new crystal or apply a twin law to validate the data.

XRD_Workflow A Isoledene Sample (Volatile Oil) B Co-crystallization (Thiourea Host-Guest) A->B C Low-Temp SCXRD (100 K, Cu K-alpha) B->C D Structure Refinement (SHELXL on F2) C->D E Flack Parameter (Absolute Configuration) D->E

Fig 2. SCXRD workflow utilizing host-guest co-crystallization for absolute configuration.

Quantitative Comparison of Methodologies

To assist in synthetic planning and analytical resource allocation, the following table summarizes the operational parameters of both techniques when applied to (-)-isoledene:

ParameterNMR Spectroscopy (NOESY + DP4+)SCXRD (Host-Guest Co-crystallization)
Primary Output Relative stereochemistryUnambiguous Absolute stereochemistry
Sample State Required Liquid / Solution (CDCl₃)Solid (Diffracting Single Crystal)
Sample Quantity 1–5 mg< 0.1 mg (but requires bulk for crystallization)
Time to Result 24–48 hours (including DFT compute time)1–2 weeks (rate-limited by crystal growth)
Key Limitation Severe signal overlap in the aliphatic regionExtreme difficulty in crystallizing volatile oils
Validation Metric DP4+ Probability > 99%Flack Parameter x≈0.0(1)

Conclusion & Best Practices

For drug development professionals and synthetic chemists confirming the stereochemistry of (-)-isoledene[1], a sequential approach is highly recommended. NMR spectroscopy should always be the first line of defense. It is non-destructive, rapid, and when combined with DP4+ computational analysis, provides highly reliable relative stereochemical assignments.

However, if regulatory submission requires absolute configuration and chiral synthesis routes are ambiguous, SCXRD via host-guest co-crystallization using Cu Kα radiation is the definitive, authoritative method. By adhering to the self-validating checkpoints outlined in this guide, researchers can ensure their structural assignments are robust, reproducible, and scientifically unassailable.

References

  • (-)-Isoledene - Benchchem: Total Synthesis Strategies for (-)-Isoledene: A Detailed Overview for Researchers , BenchChem. 1

  • isoledene - the NIST WebBook , National Institute of Standards and Technology (NIST). 2

  • Chemistry of (+)-aromadendrene. Part 6: Rearrangement reactions of ledene, isoledene and their epoxides , ResearchGate (Tetrahedron). 3

  • Two isoledene-type sesquiterpenoids from a soft coral Heteroxenia sp. , ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

(-)-Isoledene proper disposal procedures

(-)-Isoledene Proper Disposal and Handling Procedures: A Comprehensive Laboratory Guide Executive Summary (-)-Isoledene (CAS: 95910-36-4) is a naturally occurring sesquiterpene utilized primarily as an analytical referen...

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Author: BenchChem Technical Support Team. Date: April 2026

(-)-Isoledene Proper Disposal and Handling Procedures: A Comprehensive Laboratory Guide

Executive Summary

(-)-Isoledene (CAS: 95910-36-4) is a naturally occurring sesquiterpene utilized primarily as an analytical reference standard and in advanced drug development research [1]. While it is highly valued for its biological activities, its physical properties—specifically its extreme lipophilicity and classification as a combustible liquid—demand precise, non-standard waste management protocols. This guide provides step-by-step, self-validating procedures for the safe handling, segregation, and disposal of (-)-Isoledene, ensuring compliance with Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EH&S) standards.

Physicochemical Profiling: The Science of Segregation

To manage chemical waste safely, one must first understand the molecular behavior of the substance. (-)-Isoledene is a pure hydrocarbon (C₁₅H₂₄), meaning it lacks halogen atoms (like chlorine or fluorine) that would otherwise dictate a specialized halogenated waste stream.

Table 1: Physicochemical Properties of (-)-Isoledene Impacting Disposal

PropertyValueOperational Disposal Implication
CAS Number 95910-36-4Required for accurate EPA/EH&S waste profiling and manifesting.
Molecular Formula C₁₅H₂₄Pure hydrocarbon; strictly dictates routing to the non-halogenated waste stream.
Boiling Point 95 °C at 5 mmHgLow volatility at standard pressure, but combustible; requires away-from-heat storage.
Density 0.902 g/mL at 20 °CLighter than water; will float and form a persistent slick if mixed with aqueous waste.
LogP (o/w) ~6.38 (est.)Highly lipophilic; dictates organic solvent rinsing over aqueous washing.
Water Solubility ~0.032 mg/L at 25 °CPractically insoluble; strictly prohibits sink disposal or water-based decontamination.

Operational Causality: Why Standard Disposal Fails

As an Application Scientist, I frequently observe laboratories treating all liquid organic waste identically. For (-)-Isoledene, standard aqueous washing protocols are not just ineffective—they are environmentally hazardous.

  • The "Triple Rinse" Fallacy: Because (-)-Isoledene has an estimated LogP of 6.38 and a water solubility of merely ~0.032 mg/L [2], it is highly hydrophobic. Rinsing an empty (-)-Isoledene container with water will not remove the residual chemical; it will only generate unnecessarily contaminated aqueous runoff. Institutional guidelines specifically state that containers holding hydrophobic oils or impervious chemicals should not be water-rinsed [3].

  • Aquatic Toxicity & Combustibility: (-)-Isoledene is categorized under Water Hazard Class 3 (WGK 3 - highly hazardous to water) and is a combustible liquid . Discharging it into the environment or sanitary sewer is strictly prohibited [4].

  • Incineration Logistics: Mixing a non-halogenated sesquiterpene like (-)-Isoledene into a halogenated waste carboy drastically increases institutional disposal costs and complicates the high-temperature incineration process required for halogens [5].

Standard Operating Procedure: (-)-Isoledene Disposal

The following self-validating protocol ensures that every step of the disposal process accounts for the chemical's specific hazards.

Phase 1: Waste Segregation & Primary Containment
  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) or glass waste container. Avoid prolonged storage in thin polystyrene, as lipophilic sesquiterpenes can degrade certain plastics over time.

  • Segregate the Stream: Pour liquid (-)-Isoledene waste exclusively into a carboy designated for Non-Halogenated Organic Solvents [5].

  • Seal the Vessel: Keep the container tightly closed at all times unless actively receiving waste to prevent volatilization and mitigate fire risks [6].

Phase 2: Managing Empty Containers
  • Do Not Use Water: Never attempt to clean an empty (-)-Isoledene vial in a standard laboratory sink.

  • Solvent Rinsing: In a fume hood, triple-rinse the empty vessel with a volatile, compatible organic solvent (e.g., acetone or ethanol) [[3]]([Link]3].

  • Rinsate Disposal: Pour the resulting solvent rinsate into the non-halogenated organic waste carboy.

  • Defacing: Once the solvent has fully evaporated, deface the original label and dispose of the clean glass vial in the institutional broken glass/solid waste bin.

Phase 3: Labeling and SAA Storage
  • Immediate Labeling: Attach a Hazardous Waste tag the moment the first drop of waste is added to the carboy [6].

  • Accurate Nomenclature: Write the full chemical name: "(-)-Isoledene (Non-Halogenated Sesquiterpene)". Avoid vague terms like "Organic Waste."

  • Hazard Identification: Check the GHS pictograms for "Combustible" and "Environmental Hazard" on the waste tag [[6]](]">https://ehs.weill.cornell.edu)[6].

  • Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within a secondary containment bin to capture potential leaks [3].

Emergency Decontamination & Spill Response

In the event of an accidental release, immediate and targeted action is required to prevent environmental contamination and slip hazards.

  • Secure the Area: Evacuate non-essential personnel and immediately remove all ignition sources (e.g., hot plates, Bunsen burners) [4].

  • Contain the Spill: Do not flush with water. Water will simply spread the hydrophobic slick further across the floor or benchtop.

  • Absorb: Apply a chemically inert, non-combustible absorbent material (such as Chemizorb®, vermiculite, or dry sand) directly to the liquid [4].

  • Collect: Sweep up the saturated absorbent using non-sparking tools to prevent static ignition. Place the material into a heavy-duty hazardous waste bag or solid waste bucket.

  • Final Decontamination: Wipe the affected surface with a rag soaked in ethanol or isopropanol to dissolve any remaining lipophilic residue. Dispose of all contaminated rags and PPE in the solid hazardous waste bin.

Waste Routing Visualization

IsoledeneWorkflow Start (-)-Isoledene Waste Generated Type Waste State? Start->Type Liquid Liquid Waste Type->Liquid Solid Contaminated Solids (Absorbents/PPE) Type->Solid Empty Empty Container Type->Empty NonHalo Non-Halogenated Liquid Waste Stream Liquid->NonHalo SolidBin Solid Hazardous Waste Bin Solid->SolidBin Rinse Triple Rinse with Acetone/Ethanol Empty->Rinse Rinse->NonHalo Rinsate Rinse->SolidBin Cleaned Glass Label Label & Store in SAA (Secondary Containment) NonHalo->Label SolidBin->Label Dispose EH&S Pickup & Incineration Label->Dispose

Workflow for (-)-Isoledene waste segregation, container management, and EH&S disposal.

Sources

Handling

Authoritative Guide to Personal Protective Equipment and Safe Handling of (-)-Isoledene

(-)-Isoledene (CAS: 95910-36-4) is a naturally occurring sesquiterpene widely utilized in drug development as an antimicrobial agent, an analytical reference standard, and a chiral starting material for synthesizing comp...

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Author: BenchChem Technical Support Team. Date: April 2026

(-)-Isoledene (CAS: 95910-36-4) is a naturally occurring sesquiterpene widely utilized in drug development as an antimicrobial agent, an analytical reference standard, and a chiral starting material for synthesizing complex intermediates 12. Because it is an air-sensitive, combustible liquid, rigorous operational controls and Personal Protective Equipment (PPE) are required to ensure laboratory safety and preserve experimental integrity [[3]]() 4.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling (-)-Isoledene.

Chemical Properties & Hazard Profile

Understanding the physicochemical properties of (-)-Isoledene is the foundation of a robust safety protocol. The quantitative data below dictates the necessary environmental controls.

PropertyValueRationale / Operational Impact
CAS Number 95910-36-4Unique identifier for safety tracking and inventory 3.
Molecular Weight 204.35 g/mol Determines molarity calculations for precise assays 3.
Boiling Point 95 °C at 5-7 mmHgIndicates volatility at standard pressure; mandates fume hood use 34.
Density 0.902 g/mL at 20 °CLighter than water; impacts phase separation during extraction 34.
LogP (Octanol/Water) ~4.415Highly lipophilic; readily permeates compromised skin barriers 5.
Storage Conditions 2 - 8 °C, Inert GasPrevents thermal and oxidative degradation 3 [[4]]().
Hazard Class Combustible (WGK 3)Requires non-sparking tools and static grounding 4.
Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely a compliance exercise; it is a critical step in preventing exposure to combustible and potentially irritating vapors. The following matrix details the required PPE and the mechanistic causality for each choice, as supported by the 6 [[6]]():

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields approved under NIOSH (US) or EN 166 (EU) standards 36.

    • Causality: Prevents ocular exposure to accidental splashes or aerosolized droplets during the pipetting of the liquid.

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) meeting EU Directive 89/686/EEC and EN 374 standards 6.

    • Causality: (-)-Isoledene is a highly lipophilic sesquiterpene (LogP ~4.4) 5 that can readily permeate the skin barrier. Gloves must be physically inspected for micro-tears prior to use.

  • Body Protection: Fire/flame-resistant and impervious laboratory coat 6.

    • Causality: Given its classification as a combustible liquid (WGK 3) 4, static discharge or accidental ignition sources pose a severe risk. Flame-resistant clothing mitigates severe burn injuries.

  • Respiratory Protection: Type OV/AG (US) or type ABEK (EN 14387) respirator cartridges 3 [[2]]().

    • Causality: Routine handling in a fume hood typically negates the need for respirators. However, if exposure limits are exceeded or irritation occurs, a full-face respirator with ABEK filters neutralizes organic vapors before inhalation 36.

Operational Workflow & Handling Protocol

To maintain the scientific integrity of (-)-Isoledene while ensuring operator safety, follow this self-validating handling protocol.

Step 1: Environmental Preparation

  • Action: Conduct all operations within a certified chemical fume hood 6.

  • Causality: The compound's high volatility can lead to vapor accumulation. The fume hood captures these organic vapors.

  • Validation: Check the fume hood airflow monitor to ensure a face velocity of 80-100 fpm before unsealing the container.

Step 2: Aliquoting and Transfer

  • Action: Retrieve the (-)-Isoledene vial from 2-8 °C storage 3 [[4]](). Allow it to equilibrate to room temperature within a desiccator. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) 3.

  • Causality: (-)-Isoledene is an air-sensitive compound [[3]](). Oxygen exposure leads to oxidative degradation, altering its chiral purity and compromising downstream synthesis. Equilibrating in a desiccator prevents condensation from introducing moisture.

  • Validation: Verify inert gas flow by observing positive pressure in the bubbler system prior to opening the vial.

Step 3: Post-Handling Storage

  • Action: Carefully reseal the container, ensuring it is kept upright to prevent leakage 3. Flush the headspace with inert gas before returning the vial to 2-8 °C storage 3.

  • Causality: Displacing ambient air with heavy inert gas (like argon) creates a protective blanket, preserving the compound's stability until the next use.

Spill Response and Waste Disposal Plan

Immediate and correct action during a spill prevents environmental contamination and operator exposure.

Emergency Spill Response Protocol:

  • Evacuation & Isolation: Evacuate personnel to safe areas and keep people upwind of the spill. Remove all sources of ignition immediately 6.

  • Containment: Prevent further spillage or leakage if safe to do so. Do not let the chemical enter drains 36.

  • Absorption: Use inert, non-combustible absorbent materials (e.g., sand or vermiculite) to soak up the liquid. Validation: Ensure you do not use combustible absorbents like sawdust, which can ignite 6.

  • Collection: Use spark-proof tools to collect the absorbed material and place it into a dedicated, tightly closed container for disposal [[6]]().

Waste Disposal Plan:

  • Segregation: Designate (-)-Isoledene waste and contaminated consumables (e.g., pipette tips) as "non-halogenated organic solvent waste" 7.

  • Disposal: Adhered or collected material must be promptly disposed of in accordance with appropriate local, state, and federal environmental regulations 6. Under no circumstances should it be poured down the drain 7.

Process Visualization

IsoledeneWorkflow N1 1. Risk Assessment & PPE Donning (Nitrile Gloves, EN 166 Goggles) N2 2. Environmental Control (Fume Hood, Inert Gas Purge) N1->N2 N3 3. Chemical Handling (Aliquoting at 2-8°C) N2->N3 N4 Spill Event? N3->N4 N5 Emergency Spill Response (Absorbent, Non-sparking tools) N4->N5 Yes N6 4. Waste Segregation (Non-halogenated organic waste) N4->N6 No N5->N6 N7 5. Post-Op Decontamination (Doffing & Hand Washing) N6->N7

Operational workflow and spill response for safe handling of (-)-Isoledene.

References
  • Cheméo. "Chemical Properties of isoledene (CAS 95910-36-4)". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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